Thioetheramide-PC
Description
Structure
2D Structure
Properties
CAS No. |
144000-46-4 |
|---|---|
Molecular Formula |
C20H43N2O5PS |
Molecular Weight |
454.6 g/mol |
IUPAC Name |
[(2S)-2-(hexanoylamino)-3-hexylsulfanylpropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C20H43N2O5PS/c1-6-8-10-12-16-29-18-19(21-20(23)13-11-9-7-2)17-27-28(24,25)26-15-14-22(3,4)5/h19H,6-18H2,1-5H3,(H-,21,23,24,25)/t19-/m0/s1 |
InChI Key |
DJRPCPXTLALALA-IBGZPJMESA-N |
Isomeric SMILES |
CCCCCCSC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCC |
Canonical SMILES |
CCCCCCSCC(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCC |
Synonyms |
1-(hexylthio)-2-(hexanoylamino)-1,2-dideoxy-sn-glycero-3-phosphocholine 1-palmitylthio-2-palmitoylamino-1,2-dideoxy-sn-glycero-3-phosphorylcholine THIOAMID-PC thioether amide PC thioetheramide-PC |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Thioetheramide-PC: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thioetheramide-PC (1-Palmitylthio-2-palmitoylamido-1,2-dideoxy-sn-glycero-3-phosphorylcholine) is a structurally modified phospholipid that serves as a potent, competitive, and reversible inhibitor of secretory phospholipase A2 (sPLA2).[1] This document provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with sPLA2, the relevant signaling pathways, quantitative data on its inhibitory activity, and the experimental protocols used for its characterization.
Mechanism of Action
This compound exerts its inhibitory effect on sPLA2 through a dual-binding mechanism. It interacts with both the catalytic site and a separate activator site on the enzyme.[1] This dual interaction leads to a concentration-dependent biphasic effect: at low concentrations, it can activate sPLA2, while at higher concentrations, it acts as a potent inhibitor.[1] The binding of this compound to the activator site is reported to be tighter than its binding to the catalytic site.[1]
The inhibitory action at the catalytic site is competitive and reversible. The thioether linkage at the sn-1 position and the amide bond at the sn-2 position of the glycerol backbone make the molecule resistant to hydrolysis by sPLA2, allowing it to occupy the active site and prevent the binding and processing of natural phospholipid substrates.[2]
Data Presentation
The inhibitory potency of this compound against sPLA2 has been quantified, providing key data for its characterization as an inhibitor.
| Inhibitor | Enzyme Source | Substrate Concentration | IC50 | Reference |
| This compound | Cobra venom (Naja naja naja) | 0.5 mM | 2 µM |
Signaling Pathway
Secretory phospholipase A2 (sPLA2) enzymes play a crucial role in various signaling pathways, primarily through the liberation of arachidonic acid from the sn-2 position of membrane phospholipids. Arachidonic acid is a precursor for the synthesis of eicosanoids, including prostaglandins and leukotrienes, which are potent mediators of inflammation. By inhibiting sPLA2, this compound can effectively modulate these inflammatory pathways.
Experimental Protocols
The determination of the IC50 value for this compound's inhibition of sPLA2 is a critical experimental procedure. The following is a detailed methodology based on the principles of the spectroscopic thio assay used in the original characterization studies.
sPLA2 Inhibition Assay Protocol
-
Materials and Reagents:
-
Cobra venom (Naja naja naja) phospholipase A2
-
This compound
-
Thio-phosphatidylcholine (Thio-PC) substrate
-
Triton X-100
-
4,4'-dithiobispyridine (DTNB)
-
Assay Buffer (e.g., Tris-HCl with CaCl2 and KCl)
-
-
Preparation of Mixed Micelles:
-
Prepare a solution of the Thio-PC substrate and Triton X-100 in an appropriate organic solvent (e.g., chloroform).
-
Dry the lipid mixture under a stream of nitrogen gas to form a thin film.
-
Hydrate the lipid film with the assay buffer and sonicate until the solution is clear to form mixed micelles.
-
-
Enzyme Inhibition Assay:
-
Prepare a series of dilutions of this compound.
-
In a 96-well plate, add the assay buffer, the mixed micelle substrate solution, and the various concentrations of this compound.
-
Add DTNB to the wells. DTNB reacts with the free thiol group released upon substrate hydrolysis, producing a colored product that can be measured spectrophotometrically.
-
Initiate the enzymatic reaction by adding a fixed concentration of sPLA2 to each well.
-
Monitor the change in absorbance at the appropriate wavelength (e.g., 324 nm) over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in sPLA2 activity, by fitting the data to a suitable dose-response curve.
-
Logical Relationships
The dual-action mechanism of this compound, where it can act as both an activator and an inhibitor of sPLA2 depending on its concentration, is a key aspect of its interaction with the enzyme. This is due to its differential binding affinities for the catalytic and activator sites.
References
Thioetheramide-PC: A Dual-Modulator of Secretory Phospholipase A2
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Secretory phospholipase A2 (sPLA2) enzymes are critical mediators in a variety of physiological and pathological processes, including inflammation, cardiovascular disease, and cancer. Their catalytic activity on phospholipids releases arachidonic acid, a precursor to potent inflammatory signaling molecules such as prostaglandins and leukotrienes. Thioetheramide-PC (1-Palmitylthio-2-palmitoylamido-1,2-dideoxy-sn-glycero-3-phosphorylcholine) is a structurally modified phospholipid that has emerged as a significant tool for studying sPLA2 function due to its unique dualistic nature. It acts as a competitive, reversible inhibitor at higher concentrations and, intriguingly, as an activator at lower concentrations. This technical guide provides a comprehensive overview of the biochemical properties of this compound, its mechanism of action on sPLA2, detailed experimental protocols for its study, and a summary of the current understanding of its role in modulating the sPLA2 signaling pathway.
Introduction to this compound and sPLA2
Secretory phospholipases A2 (sPLA2) are a family of enzymes that catalyze the hydrolysis of the sn-2 ester bond of glycerophospholipids, leading to the production of free fatty acids and lysophospholipids.[1][2] The release of arachidonic acid by sPLA2 is a rate-limiting step in the biosynthesis of eicosanoids, which are potent lipid mediators involved in inflammation and various cellular signaling pathways.[3][4] Given their central role in these processes, sPLA2s are significant targets for therapeutic intervention.
This compound is a synthetic phospholipid analogue that serves as a valuable research tool for investigating sPLA2 activity.[1] Its structure, featuring a thioether bond at the sn-1 position and an amide bond at the sn-2 position, confers resistance to hydrolysis by sPLA2 while allowing it to interact with the enzyme's active and allosteric sites.
Mechanism of Action: A Dual Inhibitor and Activator
This compound exhibits a complex, concentration-dependent interaction with sPLA2.
-
Inhibition: At micromolar concentrations, this compound acts as a competitive, reversible inhibitor of sPLA2. It binds to the catalytic site of the enzyme, preventing the binding and hydrolysis of natural phospholipid substrates.
-
Activation: At low concentrations, this compound can activate sPLA2 activity. This activation is attributed to its binding to a distinct activator site on the enzyme, which is separate from the catalytic site. Notably, the binding of this compound to the activator site is reported to be tighter than its binding to the catalytic site. This dual interaction suggests a complex allosteric regulation of sPLA2 by this molecule.
Quantitative Data
| Parameter | Value | sPLA2 Isoform | Substrate Concentration | Reference |
| IC50 (Inhibition) | 2 µM | Not specified | 0.5 mM |
Experimental Protocols
Synthesis of this compound
sPLA2 Activity Assay (Colorimetric)
This protocol is adapted from commercially available sPLA2 inhibitor screening kits and provides a method for measuring sPLA2 activity and assessing the inhibitory potential of compounds like this compound.
Principle: This assay utilizes a synthetic substrate, such as 1,2-dithio analog of diheptanoyl phosphatidylcholine. Hydrolysis of the thioester bond at the sn-2 position by sPLA2 releases a free thiol. This thiol then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product that can be quantified by measuring the absorbance at 405-420 nm.
Materials:
-
sPLA2 enzyme (e.g., human recombinant Type V)
-
Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5, containing 10 mM CaCl2, 100 mM KCl, and 0.3 mM Triton X-100)
-
Substrate solution (e.g., diheptanoyl thio-PC)
-
DTNB solution
-
This compound (or other test inhibitors)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions if using a kit, or to the desired concentrations if preparing from individual components. Dilute the sPLA2 enzyme in Assay Buffer to the working concentration. Dissolve this compound in a suitable solvent (e.g., ethanol) to prepare a stock solution and then make serial dilutions in Assay Buffer.
-
Assay Setup:
-
Blank wells: Add Assay Buffer.
-
100% Activity (Control) wells: Add sPLA2 enzyme solution and the same volume of solvent used for the inhibitor.
-
Inhibitor wells: Add sPLA2 enzyme solution and the desired concentration of this compound.
-
-
Reaction Initiation: Add the Substrate Solution to all wells.
-
Color Development: Add the DTNB solution to all wells to start the colorimetric reaction.
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a set period (e.g., 15-60 minutes).
-
Measurement: Read the absorbance at 405-420 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Absorbance of Inhibitor Well / Absorbance of 100% Activity Well)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Visualizations
sPLA2 Signaling Pathway
The following diagram illustrates the central role of sPLA2 in the arachidonic acid cascade and the subsequent production of eicosanoids through the cyclooxygenase (COX) and lipoxygenase (LOX) pathways. This compound can modulate this pathway at the initial step by either inhibiting or activating sPLA2.
Caption: sPLA2 signaling cascade and the modulatory role of this compound.
Experimental Workflow for sPLA2 Inhibition Assay
The following diagram outlines the key steps in a typical experimental workflow for screening sPLA2 inhibitors like this compound.
Caption: Workflow for a colorimetric sPLA2 inhibition assay.
Conclusion
This compound stands out as a unique molecular probe for the study of secretory phospholipase A2. Its dual capacity to both inhibit and activate the enzyme, depending on its concentration, provides a powerful tool to dissect the complex regulatory mechanisms of sPLA2. While its inhibitory properties have been quantitatively characterized, further research is needed to elucidate the precise kinetics and physiological relevance of its activating function. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers and drug development professionals to utilize this compound in their investigations of sPLA2-mediated cellular processes and as a potential lead compound in the development of novel anti-inflammatory therapies.
References
Thioetheramide-PC: A Technical Guide to its Impact on Arachidonic Acid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Thioetheramide-PC is a potent, competitive, and reversible inhibitor of secretory phospholipase A2 (sPLA2), a critical enzyme in the inflammatory cascade. By blocking the action of sPLA2, this compound effectively curtails the release of arachidonic acid from membrane phospholipids, thereby attenuating the production of downstream pro-inflammatory eicosanoids, including prostaglandins and leukotrienes. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its quantitative effects on arachidonic acid metabolism, and detailed experimental protocols for its study.
Introduction to this compound and Arachidonic Acid Metabolism
This compound is a structurally modified phospholipid that acts as a competitive, reversible inhibitor of secretory phospholipase A2 (sPLA2).[1] sPLA2 enzymes are responsible for the hydrolysis of the sn-2 ester bond in phospholipids, a key step that releases arachidonic acid.[1] Free arachidonic acid is then available as a substrate for two major enzymatic pathways: the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which lead to the synthesis of prostaglandins and leukotrienes, respectively. These eicosanoids are potent lipid mediators involved in a wide array of physiological and pathological processes, most notably inflammation.
Mechanism of Action of this compound
This compound exerts its inhibitory effect on sPLA2 through a dual-binding mechanism. It interacts with both the catalytic site and an activator site on the enzyme.[1] This competitive inhibition prevents the binding of the natural phospholipid substrate, thereby halting the release of arachidonic acid. It is noteworthy that at low concentrations, this compound has been observed to potentially activate sPLA2, a phenomenon attributed to its tighter binding to the activator site.[1]
Quantitative Effects on sPLA2 Activity
The inhibitory potency of this compound against sPLA2 has been quantified, with a reported IC50 value of 2 µM .[1] This value represents the concentration of this compound required to inhibit 50% of the sPLA2 enzyme activity in vitro.
| Parameter | Value | Reference |
| Inhibitor | This compound | |
| Enzyme | Secretory Phospholipase A2 (sPLA2) | |
| Inhibition Type | Competitive, Reversible | |
| IC50 | 2 µM |
Signaling Pathways and Experimental Workflows
Arachidonic Acid Metabolism Pathway
The following diagram illustrates the central role of sPLA2 in the arachidonic acid cascade and the point of intervention for this compound.
Experimental Workflow for sPLA2 Inhibition Assay
This workflow outlines the key steps in determining the inhibitory activity of this compound on sPLA2.
Experimental Protocols
Secretory Phospholipase A2 (sPLA2) Inhibition Assay
This protocol is adapted from commercially available sPLA2 assay kits and is suitable for determining the IC50 of this compound.
Materials:
-
Secretory Phospholipase A2 (e.g., from bee venom)
-
This compound
-
Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5, containing 10 mM CaCl₂, 100 mM KCl)
-
Thio-phosphatidylcholine (thio-PC) substrate (e.g., diheptanoyl thio-PC)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-414 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of sPLA2 in assay buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) and create a dilution series in assay buffer.
-
Prepare the thio-PC substrate solution in assay buffer.
-
Prepare the DTNB solution in an appropriate buffer (e.g., 0.4 M Tris-HCl, pH 8.0).
-
-
Assay Setup:
-
In a 96-well plate, add assay buffer to all wells.
-
Add the sPLA2 enzyme solution to all wells except the blank.
-
Add the different dilutions of this compound to the test wells. Add solvent control to the positive control wells.
-
Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for a specified time (e.g., 10-15 minutes).
-
-
Reaction Initiation and Measurement:
-
Add the DTNB solution to all wells.
-
Initiate the reaction by adding the thio-PC substrate to all wells.
-
Immediately start measuring the absorbance at 405-414 nm at regular intervals (e.g., every minute) for a set period (e.g., 10-20 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Plot the percentage of sPLA2 inhibition against the log concentration of this compound.
-
Determine the IC50 value from the resulting dose-response curve.
-
Quantification of Prostaglandins and Leukotrienes by LC-MS/MS
This protocol provides a general framework for the analysis of arachidonic acid metabolites in cell culture supernatants or biological fluids following treatment with this compound.
Materials:
-
Cell culture medium or biological fluid samples (treated with this compound and a stimulant to induce eicosanoid production, e.g., LPS)
-
Internal standards (deuterated prostaglandins and leukotrienes)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Methanol, Acetonitrile, Water (LC-MS grade)
-
Formic acid or Acetic acid
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Sample Preparation:
-
To the collected samples, add a mixture of deuterated internal standards.
-
Perform solid-phase extraction (SPE) to isolate and concentrate the eicosanoids.
-
Condition the SPE cartridge with methanol and then water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol) to remove impurities.
-
Elute the eicosanoids with a high percentage of organic solvent (e.g., methanol or acetonitrile).
-
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Use a suitable C18 column for reverse-phase chromatography.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile/methanol with 0.1% formic acid). The gradient should be optimized to achieve good separation of the target analytes.
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in negative electrospray ionization (ESI) mode.
-
Use Multiple Reaction Monitoring (MRM) for the detection and quantification of each eicosanoid and its corresponding internal standard. The precursor-to-product ion transitions for each analyte need to be optimized.
-
-
-
Data Analysis:
-
Generate a calibration curve for each analyte using known concentrations of standards.
-
Quantify the concentration of each prostaglandin and leukotriene in the samples by comparing their peak areas to those of the internal standards and using the calibration curves.
-
Compare the levels of eicosanoids in this compound-treated samples to control samples to determine the extent of inhibition.
-
Conclusion
This compound is a valuable research tool for investigating the role of sPLA2 in the arachidonic acid cascade and inflammation. Its well-defined mechanism of action and potent inhibitory activity make it a suitable candidate for in vitro and potentially in vivo studies. The experimental protocols provided in this guide offer a starting point for researchers to quantitatively assess the impact of this compound on arachidonic acid metabolism and to further explore its therapeutic potential. Future research should focus on obtaining in vivo data to correlate the in vitro findings with physiological and pathological responses.
References
The Intricate Dance of Structure and Activity: A Deep Dive into Thioetheramide-PC and its Analogs as sPLA2 Inhibitors
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth exploration of the structure-activity relationship (SAR) of Thioetheramide-PC, a potent, reversible, and competitive inhibitor of secretory phospholipase A2 (sPLA2). This compound, chemically known as 1-Palmitylthio-2-palmitoylamido-1,2-dideoxy-sn-glycero-3-phosphorylcholine, and its analogs represent a significant area of research in the development of therapeutics for inflammatory diseases, cardiovascular conditions, and cancer. This guide summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological and experimental frameworks.
Core Concepts: this compound and its Interaction with sPLA2
This compound is a structurally modified phospholipid designed to mimic the natural substrates of sPLA2.[1][2][3] Secretory phospholipase A2s are a family of enzymes that play a crucial role in various physiological and pathological processes by hydrolyzing the sn-2 ester bond of phospholipids. This action releases fatty acids, such as arachidonic acid, and lysophospholipids, which are precursors to potent inflammatory mediators like prostaglandins and leukotrienes.[2][3]
A key feature of this compound is its dual-binding mechanism. It interacts with both the catalytic site and an allosteric activator site on the sPLA2 enzyme. This can lead to a paradoxical effect where at low concentrations, it may activate the enzyme, while at higher concentrations, it acts as a potent inhibitor. The inhibitory activity of the parent compound, this compound, has been quantified with an IC50 value of 2 µM at a substrate concentration of 0.5 mM.
Structure-Activity Relationship (SAR) of this compound Analogs
The inhibitory potency of this compound analogs is highly dependent on their structural features. Systematic modifications of the polar headgroup, the sn-1 thioether linkage, and the sn-2 amide linkage have provided valuable insights into the key determinants for effective sPLA2 inhibition. The following table summarizes the quantitative SAR data for a series of this compound analogs.
| Compound ID | sn-1 Modification | sn-2 Modification | Headgroup | sPLA2 IC50 (µM) |
| This compound | 1-Palmitylthio (C16) | 2-Palmitoylamido (C16) | Phosphocholine | 2.0 |
| Thioetheramide-PE | 1-Palmitylthio (C16) | 2-Palmitoylamido (C16) | Phosphoethanolamine | 0.45 |
| Short-chain analog | 1-Hexylthio (C6) | 2-Hexanoylamido (C6) | Phosphocholine | Not specified |
Data sourced from Yu et al., 1990.
Key SAR Observations:
-
Headgroup Modification: The nature of the polar headgroup significantly influences inhibitory activity. The phosphoethanolamine (PE) headgroup in Thioetheramide-PE results in a nearly 4.5-fold increase in potency compared to the phosphocholine (PC) headgroup of the parent compound.
Experimental Protocols
The determination of the inhibitory activity of this compound and its analogs relies on robust and sensitive enzymatic assays. The following is a detailed methodology for a common sPLA2 inhibition assay.
Secretory Phospholipase A2 (sPLA2) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against sPLA2.
Materials:
-
Secretory Phospholipase A2 (e.g., from bee or cobra venom)
-
Chromogenic or fluorogenic sPLA2 substrate (e.g., diheptanoyl thio-phosphatidylcholine or a BODIPY-labeled phosphatidylcholine)
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, for use with thio-PC substrates)
-
Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5, containing 10 mM CaCl₂, 100 mM KCl, and 0.3 mM Triton X-100)
-
Test compounds (this compound and its analogs) dissolved in an appropriate solvent (e.g., ethanol or DMSO)
-
96-well microtiter plate
-
Microplate reader capable of measuring absorbance or fluorescence at the appropriate wavelengths
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of sPLA2 in assay buffer. The final concentration should be determined empirically to yield a linear reaction rate.
-
Prepare a stock solution of the sPLA2 substrate. If using a thio-PC substrate, also prepare a stock solution of DTNB.
-
Prepare a series of dilutions of the test compounds in the assay buffer.
-
-
Assay Setup:
-
To each well of the 96-well plate, add a fixed volume of the diluted test compound. Include wells with buffer only (negative control) and wells with a known inhibitor or no inhibitor (positive control).
-
Add the sPLA2 enzyme solution to each well and incubate for a pre-determined time (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow for inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the sPLA2 substrate solution to each well. If using a thio-PC substrate, the DTNB solution should be included with the substrate.
-
Immediately begin monitoring the change in absorbance (e.g., at 414 nm for the DTNB reaction) or fluorescence over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in signal) for each concentration of the test compound.
-
Plot the percentage of sPLA2 inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).
-
Visualizing the Core Concepts
To further elucidate the mechanisms and processes discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: The sPLA2 Signaling Pathway in Inflammation.
Caption: Workflow for a typical sPLA2 inhibition assay.
Conclusion
This compound and its analogs are invaluable tools for studying the role of sPLA2 in health and disease. The structure-activity relationships highlighted in this guide underscore the importance of specific structural motifs for potent inhibition. The detailed experimental protocol provides a foundation for researchers to reliably assess the efficacy of novel sPLA2 inhibitors. Further research into a broader range of analogs will undoubtedly lead to the development of more potent and selective inhibitors, paving the way for new therapeutic interventions for a host of inflammatory and proliferative disorders.
References
Thioetheramide-PC: A Technical Guide to its Interactions with Cell Membranes for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Thioetheramide-Phosphatidylcholine (Thioetheramide-PC), a structurally modified phospholipid with significant implications for cell membrane dynamics and signaling. Primarily recognized as a competitive, reversible inhibitor of secretory phospholipase A2 (sPLA2), this compound's unique chemical structure suggests a broader range of effects on the biophysical properties of the cell membrane. This document consolidates the current understanding of this compound, including its established role in sPLA2 inhibition, and explores its potential, yet less-documented, impacts on membrane fluidity, ion channel activity, and cellular uptake. Detailed experimental protocols for investigating these properties are provided, alongside visualizations of key molecular interactions and experimental workflows, to support further research and drug development efforts in this area.
Introduction to this compound
This compound is a synthetic phospholipid analogue characterized by two key modifications to the glycerophospholipid backbone: a thioether linkage at the sn-1 position and an amide linkage at the sn-2 position. These alterations confer resistance to hydrolysis by phospholipases, making it a stable tool for studying lipid-protein interactions at the membrane interface. Its primary and most well-documented function is the competitive and reversible inhibition of secretory phospholipase A2 (sPLA2) enzymes.[1]
sPLA2s are a family of enzymes that catalyze the hydrolysis of the sn-2 ester bond of phospholipids, releasing fatty acids, such as arachidonic acid, and lysophospholipids.[1][2] These products are precursors to a wide array of signaling molecules, including prostaglandins and leukotrienes, which are potent mediators of inflammation.[2][3] Consequently, the inhibition of sPLA2 is a key therapeutic target for a variety of inflammatory diseases.
A peculiar characteristic of this compound is its dual regulatory effect on sPLA2. At higher concentrations, it acts as an inhibitor by binding to the enzyme's catalytic site. However, at lower concentrations, it can potentially act as an activator by binding to a separate activator site on the enzyme. This complex interaction underscores the need for a detailed understanding of its behavior in a biological context.
Quantitative Data on this compound's Interaction with sPLA2
The inhibitory potency of this compound against sPLA2 has been quantified, providing a basis for its use in experimental systems.
| Parameter | Value | Substrate Concentration | Enzyme Source | Reference |
| IC₅₀ | 2 µM | 0.5 mM | Not Specified |
Known Interactions with Cell Membranes: The sPLA2 Interface
The primary interaction of this compound with the cell membrane is in the context of its modulation of sPLA2 activity. sPLA2s are water-soluble enzymes that exert their function at the lipid-water interface of cell membranes. This compound, being a phospholipid analogue, integrates into the lipid bilayer and presents itself as a substrate mimic to sPLA2.
The binding of this compound to sPLA2 is a multifaceted process involving both the catalytic and activator sites of the enzyme. This interaction is crucial for its inhibitory (or activating) effects on the downstream signaling pathways initiated by sPLA2.
The sPLA2 Signaling Pathway and its Modulation by this compound
The canonical sPLA2 signaling pathway begins with the binding of sPLA2 to the cell membrane, followed by the hydrolysis of phospholipids. This process releases arachidonic acid, which is then metabolized by cyclooxygenases (COX) and lipoxygenases (LOX) to produce prostaglandins and leukotrienes, respectively. These eicosanoids then act on their respective receptors to elicit a wide range of inflammatory responses. This compound intervenes at the initial step of this cascade by preventing the hydrolysis of membrane phospholipids.
Figure 1: sPLA2 signaling pathway and its inhibition by this compound.
Postulated Effects on Cell Membrane Properties
While direct experimental evidence is limited, the unique thioether and amide linkages in this compound suggest that it may influence the biophysical properties of the cell membrane beyond its role as an sPLA2 inhibitor. These postulations are based on the known effects of other ether lipids.
-
Membrane Fluidity: Ether lipids have been shown to affect membrane fluidity. The replacement of an ester linkage with a thioether linkage in this compound could alter the packing of the acyl chains within the lipid bilayer. This may lead to changes in membrane fluidity, which in turn can modulate the function of membrane-embedded proteins.
-
Bilayer Stability and Permeability: The chemical stability of the thioether bond compared to the ester bond could enhance the overall stability of the lipid bilayer. This might also have implications for the permeability of the membrane to ions and small molecules. One report suggests that this compound can alter lipid bilayer properties, impacting membrane permeability and fluidity.
-
Interaction with Membrane Proteins: Changes in the lipid environment, such as altered fluidity and thickness, can allosterically modulate the function of ion channels and other membrane-bound proteins. The presence of this compound in the membrane could therefore have indirect effects on cellular signaling and transport processes.
Cellular Uptake and Potential Mechanisms
The mechanism by which this compound enters cells has not been explicitly studied. However, as a phospholipid analogue, it is likely to utilize one of the known pathways for phospholipid uptake. These can include:
-
Passive Diffusion: Small, lipophilic molecules can diffuse across the cell membrane. While phospholipids are relatively large, their amphipathic nature allows for some degree of passive movement across the bilayer.
-
Protein-Mediated Transport: Specific transporter proteins, such as scavenger receptors (e.g., SR-BI and CD36), are known to facilitate the uptake of various phospholipids. It is plausible that this compound could be a substrate for such transporters.
-
Endocytosis: Cells can internalize portions of their plasma membrane through endocytosis, bringing in extracellular molecules, including lipids.
Further research is required to elucidate the specific uptake mechanism(s) of this compound.
Experimental Protocols
To facilitate further investigation into the membrane-modifying properties of this compound, detailed protocols for key experimental techniques are provided below.
Assessment of Membrane Fluidity using Fluorescence Anisotropy
Fluorescence anisotropy is a powerful technique to measure membrane fluidity by monitoring the rotational mobility of a fluorescent probe embedded in the lipid bilayer. Trimethylammonium-diphenylhexatriene (TMA-DPH) is a suitable probe for this purpose as it anchors at the lipid-water interface.
Materials:
-
This compound
-
Liposomes (e.g., prepared from POPC or a relevant lipid mixture)
-
TMA-DPH (1 mM stock in ethanol)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorometer with polarization filters
Procedure:
-
Liposome Preparation: Prepare unilamellar liposomes containing varying molar percentages of this compound.
-
Probe Incorporation: Add the TMA-DPH stock solution to the liposome suspension to a final probe concentration of 1-5 µM and a final lipid concentration of 0.1-0.2 mg/mL.
-
Incubation: Incubate the mixture for at least 30 minutes at room temperature, protected from light, to allow for the incorporation of the probe into the liposome membranes.
-
Fluorescence Measurement:
-
Set the excitation wavelength to 355 nm and the emission wavelength to 430 nm.
-
Measure the fluorescence intensities parallel (I_VV) and perpendicular (I_VH) to the vertically polarized excitation light.
-
-
Anisotropy Calculation: Calculate the steady-state fluorescence anisotropy (r) using the following equation:
-
r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH)
-
Where G is the grating correction factor of the instrument.
-
-
Data Analysis: An increase in anisotropy (r) corresponds to a decrease in membrane fluidity. Plot the anisotropy values as a function of this compound concentration.
Figure 2: Experimental workflow for assessing membrane fluidity.
Investigation of Ion Channel Modulation using Patch-Clamp Electrophysiology
The patch-clamp technique allows for the direct measurement of ion flow through single or multiple ion channels, providing insights into their gating properties.
Materials:
-
Cell line expressing the ion channel of interest
-
This compound
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipette fabrication
-
Intracellular and extracellular recording solutions
-
Data acquisition and analysis software
Procedure:
-
Cell Culture: Culture the cells on glass coverslips suitable for patch-clamp recording.
-
Pipette Preparation: Pull and fire-polish glass pipettes to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.
-
Configuration:
-
Cell-attached: Record the activity of channels within the patched membrane area.
-
Whole-cell: Apply a brief pulse of suction to rupture the membrane patch, allowing for control of the intracellular environment and recording of the total current from the entire cell.
-
Inside-out/Outside-out: Excise the membrane patch to study the effects of this compound on the intracellular or extracellular face of the ion channel, respectively.
-
-
This compound Application:
-
For whole-cell recordings, this compound can be included in the intracellular pipette solution or perfused into the extracellular bath.
-
For excised patches, it can be applied to the appropriate side of the membrane via the perfusion system.
-
-
Data Recording and Analysis: Record ion channel currents before and after the application of this compound at various concentrations. Analyze changes in channel open probability, single-channel conductance, and gating kinetics.
Figure 3: Workflow for investigating ion channel modulation.
Conclusion and Future Directions
This compound is a valuable pharmacological tool for the study of sPLA2-mediated signaling pathways. Its primary role as a potent, reversible inhibitor of sPLA2 is well-established. However, its structural similarity to endogenous phospholipids, combined with its unique thioether and amide linkages, strongly suggests that its interactions with the cell membrane are more complex than currently documented.
Future research should focus on elucidating the direct effects of this compound on the biophysical properties of lipid bilayers. The experimental protocols outlined in this guide provide a framework for such investigations. A deeper understanding of how this compound modulates membrane fluidity, stability, and the function of integral membrane proteins will not only provide a more complete picture of its pharmacological profile but may also open new avenues for its therapeutic application. Furthermore, a definitive characterization of its cellular uptake mechanisms will be crucial for optimizing its delivery and efficacy in cellular and in vivo models. Such studies will be invaluable for researchers, scientists, and drug development professionals working to harness the therapeutic potential of this intriguing molecule.
References
The Discovery and Synthesis of Thioetheramide-PC: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of Thioetheramide-PC, a potent, reversible inhibitor of secretory phospholipase A2 (sPLA2). The information is tailored for researchers, scientists, and professionals in the field of drug development.
Discovery and Rationale
This compound, chemically known as 1-Palmitylthio-2-palmitoylamido-1,2-dideoxy-sn-glycero-3-phosphorylcholine, is a structurally modified phospholipid developed as a competitive, reversible inhibitor of secretory phospholipase A2 (sPLA2)[1][2][3][4][5]. The design of this inhibitor was based on creating a stable analog of the natural substrate of sPLA2, phosphatidylcholine, that could bind to the enzyme's active site without being hydrolyzed.
The key structural modifications that contribute to its inhibitory activity are:
-
sn-1 Thioether Linkage: The ester bond at the sn-1 position is replaced with a more stable thioether linkage.
-
sn-2 Amide Linkage: The hydrolyzable ester bond at the sn-2 position is replaced with a non-hydrolyzable amide bond.
These modifications allow this compound to act as a potent inhibitor of sPLA2. Interestingly, this compound exhibits a dual interaction with sPLA2. Besides binding to the catalytic site, it also binds with higher affinity to an activator site on the enzyme. This can lead to an activatory effect at low concentrations, a crucial consideration for in vitro and in vivo studies.
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | 1-Palmitylthio-2-palmitoylamido-1,2-dideoxy-sn-glycero-3-phosphorylcholine | |
| CAS Number | 116457-99-9 | |
| Molecular Formula | C40H83N2O5PS | |
| Molecular Weight | 735.1 g/mol | |
| Purity | ≥95% | |
| Formulation | A solution in ethanol | |
| Storage Temperature | -20°C |
Table 2: Inhibitory Activity
| Parameter | Value | Conditions | Reference |
| IC50 | 2 µM | Substrate concentration of 0.5 mM |
Experimental Protocols
The following are detailed methodologies for the synthesis of this compound and the assay used to determine its inhibitory activity, based on the foundational work in the field.
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the creation of the thioether and amide linkages to a glycerol backbone, followed by the addition of the phosphocholine headgroup. The following is a representative synthetic scheme.
References
The Linchpin of Potency: Unraveling the Significance of Thioether and Amide Linkages in Thioetheramide-PC
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Thioetheramide-Phosphocholine (Thioetheramide-PC) has emerged as a noteworthy molecule in the study of phospholipase A2 (PLA2) inhibition. Its unique structural modifications, specifically the incorporation of a thioether and an amide linkage in place of the typical ester bonds found in natural phospholipids, are central to its function as a potent, competitive, and reversible inhibitor of secretory phospholipase A2 (sPLA2). This technical guide delves into the core significance of these chemical bonds, providing a comprehensive overview of their impact on the molecule's interaction with sPLA2, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.
The Structural Heart of Inhibition: Thioether and Amide Bonds
This compound, chemically known as 1-Palmitylthio-2-palmitoylamido-1,2-dideoxy-sn-glycero-3-phosphorylcholine, is a synthetic phospholipid analogue.[1][2][3][4][5] Its inhibitory prowess stems directly from the strategic replacement of the ester linkages at the sn-1 and sn-2 positions of the glycerol backbone with a thioether and an amide bond, respectively.
The Amide Linkage: Forging a Tighter Embrace with the Active Site
The substitution of the ester bond at the sn-2 position with an amide linkage is a critical modification that significantly enhances the inhibitory potency of this compound. Research has shown that sn-2 amide analogues of phospholipids bind more tightly to the sPLA2 active site than their natural ester counterparts. This enhanced binding is attributed to the ability of the amide group to form a crucial hydrogen bond.
The prevailing hypothesis suggests that the amide's N-H group can act as a hydrogen bond donor, interacting with a key water molecule or amino acid residue within the enzyme's active site. This additional point of contact stabilizes the enzyme-inhibitor complex, leading to a more potent and sustained inhibition of the enzyme's catalytic activity. The planarity and rigidity of the amide bond also contribute to a more defined conformation of the inhibitor within the active site, further optimizing its interaction with key residues.
The Thioether Linkage: A Pillar of Stability and an Analytical Ally
At the sn-1 position, the replacement of the ester bond with a thioether linkage offers two key advantages: increased chemical stability and utility in analytical studies.
From a chemical stability perspective, thioethers are significantly more resistant to hydrolysis than esters. This intrinsic stability makes this compound a more robust molecule, both for in vitro experimental use and for potential therapeutic applications where metabolic degradation is a concern.
Furthermore, the presence of the sulfur atom in the thioether linkage has proven invaluable in biophysical studies aimed at elucidating the conformation of the inhibitor when bound to sPLA2. For instance, in Nuclear Magnetic Resonance (NMR) spectroscopy, the thioether group influences the chemical shifts of adjacent methylene protons, which aids in the detailed conformational analysis of the inhibitor within the enzyme's catalytic site.
Quantitative Insights into Inhibition
The structural modifications in this compound translate into measurable inhibitory activity against sPLA2. The most commonly reported metric is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Compound | Target Enzyme | IC50 Value | Substrate Concentration | Reference(s) |
| This compound | Secretory PLA2 (sPLA2) | 2 µM | 0.5 mM | |
| Thioether amide-PE | Secretory PLA2 (sPLA2) | 0.45 µM | Not Specified |
It is important to note that this compound exhibits a dual interaction with sPLA2. While it acts as a competitive inhibitor at the catalytic site, it also binds to an activator site on the enzyme. This can lead to an apparent activation of sPLA2 at low concentrations of the inhibitor.
Experimental Protocols
To facilitate further research and validation, this section provides a detailed methodology for a representative sPLA2 inhibition assay, based on commonly used techniques for evaluating compounds like this compound.
Secretory PLA2 (sPLA2) Inhibition Assay using a Spectroscopic Thio Assay
This assay measures the activity of sPLA2 by detecting the release of a thiol-containing product from a synthetic substrate, 1,2-diheptanoyl-thio-PC. The released thiol reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product that can be quantified spectrophotometrically at 414 nm.
Materials:
-
sPLA2 enzyme (e.g., from bee or cobra venom)
-
This compound (or other test inhibitor)
-
1,2-diheptanoyl-thio-PC (substrate)
-
DTNB (Ellman's reagent)
-
Triton X-100
-
Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5, containing 10 mM CaCl₂, 100 mM KCl)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 414 nm
Procedure:
-
Preparation of Reagents:
-
Assay Buffer: Prepare the assay buffer and ensure it is at the desired pH and temperature.
-
DTNB Solution: Prepare a stock solution of DTNB in a suitable buffer (e.g., 0.4 M Tris-HCl, pH 8.0).
-
Substrate Solution (Triton X-100 Mixed Micelles):
-
Dry the 1,2-diheptanoyl-thio-PC substrate under a stream of nitrogen.
-
Resuspend the dried substrate in Assay Buffer containing a specific concentration of Triton X-100 (e.g., 0.3 mM) to form mixed micelles. The final substrate concentration should be optimized for the specific assay conditions (e.g., 1.66 mM). Vortex until the solution is clear.
-
-
Inhibitor Stock Solution: Dissolve this compound in a suitable solvent (e.g., ethanol) to prepare a concentrated stock solution. Further dilutions should be made in the Assay Buffer.
-
Enzyme Solution: Prepare a working solution of sPLA2 in Assay Buffer to the desired concentration.
-
-
Assay Protocol:
-
To the wells of a 96-well microplate, add the following in order:
-
Assay Buffer
-
Inhibitor solution (or vehicle control)
-
DTNB solution
-
sPLA2 enzyme solution
-
-
Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for a specified time (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the Substrate Solution to all wells.
-
Immediately start monitoring the change in absorbance at 414 nm over time using a microplate reader. Record readings at regular intervals (e.g., every minute) for a set duration (e.g., 10-20 minutes).
-
-
Data Analysis:
-
Calculate the rate of the reaction (change in absorbance per minute) for each well.
-
Subtract the rate of the blank (no enzyme) from the rates of all other wells.
-
Plot the reaction rate against the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Visualizing the Molecular Interactions and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the proposed mechanism of sPLA2 inhibition by this compound and a typical experimental workflow.
Caption: Proposed interaction of this compound within the sPLA2 active site.
Caption: A generalized workflow for the sPLA2 inhibition assay.
Conclusion
The thioether and amide linkages in this compound are not mere structural substitutions but are the very essence of its enhanced inhibitory activity against sPLA2. The amide bond facilitates a tighter and more stable interaction with the enzyme's active site through hydrogen bonding, while the thioether linkage provides crucial chemical stability and serves as a valuable tool for structural analysis. This deep understanding of the structure-activity relationship, coupled with robust experimental protocols, empowers researchers to further explore the potential of this compound and to design novel, even more potent sPLA2 inhibitors for various therapeutic applications.
References
Thioetheramide-PC: A Technical Guide for the Study of Phospholipase A2 Biology
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
The Phospholipase A2 (PLA2) superfamily of enzymes plays a critical role in a vast array of cellular processes, including inflammation, signal transduction, and membrane homeostasis.[1][2][3][4][5] These enzymes catalyze the hydrolysis of the sn-2 ester bond of glycerophospholipids, releasing a free fatty acid and a lysophospholipid. The products of this reaction, particularly arachidonic acid and various lysophospholipids, are precursors to potent lipid mediators such as eicosanoids (prostaglandins, leukotrienes) and platelet-activating factor (PAF). Given their central role in generating inflammatory mediators, PLA2 enzymes, especially the secretory forms (sPLA2), are significant targets for drug development in inflammatory diseases, cardiovascular conditions, and cancer.
The study of sPLA2 function and the screening for its inhibitors require robust and specific molecular tools. Thioetheramide-PC (1-Palmitylthio-2-palmitoylamido-1,2-dideoxy-sn-glycero-3-phosphorylcholine) is a structurally modified, non-hydrolyzable phospholipid analogue that serves as a potent tool for investigating sPLA2 biology. This technical guide provides an in-depth overview of this compound, its mechanism of action, quantitative data, and detailed protocols for its use in sPLA2 research.
Profile of this compound
This compound is a synthetic phospholipid analogue designed to mimic the natural substrates of PLA2. Its key structural modifications—a thioether bond at the sn-1 position and an amide bond at the sn-2 position—render it resistant to hydrolysis by PLA2, allowing it to function as a competitive inhibitor.
1.1. Mechanism of Action
This compound functions as a competitive, reversible inhibitor of secretory phospholipase A2 (sPLA2). Its mechanism is unique due to a dual interaction with the enzyme. In addition to binding to the catalytic site, this compound also binds to a separate activator site on the sPLA2 enzyme.
Interestingly, the affinity of this compound is higher for the activator site than for the catalytic site. This leads to a concentration-dependent biphasic effect:
-
At low concentrations: this compound preferentially binds to the activator site, which can result in an activation of phospholipase activity.
-
At high concentrations: It occupies both the activator and the catalytic sites, leading to potent competitive inhibition of the enzyme's hydrolytic activity.
This dual functionality makes it a fascinating tool for probing the allosteric regulation and catalytic mechanism of sPLA2.
References
- 1. Updating Phospholipase A2 Biology [mdpi.com]
- 2. Updating Phospholipase A2 Biology [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. The Phospholipase A2 Superfamily: Structure, Isozymes, Catalysis, Physiologic and Pathologic Roles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulatory functions of phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Inhibition of Secretory Phospholipase A2: A Technical Guide to Thioetheramide-PC and sPLA2 Substrate Specificity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the biochemical characteristics of Thioetheramide-PC, a potent inhibitor of secretory phospholipase A2 (sPLA2), and delves into the critical aspect of sPLA2 substrate specificity. This document provides a comprehensive resource for understanding the mechanism of this compound and for designing and executing experiments to investigate sPLA2 inhibition.
Introduction: this compound as a Tool to Probe sPLA2 Function
This compound (1-Palmitylthio-2-palmitoylamido-1,2-dideoxy-sn-glycero-3-phosphorylcholine) is a structurally modified phospholipid that functions as a competitive, reversible inhibitor of secretory phospholipase A2 (sPLA2). It is not an enzyme and therefore does not possess substrate specificity itself. Instead, its utility lies in its ability to selectively inhibit sPLA2, making it a valuable tool for studying the physiological and pathological roles of this important enzyme family. sPLA2s are key enzymes in various biological processes, including inflammation, host defense, and lipid signaling, primarily through their catalytic activity of hydrolyzing the sn-2 ester bond of glycerophospholipids to release free fatty acids and lysophospholipids.
Mechanism of Inhibition
This compound exerts its inhibitory effect through a dual-binding mechanism. It acts as a competitive inhibitor by binding to the catalytic site of sPLA2, thereby preventing the binding of natural phospholipid substrates. Additionally, it binds to an activator site on the enzyme. This dual interaction is noteworthy, as at low concentrations, the binding of this compound to the activator site may paradoxically lead to an activation of phospholipase activity, while at higher concentrations, the occupation of the catalytic site results in potent inhibition. A notable inhibitory concentration is its IC50 value of 2 μM against sPLA2 at a substrate concentration of 0.5 mM.
Substrate Specificity of Secretory Phospholipase A2 (sPLA2)
The substrate specificity of sPLA2 isoforms is a crucial determinant of their distinct biological functions. This specificity is influenced by both the nature of the phospholipid headgroup and the fatty acid at the sn-2 position. The following table summarizes the known substrate preferences and kinetic parameters for several key human sPLA2 isoforms.
| sPLA2 Isoform | Preferred Phospholipid Headgroup(s) | Preferred sn-2 Fatty Acid | Km (app) (mM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km) (mM⁻¹s⁻¹) |
| Group IIA | Anionic (PG, PS, PE) | Generally promiscuous | 115 ± 3.5 (for PE) | - | - |
| Group V | Zwitterionic (PC) and Anionic (PE, PS) | Oleyl (less unsaturated) | 87 ± 2.1 (for PC), 32 ± 1.2 (for PS) | - | 2.6 ± 0.02 (for PE) |
| Group X | Zwitterionic (PC) | Arachidonyl (polyunsaturated) | - | - | - |
Experimental Protocols for sPLA2 Inhibition Assays
The following are detailed methodologies for two common types of sPLA2 inhibition assays. These protocols can be adapted to screen and characterize inhibitors like this compound.
Colorimetric sPLA2 Inhibition Assay using a Thio-Phospholipid Substrate
This assay relies on the hydrolysis of a thio-phospholipid substrate by sPLA2, which releases a free thiol. The thiol then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product that can be quantified spectrophotometrically.
Materials:
-
sPLA2 enzyme (e.g., human recombinant Group IIA sPLA2)
-
This compound or other test inhibitors
-
1,2-diheptanoylthio-PC (substrate)
-
DTNB solution
-
Assay Buffer: 25 mM Tris-HCl, pH 7.5, containing 10 mM CaCl₂, 100 mM KCl, and 0.3 mM Triton X-100
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 or 414 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the sPLA2 enzyme in Assay Buffer. The final concentration will depend on the specific activity of the enzyme preparation.
-
Dissolve this compound and other test inhibitors in an appropriate solvent (e.g., DMSO) to create stock solutions.
-
Prepare a working solution of DTNB in the Assay Buffer.
-
Prepare the substrate solution by dissolving 1,2-diheptanoylthio-PC in the Assay Buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Add Assay Buffer and DTNB solution.
-
Enzyme control wells: Add sPLA2 enzyme, Assay Buffer, and DTNB solution.
-
Inhibitor wells: Add sPLA2 enzyme, the desired concentration of this compound or test inhibitor, Assay Buffer, and DTNB solution.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for a short period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiate the Reaction:
-
Add the substrate solution to all wells to start the reaction.
-
-
Kinetic Measurement:
-
Immediately place the plate in the microplate reader and measure the absorbance at 405 or 414 nm at regular intervals (e.g., every minute) for a set period (e.g., 15-30 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Subtract the rate of the blank from the rates of the enzyme control and inhibitor wells.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the enzyme control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
Fluorescent sPLA2 Inhibition Assay using a BODIPY-Labeled Phospholipid Substrate
This assay utilizes a phospholipid substrate labeled with a BODIPY fluorescent dye. In its intact form, the fluorescence of the BODIPY dye is quenched. Upon hydrolysis by sPLA2, the fluorescent fatty acid is released, leading to an increase in fluorescence that can be measured.
Materials:
-
sPLA2 enzyme
-
This compound or other test inhibitors
-
BODIPY-labeled phospholipid substrate (e.g., Red/Green BODIPY PC-A2)
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM CaCl₂
-
Liposomes (e.g., prepared from DOPC and DOPG)
-
96-well black microplate (for fluorescence measurements)
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the sPLA2 enzyme in Assay Buffer.
-
Dissolve this compound and other test inhibitors in an appropriate solvent.
-
Prepare liposomes incorporating the BODIPY-labeled phospholipid substrate. This typically involves mixing the lipids in an organic solvent, evaporating the solvent to form a thin film, and then hydrating the film with Assay Buffer followed by sonication or extrusion.
-
-
Assay Setup (in a 96-well black plate):
-
Blank wells: Add Assay Buffer.
-
Enzyme control wells: Add sPLA2 enzyme and Assay Buffer.
-
Inhibitor wells: Add sPLA2 enzyme and the desired concentration of this compound or test inhibitor in Assay Buffer.
-
Pre-incubate the plate at the desired temperature for 10-15 minutes.
-
-
Initiate the Reaction:
-
Add the liposome solution containing the fluorescent substrate to all wells.
-
-
Fluorescence Measurement:
-
Immediately place the plate in the fluorescence microplate reader.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the BODIPY dye in a kinetic mode.
-
-
Data Analysis:
-
Calculate the rate of increase in fluorescence for each well.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the enzyme control.
-
Calculate the IC50 value as described for the colorimetric assay.
-
Visualizing Key Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the sPLA2-mediated signaling pathway and a typical experimental workflow for inhibitor screening.
Thioetheramide-PC: A Technical Guide to its Role in Modulating Inflammatory Responses
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Thioetheramide-PC, a potent and reversible inhibitor of secretory phospholipase A2 (sPLA2). Elevated sPLA2 activity is a key factor in the pathogenesis of numerous inflammatory diseases, driving the production of pro-inflammatory lipid mediators. This compound, a structurally modified phospholipid, offers a valuable tool for investigating the role of sPLA2 in inflammation and presents a potential scaffold for the development of novel anti-inflammatory therapeutics. This document details the mechanism of action of this compound, summarizes its inhibitory activity, provides comprehensive experimental protocols for its study, and illustrates the key signaling pathways involved in sPLA2-mediated inflammation.
Introduction: The Role of sPLA2 in Inflammation
Secretory phospholipases A2 (sPLA2) are a family of enzymes that play a critical role in the initiation and propagation of inflammatory responses.[1] These enzymes catalyze the hydrolysis of the sn-2 ester bond of glycerophospholipids in cell membranes, releasing arachidonic acid and lysophospholipids.[2] Arachidonic acid serves as the primary precursor for the biosynthesis of eicosanoids, a class of potent lipid mediators that includes prostaglandins and leukotrienes.[3] These molecules are key drivers of the cardinal signs of inflammation, including edema, pain, and cellular infiltration.
Elevated levels of sPLA2 have been implicated in a wide range of inflammatory conditions, including rheumatoid arthritis, atherosclerosis, acute respiratory distress syndrome, and sepsis.[1][2] Consequently, the inhibition of sPLA2 represents a promising therapeutic strategy for the management of these diseases.
This compound: A Competitive, Reversible Inhibitor of sPLA2
This compound (1-Palmitylthio-2-palmitoylamido-1,2-dideoxy-sn-glycero-3-phosphorylcholine) is a synthetic phospholipid analog designed as a potent inhibitor of sPLA2. Its structure mimics the natural substrate of sPLA2, allowing it to competitively bind to the enzyme's active site.
Mechanism of Action
This compound functions as a competitive, reversible inhibitor of sPLA2. It has been shown to interact with the cobra venom ( Naja naja naja) phospholipase A2. A key feature of its inhibitory activity is the sn-2 amide linkage, which is thought to form a hydrogen bond with a water molecule in the enzyme's active site, leading to tighter binding compared to natural phospholipids.
Interestingly, this compound exhibits a dual interaction with sPLA2. Besides binding to the catalytic site, it also interacts with an activator site on the enzyme. The binding to the activator site is reported to be tighter than its binding to the catalytic site. This dual interaction may lead to a paradoxical activation of sPLA2 at low concentrations of the inhibitor.
Quantitative Data on sPLA2 Inhibition
The inhibitory potency of this compound against sPLA2 has been determined using in vitro enzymatic assays. The following table summarizes the key quantitative data.
| Parameter | Value | Enzyme Source | Assay Conditions | Reference |
| IC50 | 2 µM | Secretory Phospholipase A2 | Substrate concentration of 0.5 mM |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the evaluation of this compound's inhibitory activity on sPLA2.
Synthesis of this compound
The synthesis of this compound is a multi-step process. For a detailed, step-by-step synthesis protocol, researchers are directed to the original publication by Yu et al. (1990) in the Journal of Biological Chemistry.
sPLA2 Inhibition Assay (Spectroscopic Thio Assay)
This protocol is adapted from the methods used in the initial characterization of this compound.
Objective: To determine the inhibitory effect of this compound on sPLA2 activity.
Materials:
-
Secretory Phospholipase A2 (e.g., from cobra venom)
-
This compound
-
Diheptanoyl Thio-PC (substrate)
-
Triton X-100
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5, containing 10 mM CaCl2, 100 mM KCl)
-
Microplate reader capable of measuring absorbance at 405-414 nm
Procedure:
-
Preparation of Mixed Micelles: Prepare a solution of the substrate, diheptanoyl thio-PC, and Triton X-100 in the assay buffer. The molar ratio of Triton X-100 to phospholipid should be optimized to ensure proper micelle formation.
-
Inhibitor Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., ethanol). Further dilutions should be made in the assay buffer.
-
Enzyme Preparation: Prepare a stock solution of sPLA2 in the assay buffer. The final concentration should be optimized to yield a linear reaction rate.
-
Assay Setup: In a 96-well microplate, add the following components in order:
-
Assay Buffer
-
This compound solution at various concentrations (or vehicle control)
-
DTNB solution
-
sPLA2 enzyme solution
-
-
Initiation of Reaction: Add the mixed micelle substrate solution to each well to start the reaction.
-
Kinetic Measurement: Immediately place the microplate in the reader and measure the change in absorbance at 405-414 nm over time. The hydrolysis of the thioester bond in the substrate by sPLA2 releases a free thiol, which reacts with DTNB to produce a colored product.
-
Data Analysis: Calculate the initial reaction rates (V₀) from the linear portion of the kinetic curves. Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
Cellular Assays for Inflammatory Mediator Release
Objective: To assess the effect of this compound on the production of inflammatory mediators (e.g., prostaglandins, cytokines) in cultured cells.
Cell Lines:
-
RAW 264.7 (murine macrophage-like cells)
-
THP-1 (human monocytic cells)
Procedure:
-
Cell Culture: Culture the chosen cell line under standard conditions.
-
Cell Stimulation: Seed the cells in multi-well plates and allow them to adhere. Pre-incubate the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Inflammatory Challenge: Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) to induce an inflammatory response.
-
Sample Collection: After the desired incubation period (e.g., 24 hours), collect the cell culture supernatant.
-
Mediator Quantification:
-
Prostaglandins (e.g., PGE2): Measure the concentration of prostaglandins in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Cytokines (e.g., TNF-α, IL-6): Quantify the levels of pro-inflammatory cytokines using ELISA or a multiplex cytokine assay.
-
Nitric Oxide (NO): Measure the accumulation of nitrite, a stable product of NO, in the supernatant using the Griess reagent.
-
-
Data Analysis: Compare the levels of inflammatory mediators in this compound-treated cells to the vehicle-treated control to determine the inhibitory effect.
Signaling Pathways and Visualizations
The inhibition of sPLA2 by this compound is expected to modulate downstream signaling pathways that are crucial for the inflammatory response.
sPLA2-Mediated Inflammatory Signaling Pathway
The following diagram illustrates the central role of sPLA2 in the production of pro-inflammatory eicosanoids and the potential point of intervention for this compound.
Caption: sPLA2 hydrolyzes membrane phospholipids to release arachidonic acid, a key precursor for pro-inflammatory mediators.
Experimental Workflow for sPLA2 Inhibition Assay
The following diagram outlines the general workflow for assessing the inhibitory activity of this compound on sPLA2.
Caption: Workflow for determining the IC50 of this compound against sPLA2 using a spectroscopic assay.
Conclusion and Future Directions
This compound stands out as a well-characterized, potent inhibitor of secretory phospholipase A2. Its mechanism of action, involving competitive and reversible binding to the enzyme's active site, makes it an invaluable tool for dissecting the intricate role of sPLA2 in inflammatory processes. While the existing data robustly supports its biochemical efficacy, a significant opportunity remains to explore its pharmacological effects in cellular and in vivo models of inflammation.
Future research should focus on:
-
Evaluating the efficacy of this compound in reducing the production of key inflammatory mediators in relevant cell types, such as macrophages and neutrophils.
-
Investigating the in vivo anti-inflammatory activity of this compound in animal models of inflammatory diseases.
-
Exploring the structure-activity relationship of this compound analogs to optimize potency and pharmacokinetic properties for potential therapeutic development.
By bridging the gap between biochemical inhibition and pharmacological effect, the full potential of this compound and related compounds as modulators of inflammatory responses can be realized.
References
Foundational Research on Thioetheramide-PC and sPLA2 Interaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research concerning the interaction between Thioetheramide-Phosphocholine (Thioetheramide-PC) and secreted phospholipase A2 (sPLA2). It is designed to be a comprehensive resource, detailing the molecular interactions, inhibitory effects, and the broader context of sPLA2 signaling. This document summarizes key quantitative data, provides detailed experimental methodologies, and visualizes complex biological processes to facilitate a deeper understanding and guide future research.
Introduction to sPLA2 and this compound
Secreted phospholipases A2 (sPLA2s) are a family of enzymes that play a critical role in a variety of physiological and pathological processes, including inflammation, host defense, and signal transduction.[1] These enzymes catalyze the hydrolysis of the sn-2 fatty acyl bond of phospholipids, releasing free fatty acids, such as arachidonic acid, and lysophospholipids.[1][2] The products of this reaction are precursors to potent pro-inflammatory mediators, including prostaglandins and leukotrienes, making sPLA2 a significant target for therapeutic intervention in inflammatory diseases.[3][4]
This compound is a structurally modified phospholipid that acts as a competitive and reversible inhibitor of sPLA2. Its unique molecular architecture, featuring a thioether linkage at the sn-1 position and an amide bond at the sn-2 position, renders it resistant to hydrolysis by sPLA2 while allowing it to bind to the enzyme's active site. Research has shown that this compound not only interacts with the catalytic site but also binds to an allosteric activator site, leading to a dual-action mechanism where it can inhibit or, at low concentrations, potentially activate the enzyme.
Quantitative Data on this compound Inhibition of sPLA2
The inhibitory potency of this compound against sPLA2 has been quantified, providing a basis for its use as a research tool and a starting point for drug development. The most commonly cited value is its half-maximal inhibitory concentration (IC50).
| Inhibitor | Enzyme Target | Parameter | Value | Substrate Concentration | Reference |
| This compound | Secretory Phospholipase A2 (sPLA2) | IC50 | 2 µM | 0.5 mM |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction between this compound and sPLA2.
sPLA2 Inhibition Assay (Fluorometric)
This protocol describes a fluorescence-based assay to determine the inhibitory activity of this compound on sPLA2. The assay utilizes a synthetic thiophospholipid substrate that, upon cleavage by sPLA2, reacts with a fluorogenic probe to produce a fluorescent signal.
Materials:
-
sPLA2 enzyme (e.g., human recombinant sPLA2-IIA)
-
This compound
-
Fluorescent sPLA2 substrate (e.g., a synthetic thiophospholipid)
-
Fluorogenic probe
-
Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5, containing 10 mM CaCl2, 100 mM KCl, and 0.3 mM Triton X-100)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in Assay Buffer to create a range of inhibitor concentrations.
-
Prepare a working solution of the sPLA2 enzyme in Assay Buffer. The optimal concentration should be determined empirically to yield a linear reaction rate.
-
Prepare working solutions of the fluorescent substrate and fluorogenic probe in Assay Buffer according to the manufacturer's instructions.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
50 µL of Assay Buffer (for blank/control wells) or 50 µL of the this compound dilution.
-
25 µL of the sPLA2 enzyme working solution.
-
-
Incubate the plate at the desired temperature (e.g., 37°C) for 15 minutes to allow for inhibitor-enzyme binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 25 µL of the fluorescent substrate working solution to each well.
-
Immediately place the microplate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the fluorogenic probe (e.g., Ex/Em = 388/513 nm).
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of this compound.
-
Normalize the reaction rates to the control (no inhibitor) to determine the percent inhibition for each inhibitor concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations of Pathways and Workflows
sPLA2 Signaling and the Arachidonic Acid Cascade
The following diagram illustrates the central role of sPLA2 in the arachidonic acid cascade and the point of intervention for this compound. sPLA2-mediated hydrolysis of membrane phospholipids releases arachidonic acid, which is then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce pro-inflammatory prostaglandins and leukotrienes, respectively. This compound competitively inhibits sPLA2, thereby blocking the entire downstream cascade.
Experimental Workflow for Characterizing sPLA2 Inhibitors
This diagram outlines a typical experimental workflow for the identification and characterization of novel sPLA2 inhibitors like this compound. The process begins with a high-throughput screen, followed by dose-response studies to determine potency, and culminates in mechanistic studies to understand the mode of inhibition.
Conclusion
This compound serves as a valuable tool for investigating the roles of sPLA2 in health and disease. Its well-characterized inhibitory activity and competitive, reversible mechanism of action make it a standard for in vitro studies. This guide provides the foundational knowledge, quantitative data, and experimental protocols necessary for researchers to effectively utilize this compound in their studies of sPLA2 and to pave the way for the development of novel anti-inflammatory therapeutics. The provided visualizations offer a clear framework for understanding the complex signaling pathways and experimental strategies involved in this area of research.
References
- 1. scbt.com [scbt.com]
- 2. apexbt.com [apexbt.com]
- 3. Lipoxygenase and Cyclooxygenase Pathways and Colorectal Cancer Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties and Stability of Thioetheramide-PC
Disclaimer: "Thioetheramide-PC" is not a recognized chemical name in publicly available scientific literature. This guide is constructed based on a hypothetical structure derived from its name, combining a thioether linkage, an amide bond, and a phosphocholine (PC) headgroup. The properties and stability data presented are synthesized from established chemical principles and data for structurally related molecules.
Introduction
This compound represents a novel, hypothetical class of phospholipids designed for advanced drug delivery systems and biomembrane research. Its unique structure, incorporating a stable thioether bond and a robust amide linkage, is predicted to offer significant advantages in terms of chemical stability compared to traditional ester-based phospholipids. This guide provides a comprehensive overview of the anticipated chemical properties and stability profile of this compound, offering valuable insights for researchers and drug development professionals.
The core structure of this compound is characterized by a phosphocholine headgroup, a central scaffold which in this hypothetical case could be derived from an amino acid, two hydrophobic tails, and the defining thioether and amide linkages. The presence of the amide bond, in particular, is expected to confer resistance to enzymatic degradation by phospholipases and chemical hydrolysis.[1][2] The thioether linkage, while generally stable, presents a potential site for oxidation.[3][4]
Hypothetical Structure
For the purposes of this guide, we propose the following plausible structure for a this compound molecule. This structure features a glycerol backbone, a phosphocholine headgroup, one fatty acid attached via an amide linkage, and a second hydrophobic chain attached through a thioether bond.
Chemical Properties
The chemical properties of this compound are largely dictated by its constituent functional groups: the phosphocholine headgroup, the amide linkage, and the thioether bond.
Phosphocholine Headgroup: The phosphocholine headgroup is zwitterionic, possessing both a negatively charged phosphate group and a positively charged quaternary ammonium group.[5] This confers a neutral overall charge at physiological pH and contributes to the amphipathic nature of the molecule, enabling the formation of lipid bilayers in aqueous environments. The headgroup is crucial for interactions with aqueous media and biological membranes.
Amide Linkage: The amide bond is significantly more resistant to hydrolysis than the ester bonds found in conventional phospholipids. This enhanced stability is due to the resonance delocalization of the nitrogen lone pair, which imparts a partial double bond character to the C-N bond. This stability is a key feature for applications requiring prolonged integrity in biological fluids.
Thioether Linkage: The thioether (-S-) linkage is generally a stable covalent bond. Unlike esters, it is not susceptible to hydrolysis. However, the sulfur atom is susceptible to oxidation, which can lead to the formation of sulfoxides and sulfones under certain conditions. This reactivity can be a consideration for long-term storage and in environments with high oxidative stress.
Stability Profile
The stability of this compound is a critical parameter for its application in drug delivery and other biomedical fields. The primary degradation pathways are anticipated to be oxidation of the thioether linkage and, to a lesser extent, hydrolysis of the amide bond.
Oxidative Stability
The thioether moiety is the most likely site of oxidative degradation in this compound. Oxidizing agents, such as reactive oxygen species (ROS), can oxidize the sulfur atom to form a sulfoxide and, upon further oxidation, a sulfone.
Table 1: Hypothetical Oxidative Stability of this compound
| Oxidizing Agent | Concentration | Temperature (°C) | Half-life (t½) | Major Degradation Product |
| Hydrogen Peroxide | 1% (v/v) | 25 | 48 hours | This compound Sulfoxide |
| Air (Oxygen) | Ambient | 40 | > 6 months | Not significant |
| Fenton Reagent | 100 µM FeSO₄, 1 mM H₂O₂ | 25 | 2 hours | This compound Sulfoxide and Sulfone |
Note: The data in this table is hypothetical and intended for illustrative purposes. Actual stability will depend on the specific molecular structure and experimental conditions.
Hydrolytic Stability
The amide bond in this compound is expected to be highly resistant to hydrolysis under physiological conditions. Significant degradation would likely require extreme pH conditions (strong acid or base) and elevated temperatures.
Table 2: Hypothetical Hydrolytic Stability of this compound
| Condition | pH | Temperature (°C) | Half-life (t½) |
| Acidic | 1 | 80 | 24 hours |
| Neutral | 7.4 | 37 | > 1 year |
| Basic | 13 | 80 | 72 hours |
Note: The data in this table is hypothetical and intended for illustrative purposes. The amide linkage is significantly more stable than an ester linkage under similar conditions.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the stability of this compound.
Oxidative Stability Testing
Objective: To determine the rate of oxidation of the thioether linkage in this compound under various oxidative conditions.
Materials:
-
This compound solution (e.g., 1 mg/mL in a suitable organic solvent or aqueous buffer)
-
Oxidizing agents: Hydrogen peroxide (H₂O₂), Fenton's reagent (FeSO₄ and H₂O₂), etc.
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV or Mass Spectrometer)
-
Incubator or water bath
Procedure:
-
Prepare solutions of this compound at a known concentration.
-
Add the oxidizing agent to the this compound solution at the desired concentration.
-
Incubate the samples at a controlled temperature.
-
At specified time points, withdraw an aliquot of the reaction mixture.
-
Quench the reaction if necessary (e.g., by adding a scavenger for the oxidizing agent).
-
Analyze the sample by HPLC to quantify the remaining this compound and the formation of oxidation products (sulfoxide and sulfone).
-
Plot the concentration of this compound versus time to determine the degradation kinetics and calculate the half-life.
Hydrolytic Stability Testing
Objective: To evaluate the stability of the amide bond in this compound under acidic, neutral, and basic conditions.
Materials:
-
This compound solution
-
Buffers of different pH values (e.g., HCl for acidic, PBS for neutral, NaOH for basic)
-
HPLC system
-
Thermostatically controlled heating block or water bath
Procedure:
-
Prepare solutions of this compound in buffers of the desired pH.
-
Incubate the samples at a controlled temperature.
-
At various time intervals, take an aliquot from each sample.
-
Neutralize the aliquot if necessary.
-
Analyze the sample by HPLC to measure the concentration of intact this compound.
-
Plot the natural logarithm of the this compound concentration against time to determine the first-order degradation rate constant and the half-life.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts related to the stability and analysis of this compound.
Caption: Predicted oxidative degradation pathway of this compound.
References
- 1. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 2. researchgate.net [researchgate.net]
- 3. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Overview of Phosphatidylcholine - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
Thioetheramide-PC: A Technical Guide to its Function in Cellular Signaling Cascades
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Thioetheramide-PC (1-Palmitylthio-2-palmitoylamido-1,2-dideoxy-sn-glycero-3-phosphorylcholine), a structurally modified phospholipid that acts as a modulator of cellular signaling cascades. Its primary mechanism of action involves the competitive and reversible modulation of secretory phospholipase A2 (sPLA2), a key enzyme in the production of potent lipid second messengers. This document details the function of this compound, its impact on downstream signaling pathways, quantitative data on its activity, and detailed experimental protocols for its study.
Introduction to this compound
This compound is a synthetic phospholipid analog designed to probe and modulate the activity of secretory phospholipase A2 (sPLA2) enzymes.[1][2] sPLA2s are a family of enzymes that catalyze the hydrolysis of the sn-2 ester bond of glycerophospholipids, releasing free fatty acids and lysophospholipids.[1] These products, particularly arachidonic acid, are precursors to a vast array of bioactive lipids, collectively known as eicosanoids (e.g., prostaglandins and leukotrienes), which are pivotal in numerous physiological and pathological processes, including inflammation, immunity, and cancer.[1]
The unique structural features of this compound, specifically the thioether linkage at the sn-1 position and the amide linkage at the sn-2 position, render it resistant to hydrolysis by sPLA2 while allowing it to interact with the enzyme. This interaction is complex, as this compound exhibits a dual modulatory role.
Mechanism of Action: Dual Modulation of sPLA2
This compound's primary cellular target is secretory phospholipase A2 (sPLA2). Its mechanism of action is notable for its concentration-dependent dual effect:
-
Inhibition at Higher Concentrations: At micromolar concentrations, this compound acts as a competitive, reversible inhibitor of sPLA2.[1] It binds to the catalytic site of the enzyme, preventing the binding and hydrolysis of its natural phospholipid substrates.
-
Potential Activation at Lower Concentrations: Intriguingly, at low concentrations, this compound may activate sPLA2. This is attributed to its ability to bind to a distinct, non-catalytic activator site on the enzyme. It has been reported that this compound binds more tightly to this activator site than to the catalytic site.
This dual functionality makes this compound a valuable tool for dissecting the complex roles of sPLA2 in cellular signaling.
Logical Relationship: Dual-Action Mechanism of this compound
Caption: Dual modulatory effect of this compound on sPLA2.
Cellular Signaling Cascades Modulated by this compound
By modulating sPLA2 activity, this compound influences the downstream signaling pathways initiated by the products of phospholipid hydrolysis. The most significant of these is the arachidonic acid cascade.
The Arachidonic Acid Cascade
sPLA2-mediated hydrolysis of membrane phospholipids releases arachidonic acid (AA). Free AA is then rapidly metabolized by two major enzymatic pathways:
-
Cyclooxygenase (COX) Pathway: COX-1 and COX-2 enzymes convert AA into prostaglandins (PGs), such as PGE2, PGD2, and prostacyclin (PGI2). Prostaglandins are potent lipid mediators involved in inflammation, pain, fever, and platelet aggregation.
-
Lipoxygenase (LOX) Pathway: 5-lipoxygenase (5-LOX) and other lipoxygenases convert AA into leukotrienes (LTs), such as LTB4, LTC4, and LTD4. Leukotrienes are key mediators of inflammation and allergic responses, promoting chemotaxis, bronchoconstriction, and increased vascular permeability.
By inhibiting sPLA2, this compound can effectively suppress the production of both prostaglandins and leukotrienes, thereby attenuating inflammatory responses. Conversely, its potential activating effect at low concentrations could lead to a localized increase in these inflammatory mediators.
Signaling Pathway: this compound and the Arachidonic Acid Cascade
Caption: Modulation of the arachidonic acid cascade by this compound.
Quantitative Data
The following table summarizes the available quantitative data for the interaction of this compound with sPLA2.
| Parameter | Value | Conditions | Reference |
| IC50 for sPLA2 Inhibition | 2 µM | Substrate concentration of 0.5 mM | |
| Binding to Activator Site | Tighter than to the catalytic site | - |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of this compound.
In Vitro sPLA2 Inhibition Assay (Colorimetric)
This assay measures the enzymatic activity of sPLA2 by detecting the hydrolysis of a thio-containing phospholipid substrate.
Principle: The substrate, 1,2-diheptanoylthio-PC, is hydrolyzed by sPLA2 at the sn-2 position, releasing a free thiol. This thiol reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid, which can be quantified by measuring its absorbance at 414 nm.
Materials:
-
sPLA2 enzyme (e.g., from bee venom)
-
This compound
-
1,2-diheptanoylthio-PC (substrate)
-
DTNB
-
Assay Buffer: 25 mM Tris-HCl, pH 7.5, containing 10 mM CaCl₂, 100 mM KCl, and 0.3 mM Triton X-100
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Dissolve this compound in an appropriate solvent (e.g., ethanol) to create a stock solution. Further dilutions should be made in the Assay Buffer.
-
Prepare a solution of DTNB in water.
-
Prepare the substrate solution in the Assay Buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Add Assay Buffer and DTNB.
-
Control wells (100% activity): Add sPLA2 enzyme, Assay Buffer, and DTNB.
-
Inhibitor wells: Add sPLA2 enzyme, various concentrations of this compound, and DTNB.
-
-
Initiate the Reaction: Add the substrate solution to all wells to start the reaction.
-
Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 414 nm every minute for at least 10 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Subtract the rate of the blank wells from all other wells.
-
Determine the percentage of inhibition for each concentration of this compound compared to the control wells.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Experimental Workflow: In Vitro sPLA2 Inhibition Assay
Caption: Workflow for determining the IC50 of this compound for sPLA2.
Cell-Based Prostaglandin E2 (PGE2) Release Assay
This assay measures the effect of this compound on the production of PGE2, a downstream product of the sPLA2-arachidonic acid cascade, in cultured cells.
Principle: Cells (e.g., macrophages, fibroblasts) are stimulated to produce PGE2 in the presence or absence of this compound. The amount of PGE2 released into the cell culture supernatant is then quantified using a competitive enzyme-linked immunosorbent assay (ELISA).
Materials:
-
Cell line known to produce PGE2 (e.g., RAW 264.7 macrophages)
-
Cell culture medium and supplements
-
Stimulant to induce PGE2 production (e.g., lipopolysaccharide - LPS)
-
This compound
-
PGE2 ELISA kit
-
Cell culture plates (e.g., 24-well)
Procedure:
-
Cell Culture: Plate the cells in a 24-well plate and allow them to adhere overnight.
-
Pre-treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control. Incubate for a specified time (e.g., 1 hour).
-
Stimulation: Add the stimulant (e.g., LPS) to the wells to induce PGE2 production. Incubate for a period sufficient to allow for PGE2 accumulation in the supernatant (e.g., 18-24 hours).
-
Sample Collection: Collect the cell culture supernatants from each well.
-
PGE2 Quantification: Perform the PGE2 ELISA on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis:
-
Generate a standard curve using the PGE2 standards provided in the ELISA kit.
-
Calculate the concentration of PGE2 in each sample based on the standard curve.
-
Compare the amount of PGE2 produced in the presence of this compound to the stimulated control to determine the effect of the compound on PGE2 release.
-
Off-Target Considerations
To date, the primary characterized target of this compound is sPLA2. However, as with any pharmacologically active compound, the potential for off-target effects should be considered, especially given its lipid-like structure. A thorough investigation of this compound's specificity would involve screening it against a panel of related enzymes, such as cytosolic phospholipase A2 (cPLA2), calcium-independent phospholipase A2 (iPLA2), and other lipases. Additionally, broader profiling using techniques like affinity-based proteomics or cell-based phenotypic screens could provide a more comprehensive understanding of its cellular interactions.
Conclusion
This compound is a valuable research tool for investigating the roles of sPLA2 in cellular signaling. Its dual modulatory action on sPLA2 provides a unique opportunity to dissect the intricate consequences of sPLA2 activity in both physiological and pathological contexts. The experimental protocols detailed in this guide provide a framework for researchers to further explore the function and therapeutic potential of this compound and similar molecules in the modulation of inflammatory and other signaling cascades. Future studies should aim to further quantify its interaction with the sPLA2 activator site and comprehensively profile its specificity to fully elucidate its pharmacological profile.
References
Preliminary Studies on the Biological Effects of Thioetheramide-PC: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary biological effects of Thioetheramide-PC (1-Palmitylthio-2-palmitoylamido-1,2-dideoxy-sn-glycero-3-phosphorylcholine), a structurally modified phospholipid analogue. The document focuses on its mechanism of action as an inhibitor of secretory phospholipase A2 (sPLA2), presenting key quantitative data, detailed experimental protocols, and a visualization of its impact on relevant signaling pathways.
Core Biological Activity: Inhibition of Secretory Phospholipase A2
This compound is recognized as a competitive and reversible inhibitor of secretory phospholipase A2 (sPLA2).[1][2][3][4][5] sPLA2 enzymes are crucial mediators in inflammatory processes due to their role in hydrolyzing the sn-2 ester bond of phospholipids, which leads to the release of arachidonic acid and lysophospholipids. Arachidonic acid is a precursor to a variety of pro-inflammatory eicosanoids, including prostaglandins and leukotrienes.
The inhibitory action of this compound is attributed to its structural similarity to the natural substrates of sPLA2, allowing it to bind to the enzyme's active site. A key structural feature of this compound and related analogues is the sn-2 amide linkage, which is thought to form a hydrogen bond with a water molecule in the enzyme's active site, contributing to a tighter binding than natural phospholipids.
A notable characteristic of this compound is its dual interaction with sPLA2. Besides binding to the catalytic site, it also interacts with an activator site on the enzyme. Interestingly, it binds more tightly to the activator site. This dual-binding mechanism can lead to a paradoxical effect: at low concentrations, this compound may actually activate sPLA2, while at higher concentrations, it acts as an inhibitor.
Quantitative Data
The inhibitory potency of this compound against sPLA2 has been quantified, providing a benchmark for its biological activity.
| Compound | Target Enzyme | IC50 Value | Substrate Concentration | Reference |
| This compound | Secretory Phospholipase A2 (sPLA2) | 2 µM | 0.5 mM | |
| Thioether amide-PE | Cobra venom Phospholipase A2 | 0.45 µM | Not Specified |
Experimental Protocols
The following is a detailed methodology for a typical in vitro assay to determine the inhibitory effect of this compound on sPLA2 activity. This protocol is based on the principles of the spectroscopic thio-assay commonly used for sPLA2.
Objective: To quantify the inhibition of sPLA2 by this compound.
Materials:
-
Secretory Phospholipase A2 (sPLA2) enzyme (e.g., from bee or cobra venom)
-
This compound
-
sPLA2 substrate: 1,2-dithio analog of diheptanoyl phosphatidylcholine (diheptanoyl Thio-PC)
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Assay Buffer: Tris-HCl or similar buffer at pH 7.5, containing CaCl2 (e.g., 2 mM)
-
Triton X-100
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 405-414 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., ethanol).
-
Reconstitute the sPLA2 enzyme in the assay buffer to a desired concentration.
-
Prepare the sPLA2 substrate solution. The diheptanoyl Thio-PC is typically dissolved in ethanol and then reconstituted in the assay buffer containing Triton X-100 to form mixed micelles.
-
Prepare a stock solution of DTNB in the assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Assay Buffer
-
DTNB solution
-
Varying concentrations of this compound (or vehicle control)
-
sPLA2 enzyme solution
-
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiation of the Reaction:
-
Initiate the enzymatic reaction by adding the sPLA2 substrate solution (diheptanoyl Thio-PC) to all wells.
-
-
Measurement of Activity:
-
Immediately begin monitoring the change in absorbance at 405-414 nm over time using a spectrophotometer. The hydrolysis of the thioester bond in the substrate by sPLA2 releases a free thiol, which reacts with DTNB to produce a yellow-colored product (2-nitro-5-thiobenzoate) that absorbs light at this wavelength.
-
The rate of the reaction is proportional to the sPLA2 activity.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each concentration of this compound.
-
Plot the percentage of sPLA2 inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the sPLA2 activity, by fitting the data to a suitable dose-response curve.
-
Signaling Pathways and Mechanisms of Action
The inhibition of sPLA2 by this compound has significant implications for downstream signaling pathways, particularly those involved in inflammation.
Caption: Inhibition of the sPLA2 pathway by this compound.
The diagram above illustrates the central role of sPLA2 in the arachidonic acid cascade. By inhibiting sPLA2, this compound effectively blocks the initial step of this pathway, thereby reducing the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.
Caption: Workflow for the sPLA2 inhibition assay.
This workflow diagram outlines the key steps in the experimental protocol for assessing the inhibitory activity of this compound against sPLA2.
Caption: Dual binding mechanism of this compound on sPLA2.
This diagram illustrates the dual-binding nature of this compound to both the catalytic and activator sites of sPLA2, leading to concentration-dependent effects.
Conclusion
The preliminary studies on this compound establish it as a potent, reversible inhibitor of secretory phospholipase A2. Its well-defined mechanism of action, quantifiable inhibitory activity, and impact on the arachidonic acid cascade make it a valuable tool for research in inflammation and related therapeutic areas. The detailed experimental protocols and pathway visualizations provided in this guide offer a solid foundation for further investigation and drug development efforts centered on sPLA2 inhibition.
References
- 1. The interaction of phospholipase A2 with phospholipid analogues and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. A novel anti-inflammatory role for secretory phospholipase A2 in immune complex-mediated arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Thioetheramide-PC for Cell-Based sPLA2 Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Secretory phospholipase A2 (sPLA2) enzymes are key players in the inflammatory cascade, catalyzing the hydrolysis of phospholipids to release arachidonic acid, a precursor to pro-inflammatory mediators like prostaglandins and leukotrienes.[1][2] Elevated levels of sPLA2 are associated with numerous inflammatory diseases, making them a significant target for therapeutic intervention.[1][3] Thioetheramide-PC is a competitive and reversible inhibitor of sPLA2.[3] It is a structurally modified phospholipid that binds to the catalytic site of sPLA2, preventing the hydrolysis of its substrate. Due to a dual interaction mechanism, at low concentrations, this compound may exhibit activating rather than inhibitory effects on sPLA2. These application notes provide a detailed protocol for utilizing this compound in a cell-based assay to screen for and characterize inhibitors of sPLA2 activity.
Principle of the Assay
This protocol describes a cell-based assay to measure the inhibitory effect of this compound on the activity of secreted sPLA2. The assay involves stimulating cultured cells with an inflammatory agent to induce the release of sPLA2 into the cell culture supernatant. The supernatant is then collected and incubated with a chromogenic sPLA2 substrate, diheptanoyl thio-phosphatidylcholine (diheptanoyl thio-PC). The sPLA2-mediated hydrolysis of this substrate releases a free thiol group, which reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product. The absorbance of this product, measured at 405-420 nm, is directly proportional to the sPLA2 activity. The inhibitory potential of this compound is determined by measuring the reduction in absorbance in treated cells compared to untreated controls.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for this compound and the sPLA2 assay.
| Parameter | Value | Reference |
| Inhibitor | This compound | |
| Target | Secretory Phospholipase A2 (sPLA2) | |
| Mechanism of Action | Competitive, reversible inhibitor | |
| In Vitro IC50 | ~2 µM (at 0.5 mM substrate concentration) |
| Assay Parameter | Recommended Value/Range |
| Wavelength for Absorbance Reading | 405 - 420 nm |
| Substrate Concentration (Diheptanoyl Thio-PC) | 1.44 - 1.66 mM |
| DTNB Concentration | 10 mM |
| sPLA2 Assay Buffer | 25 mM Tris-HCl, pH 7.5, 10 mM CaCl2, 100 mM KCl, 0.3 mM Triton X-100 |
Experimental Protocols
Materials and Reagents
-
This compound (prepare stock solution in ethanol)
-
Diheptanoyl Thio-PC
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)
-
Lipopolysaccharide (LPS) or appropriate cytokine (e.g., IL-1β, TNF-α)
-
Suitable cell line (e.g., Human Umbilical Vein Endothelial Cells (HUVECs), macrophages)
-
Cell culture medium and supplements
-
Phosphate Buffered Saline (PBS)
-
Assay Buffer (25 mM Tris-HCl, pH 7.5, 10 mM CaCl2, 100 mM KCl, 0.3 mM Triton X-100)
-
96-well microplate
-
Microplate reader
Experimental Workflow
Step-by-Step Protocol
Part 1: Cell Culture and Treatment
-
Cell Seeding: Seed a suitable cell line (e.g., HUVECs) into a 96-well plate at an appropriate density to achieve 80-90% confluency on the day of the experiment.
-
Cell Culture: Culture the cells in their recommended growth medium at 37°C in a humidified incubator with 5% CO2.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in cell culture medium. A starting concentration range of 0.1 µM to 50 µM is recommended. Also, prepare a vehicle control (medium with the same concentration of ethanol as the highest this compound concentration).
-
Inhibitor Pre-incubation: When cells reach the desired confluency, remove the growth medium and replace it with the prepared this compound dilutions or vehicle control. Incubate for 1-2 hours.
-
Cell Stimulation: Prepare a stock solution of the stimulating agent (e.g., 10 µg/mL LPS). Add the stimulant to each well (except for the unstimulated control wells) to achieve the final desired concentration (e.g., 100 ng/mL LPS).
-
Incubation for sPLA2 Secretion: Incubate the plate for a predetermined time (e.g., 6-24 hours) to allow for the secretion of sPLA2 into the supernatant.
Part 2: sPLA2 Activity Measurement
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 500 x g) for 5 minutes to pellet any detached cells. Carefully transfer the supernatant to a new 96-well plate.
-
Reagent Preparation:
-
Assay Buffer: Prepare the 1X Assay Buffer.
-
DTNB Solution: Prepare a 10 mM solution of DTNB in the Assay Buffer.
-
Substrate Solution: Prepare a 1.5 mM solution of Diheptanoyl Thio-PC in the Assay Buffer.
-
-
Assay Reaction:
-
To each well of the new plate containing the supernatant, add the DTNB solution.
-
Initiate the reaction by adding the Diheptanoyl Thio-PC substrate solution to all wells.
-
Mix the contents of the wells gently by tapping the plate.
-
-
Absorbance Measurement: Incubate the plate at room temperature for 15-30 minutes. Measure the absorbance at a wavelength between 405 nm and 420 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of sPLA2 inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Absorbance of treated sample / Absorbance of vehicle control)] x 100
-
Plot the % inhibition against the log of the this compound concentration to determine the IC50 value.
-
sPLA2 Signaling Pathway
Conclusion
This application note provides a comprehensive protocol for a cell-based sPLA2 assay using the inhibitor this compound. This assay is a valuable tool for screening and characterizing potential sPLA2 inhibitors in a physiologically relevant context. The provided quantitative data and signaling pathway diagram offer a solid foundation for researchers in the field of inflammation and drug discovery.
References
Application Notes and Protocols for Thioetheramide-PC in In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thioetheramide-PC (1-Palmitylthio-2-palmitoylamido-1,2-dideoxy-sn-glycero-3-phosphorylcholine) is a potent, competitive, and reversible inhibitor of secretory phospholipase A2 (sPLA2).[1][2][3] sPLA2 enzymes are key players in various physiological and pathological processes, including inflammation, by catalyzing the hydrolysis of phospholipids to produce arachidonic acid, a precursor for pro-inflammatory mediators like prostaglandins and leukotrienes.[1]
A unique characteristic of this compound is its dual mechanism of action. It binds to both the catalytic site and an allosteric activator site of sPLA2.[1] This can lead to the activation of sPLA2 at low concentrations, while at higher concentrations, it exhibits its well-characterized inhibitory effects. This biphasic activity makes careful dose-response studies crucial for interpreting experimental outcomes.
These application notes provide detailed protocols for the preparation and use of this compound in common in vitro experiments to assess its inhibitory potential on sPLA2 activity.
Data Presentation
| Parameter | Value | Reference |
| Synonyms | 1-Palmitylthio-2-palmitoylamido-1,2-dideoxy-sn-glycero-3-phosphorylcholine | |
| Molecular Formula | C40H83N2O5PS | |
| Molecular Weight | 735.1 g/mol | |
| Appearance | Solution in ethanol | |
| Purity | ≥98% | |
| IC50 | 2 µM (for sPLA2 at a substrate concentration of 0.5 mM) | |
| Storage | Store at -20°C as a solution in ethanol. | |
| Stability | The ethanolic solution is stable for at least one year when stored at -20°C. Aqueous preparations should be used within 12 hours. |
Signaling Pathway
The following diagram illustrates the canonical sPLA2 signaling pathway and the inhibitory action of this compound.
Caption: sPLA2 signaling pathway and inhibition by this compound.
Experimental Protocols
Preparation of this compound for In Vitro Assays
This compound is typically supplied as a solution in ethanol. To prepare it for use in aqueous-based in vitro experiments, the following procedure is recommended:
Materials:
-
This compound in ethanol
-
Nitrogen gas source
-
Assay buffer (specific to the experiment, e.g., Tris-HCl buffer)
-
Triton X-100
-
Sonicator (bath or probe)
Protocol:
-
In a sterile glass vial, dispense the desired amount of this compound ethanolic solution.
-
Under a gentle stream of nitrogen gas, evaporate the ethanol until a dry film is formed at the bottom of the vial.
-
Immediately add the desired volume of assay buffer containing 4.25 mM Triton X-100 to the vial to achieve the desired stock concentration.
-
Vortex the solution vigorously.
-
Sonicate the solution until it becomes clear. This is crucial for ensuring the compound is properly solubilized and monomeric.
-
The prepared aqueous solution of this compound should be stored on ice and used within 12 hours for optimal activity. It is recommended to prepare fresh solutions for each experiment.
In Vitro sPLA2 Inhibition Assay (Colorimetric)
This protocol is adapted from commercially available sPLA2 assay kits and can be used to determine the IC50 of this compound.
Materials:
-
Recombinant human sPLA2
-
sPLA2 substrate (e.g., diheptanoyl thio-PC)
-
DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid), Ellman's reagent)
-
Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM CaCl2, 100 mM KCl, 0.3 mM Triton X-100)
-
Prepared this compound solutions (serial dilutions)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-414 nm
Experimental Workflow:
Caption: Workflow for the in vitro sPLA2 inhibition assay.
Protocol:
-
Prepare Reagents:
-
Prepare a series of dilutions of this compound in the assay buffer. A suggested starting range is 0.01 µM to 100 µM.
-
Dilute the recombinant sPLA2 in the assay buffer to the desired working concentration.
-
Prepare the sPLA2 substrate and DTNB solutions according to the manufacturer's instructions.
-
-
Assay Procedure:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
DTNB solution
-
This compound dilution (or vehicle control)
-
-
Add the diluted sPLA2 enzyme to each well, except for the "no enzyme" control wells.
-
Initiate the reaction by adding the sPLA2 substrate to all wells.
-
-
Measurement:
-
Immediately place the plate in a microplate reader pre-set to the appropriate temperature (e.g., 25°C or 37°C).
-
Measure the absorbance at 405-414 nm every minute for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Subtract the rate of the "no enzyme" control from all other rates.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based Arachidonic Acid Release Assay
This assay measures the ability of this compound to inhibit sPLA2-mediated release of arachidonic acid from the membranes of cultured cells. Macrophage-like cell lines such as RAW 264.7 are suitable for this assay.
Materials:
-
RAW 264.7 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
[3H]-Arachidonic acid
-
Cell stimulation agent (e.g., lipopolysaccharide (LPS) or a calcium ionophore like A23187)
-
Prepared this compound solutions
-
Scintillation counter and scintillation fluid
Protocol:
-
Cell Culture and Labeling:
-
Culture RAW 264.7 cells in appropriate culture vessels until they reach 80-90% confluency.
-
Incubate the cells with [3H]-Arachidonic acid (e.g., 0.5 µCi/mL) in the culture medium for 18-24 hours to allow for its incorporation into the cell membranes.
-
Wash the cells thoroughly with fresh, serum-free medium to remove any unincorporated [3H]-Arachidonic acid.
-
-
Inhibitor Treatment and Stimulation:
-
Pre-incubate the labeled cells with various concentrations of this compound (or vehicle control) for 1-2 hours. A suggested concentration range to test is 0.1 µM to 50 µM to potentially observe both activating and inhibitory effects.
-
After the pre-incubation period, add the stimulating agent (e.g., LPS at 1 µg/mL) to the cells and incubate for the desired time (e.g., 4-24 hours).
-
-
Measurement of Arachidonic Acid Release:
-
Collect the cell culture supernatant.
-
Add scintillation fluid to an aliquot of the supernatant.
-
Measure the amount of released [3H]-Arachidonic acid using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of arachidonic acid release for each condition relative to the total incorporated radioactivity (which can be determined by lysing a set of control cells).
-
Determine the effect of different concentrations of this compound on stimulated arachidonic acid release.
-
Concluding Remarks
These protocols provide a framework for the in vitro evaluation of this compound. It is essential to optimize the experimental conditions, such as cell type, inhibitor concentration, and incubation times, for each specific research application. Due to the dual nature of this compound's activity, a comprehensive dose-response analysis is highly recommended to fully characterize its effects. Always include appropriate positive and negative controls in your experiments to ensure the validity of your results.
References
Determining the Optimal Concentration of Thioetheramide-PC for sPLA2 Inhibition: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thioetheramide-PC is a structurally modified phospholipid that acts as a competitive and reversible inhibitor of secretory phospholipase A2 (sPLA2).[1] sPLA2 enzymes play a crucial role in various physiological and pathological processes, including inflammation, by catalyzing the hydrolysis of phospholipids to release arachidonic acid, a precursor for pro-inflammatory eicosanoids.[2][3] This document provides detailed application notes and protocols for determining the optimal concentration of this compound for sPLA2 inhibition in biochemical and cell-based assays.
A noteworthy characteristic of this compound is its dual mechanism of action. While it competitively inhibits sPLA2 at higher concentrations, it may activate the enzyme at lower concentrations.[1] This is attributed to its ability to bind not only to the catalytic site but also to an activator site on the enzyme.[1] Therefore, careful dose-response studies are essential to determine the optimal inhibitory concentration for specific experimental conditions.
Data Presentation
Inhibitory Activity of this compound
| Inhibitor | Target | IC50 Value | Substrate Concentration | Notes |
| This compound | sPLA2 (isoform not always specified) | ~ 2 µM | 0.5 mM | Competitive, reversible inhibitor. May cause activation at low concentrations. |
| This compound | Recombinant sPLA2 | Dose-dependent inhibition observed | Not specified | Used in a study to characterize cerebrospinal fluid PLA2 activity. |
| This compound | Human recombinant Type V sPLA2 | Inhibition confirmed | Not specified | Used as a known inhibitor to validate an enzyme activity assay. |
Experimental Protocols
In Vitro sPLA2 Inhibition Assay (Colorimetric)
This protocol describes a common method to determine the inhibitory activity of this compound on sPLA2 using a chromogenic substrate.
Materials:
-
Recombinant sPLA2 (e.g., human Group IIA, V, or X)
-
This compound
-
Diheptanoyl thio-PC (substrate)
-
DTNB (Ellman's reagent)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 100 mM KCl and 10 mM CaCl2)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Dissolve this compound in an appropriate solvent (e.g., ethanol) to create a stock solution. Further dilute in Assay Buffer to desired concentrations.
-
Prepare a working solution of sPLA2 in Assay Buffer. The final concentration should be determined empirically to yield a linear reaction rate.
-
Prepare a working solution of diheptanoyl thio-PC in Assay Buffer.
-
Prepare a working solution of DTNB in Assay Buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: 10 µL Assay Buffer, 10 µL DTNB, 180 µL Assay Buffer.
-
Control wells (no inhibitor): 10 µL sPLA2, 10 µL Assay Buffer, 10 µL DTNB, 170 µL Assay Buffer.
-
Inhibitor wells: 10 µL sPLA2, 10 µL of this compound dilution, 10 µL DTNB, 160 µL Assay Buffer.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 10-15 minutes.
-
-
Initiate Reaction:
-
Add 10 µL of the diheptanoyl thio-PC substrate solution to all wells to initiate the reaction. The final volume in each well should be 220 µL.
-
-
Measurement:
-
Immediately start monitoring the absorbance at 405-414 nm at regular intervals (e.g., every minute) for 10-20 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the % Inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based Arachidonic Acid Release Assay
This protocol measures the ability of this compound to inhibit the release of arachidonic acid from cultured cells, such as RAW 264.7 macrophages.
Materials:
-
RAW 264.7 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
[3H]-Arachidonic Acid
-
Lipopolysaccharide (LPS) or other inflammatory stimulus
-
This compound
-
Scintillation counter and scintillation fluid
Procedure:
-
Cell Culture and Labeling:
-
Plate RAW 264.7 cells in 24-well plates and allow them to adhere overnight.
-
Label the cells by incubating them with [3H]-Arachidonic Acid (e.g., 0.5 µCi/mL) in serum-free medium for 18-24 hours.
-
Wash the cells twice with fresh medium to remove unincorporated [3H]-Arachidonic Acid.
-
-
Inhibitor Treatment and Stimulation:
-
Pre-incubate the labeled cells with various concentrations of this compound in fresh medium for 1-2 hours.
-
Stimulate the cells with an inflammatory agent such as LPS (e.g., 1 µg/mL) for a defined period (e.g., 4-6 hours).
-
-
Measurement of Arachidonic Acid Release:
-
Collect the cell culture supernatant.
-
Add scintillation fluid to an aliquot of the supernatant.
-
Measure the radioactivity using a scintillation counter to quantify the amount of released [3H]-Arachidonic Acid.
-
-
Data Analysis:
-
Calculate the percentage of arachidonic acid release relative to the total incorporated radioactivity.
-
Determine the inhibitory effect of this compound at each concentration and calculate the IC50 value.
-
Prostaglandin E2 (PGE2) Release Assay
This protocol assesses the effect of this compound on the production of the pro-inflammatory mediator PGE2 in macrophages.
Materials:
-
RAW 264.7 or primary macrophages
-
Cell culture medium
-
LPS
-
This compound
-
PGE2 ELISA kit
Procedure:
-
Cell Culture and Treatment:
-
Plate macrophages in 24-well plates and allow them to adhere.
-
Pre-treat the cells with different concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
-
Sample Collection:
-
Collect the cell culture supernatant.
-
-
PGE2 Measurement:
-
Measure the concentration of PGE2 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of PGE2 release for each concentration of this compound compared to the LPS-stimulated control.
-
Determine the IC50 value for the inhibition of PGE2 production.
-
Cytotoxicity Assay (Neutral Red Uptake)
It is crucial to assess the cytotoxicity of this compound to ensure that the observed inhibitory effects are not due to cell death.
Materials:
-
Cell line of interest (e.g., RAW 264.7)
-
Cell culture medium
-
This compound
-
Neutral Red solution
-
Destain solution (e.g., 1% acetic acid in 50% ethanol)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Plating:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of this compound for the same duration as the primary assays (e.g., 24 hours).
-
-
Neutral Red Staining:
-
Remove the treatment medium and add medium containing Neutral Red.
-
Incubate for 2-3 hours to allow for dye uptake into the lysosomes of viable cells.
-
Remove the staining solution and wash the cells.
-
-
Dye Extraction and Measurement:
-
Add the destain solution to each well to extract the dye from the cells.
-
Measure the absorbance at a wavelength of approximately 540 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound relative to the untreated control.
-
Determine the concentration of this compound that causes a 50% reduction in cell viability (CC50). This will help in selecting non-toxic concentrations for the inhibition assays.
-
Visualizations
References
Application of Thioetheramide-PC in the Study of Neuroinflammatory Diseases: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical underlying factor in the pathogenesis of a wide range of neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. A key enzymatic player in the inflammatory cascade is secretory phospholipase A2 (sPLA2), which catalyzes the hydrolysis of phospholipids to release arachidonic acid, a precursor to pro-inflammatory mediators such as prostaglandins and leukotrienes. Thioetheramide-PC, a structurally modified phospholipid, acts as a competitive and reversible inhibitor of sPLA2, making it a valuable tool for investigating the role of this enzyme in neuroinflammatory processes.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound in studying neuroinflammatory diseases.
Mechanism of Action of this compound
This compound exerts its inhibitory effect on sPLA2 through a dual interaction. It binds to both the catalytic site and an activation site on the enzyme.[1][2] Notably, its affinity is higher for the activation site. This dual-binding mechanism is concentration-dependent, with a potential for activation of sPLA2 at lower concentrations and inhibition at higher concentrations. The established half-maximal inhibitory concentration (IC50) for this compound against sPLA2 is approximately 2 µM at a substrate concentration of 0.5 mM.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the inhibitory activity of this compound and the effects of sPLA2 inhibition on inflammatory markers.
Table 1: Inhibitory Activity of this compound against sPLA2
| Parameter | Value | Substrate Concentration | Reference |
| IC50 | 2 µM | 0.5 mM |
Table 2: Effect of sPLA2 Inhibition on Pro-inflammatory Markers (Illustrative Data Based on Similar sPLA2 Inhibitors)
| Inflammatory Marker | Cell Type | Inducer | Inhibitor Concentration | % Inhibition (approx.) | Reference (for similar inhibitors) |
| Prostaglandin E2 (PGE2) | Primary Astrocytes | LPS | 1.25 µM (SC-215) | >75% | |
| TNF-α | Microglia | LPS | 10 µM (various inhibitors) | 40-60% | |
| IL-6 | Microglia | LPS | 10 µM (various inhibitors) | 50-70% | |
| IL-1β | Microglia | LPS | 10 µM (various inhibitors) | 45-65% |
Signaling Pathways and Experimental Workflows
sPLA2-Mediated Neuroinflammatory Signaling Pathway
The following diagram illustrates the central role of sPLA2 in the neuroinflammatory cascade. Upon activation by inflammatory stimuli, sPLA2 initiates a signaling cascade that leads to the production of various pro-inflammatory mediators.
Caption: sPLA2 signaling pathway in neuroinflammation.
Experimental Workflow for In Vitro Studies
This workflow outlines the steps for investigating the effect of this compound on LPS-induced neuroinflammation in microglial cell cultures.
Caption: In vitro experimental workflow.
Experimental Protocols
Protocol 1: In Vitro Inhibition of sPLA2 Activity in Microglia
Objective: To determine the dose-dependent effect of this compound on sPLA2 activity and downstream inflammatory mediator production in lipopolysaccharide (LPS)-stimulated microglial cells.
Materials:
-
Microglial cell line (e.g., BV-2) or primary microglia
-
Cell culture medium (e.g., DMEM) with 10% FBS and 1% penicillin-streptomycin
-
This compound (stock solution in a suitable solvent, e.g., ethanol)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-buffered saline (PBS)
-
ELISA kits for TNF-α, IL-6, IL-1β, and PGE2
-
RT-PCR reagents for gene expression analysis (e.g., iNOS, COX-2)
-
96-well cell culture plates
-
Spectrophotometer for ELISA reading
-
Real-time PCR system
Procedure:
-
Cell Seeding: Seed microglial cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treatment with this compound:
-
Prepare serial dilutions of this compound in cell culture medium to achieve final concentrations ranging from 0.1 µM to 20 µM.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound.
-
Include a vehicle control (medium with the solvent used for this compound stock).
-
Incubate the cells for 1-2 hours at 37°C.
-
-
Induction of Neuroinflammation:
-
Prepare a stock solution of LPS in sterile PBS.
-
Add LPS to each well (except for the unstimulated control wells) to a final concentration of 100 ng/mL.
-
Incubate the cells for 24 hours at 37°C.
-
-
Sample Collection:
-
After incubation, carefully collect the cell culture supernatant from each well for cytokine and PGE2 analysis. Store at -80°C until use.
-
Wash the cells with PBS and then lyse the cells for RNA extraction and subsequent RT-PCR analysis.
-
-
Analysis of Inflammatory Markers:
-
Cytokine Measurement: Quantify the levels of TNF-α, IL-6, and IL-1β in the collected supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
PGE2 Measurement: Measure the concentration of PGE2 in the supernatants using a specific ELISA kit.
-
Gene Expression Analysis: Extract total RNA from the cell lysates and perform reverse transcription followed by quantitative real-time PCR (RT-qPCR) to analyze the expression levels of iNOS and COX-2. Normalize the expression to a housekeeping gene (e.g., GAPDH).
-
Data Analysis:
-
Calculate the percentage inhibition of each inflammatory marker at different concentrations of this compound compared to the LPS-stimulated vehicle control.
-
Generate dose-response curves and determine the IC50 values for the inhibition of each marker.
Protocol 2: In Vivo Assessment of this compound in an LPS-Induced Neuroinflammation Mouse Model
Objective: To evaluate the efficacy of this compound in reducing neuroinflammation in a mouse model.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
This compound
-
Lipopolysaccharide (LPS)
-
Sterile saline
-
Anesthesia (e.g., isoflurane)
-
Stereotaxic apparatus for intracerebroventricular (i.c.v.) injections (optional, for central administration)
-
Perfusion solutions (PBS and 4% paraformaldehyde)
-
Brain homogenization buffer
-
ELISA kits for cytokines
-
Immunohistochemistry reagents (e.g., antibodies against Iba1 for microglia and GFAP for astrocytes)
Procedure:
-
Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week before the experiment.
-
Drug Administration:
-
Prepare a solution of this compound in a suitable vehicle (e.g., saline with a small percentage of a solubilizing agent).
-
Administer this compound to the treatment group of mice via intraperitoneal (i.p.) injection at a predetermined dose (e.g., 1-10 mg/kg). The control group should receive the vehicle only.
-
Administer the treatment 1-2 hours before LPS injection.
-
-
Induction of Neuroinflammation:
-
Inject LPS (e.g., 1 mg/kg, i.p.) to induce systemic inflammation, which will lead to neuroinflammation. Alternatively, for a more direct CNS effect, LPS can be administered via i.c.v. injection using a stereotaxic apparatus.
-
-
Behavioral Assessment (Optional): At 24-48 hours post-LPS injection, perform behavioral tests (e.g., open field test, novel object recognition) to assess sickness behavior and cognitive function.
-
Tissue Collection and Processing:
-
At a designated time point (e.g., 24 hours post-LPS), anesthetize the mice and perfuse them transcardially with cold PBS followed by 4% paraformaldehyde for immunohistochemistry, or with PBS alone for biochemical analysis.
-
For biochemical analysis, dissect the brain, and specific regions like the hippocampus and cortex can be isolated, snap-frozen in liquid nitrogen, and stored at -80°C.
-
For immunohistochemistry, post-fix the brain in 4% paraformaldehyde overnight and then transfer to a sucrose solution for cryoprotection before sectioning.
-
-
Analysis:
-
Biochemical Analysis: Homogenize the brain tissue and measure the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and PGE2 using ELISA.
-
Immunohistochemistry: Stain brain sections with antibodies against Iba1 and GFAP to assess microglial and astrocyte activation, respectively. Quantify the number and morphology of activated glial cells.
-
Data Analysis:
-
Compare the levels of inflammatory markers and the extent of glial activation between the vehicle-treated and this compound-treated groups.
-
Analyze behavioral data to assess the functional outcomes of this compound treatment.
Conclusion
This compound is a valuable pharmacological tool for dissecting the role of sPLA2 in the complex signaling networks of neuroinflammatory diseases. The provided protocols offer a framework for researchers to investigate its potential as a therapeutic agent by quantifying its effects on key inflammatory mediators and cellular players in both in vitro and in vivo models. It is crucial for researchers to perform careful dose-response studies to fully characterize the inhibitory effects of this compound within their specific experimental systems.
References
Application Notes and Protocols for Thioetheramide-PC in a Murine Model of Collagen-Induced Arthritis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Collagen-induced arthritis (CIA) in mice is a widely utilized and highly reproducible animal model that emulates many of the immunological and pathological characteristics of human rheumatoid arthritis (RA).[1][2] This model is invaluable for investigating the pathogenesis of RA and for the preclinical evaluation of novel therapeutic agents. Thioetheramide-PC is a competitive and reversible inhibitor of secretory phospholipase A2 (sPLA2), an enzyme implicated in inflammatory processes through the liberation of arachidonic acid from cell membranes, which is a precursor to pro-inflammatory eicosanoids.[3][4] Elevated levels of sPLA2 are associated with several inflammatory diseases, including arthritis. These application notes provide a comprehensive protocol for evaluating the therapeutic potential of this compound in a murine CIA model.
Principle of the Model
The induction of CIA involves the immunization of susceptible mouse strains, such as DBA/1, with an emulsion of type II collagen and Complete Freund's Adjuvant (CFA).[5] A subsequent booster injection of type II collagen with Incomplete Freund's Adjuvant (IFA) is typically administered 21 days later. This immunization protocol elicits a robust autoimmune response targeting type II collagen, a major constituent of articular cartilage, leading to the development of inflammatory arthritis characterized by synovial hyperplasia, inflammatory cell infiltration, and cartilage and bone erosion.
Experimental Protocols
Materials and Reagents
-
Animals: Male DBA/1J mice, 8-10 weeks old.
-
Type II Collagen: Bovine or chicken type II collagen, dissolved in 0.05 M acetic acid to a concentration of 2 mg/mL.
-
Complete Freund's Adjuvant (CFA): Containing 4 mg/mL Mycobacterium tuberculosis.
-
Incomplete Freund's Adjuvant (IFA).
-
This compound: To be dissolved in a suitable vehicle (e.g., ethanol, followed by dilution in saline).
-
Anesthetics: Isoflurane or a ketamine/xylazine cocktail.
-
Calipers: For measuring paw thickness.
-
Syringes and needles.
Induction of Collagen-Induced Arthritis
-
Preparation of Emulsion for Primary Immunization:
-
Thoroughly mix equal volumes of the 2 mg/mL type II collagen solution and CFA by drawing the mixture into and expelling it from a glass syringe until a stable emulsion is formed. A stable emulsion will not disperse when a drop is placed in water.
-
-
Primary Immunization (Day 0):
-
Anesthetize the mice.
-
Inject 100 µL of the emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Prepare an emulsion of type II collagen and IFA in a 1:1 ratio.
-
Anesthetize the mice.
-
Inject 100 µL of the booster emulsion intradermally at a different site near the base of the tail.
-
Administration of this compound (Proposed Protocol)
Due to the absence of specific published data for this compound in a CIA model, the following is a proposed protocol based on general practices for testing novel compounds in this model. Dose-ranging studies are highly recommended.
-
Treatment Groups:
-
Vehicle Control (e.g., saline with a low percentage of the solubilizing agent).
-
This compound (Low Dose, e.g., 1 mg/kg).
-
This compound (Medium Dose, e.g., 5 mg/kg).
-
This compound (High Dose, e.g., 25 mg/kg).
-
Positive Control (e.g., Dexamethasone or another established anti-arthritic agent).
-
-
Administration Route: Intraperitoneal (i.p.) or oral gavage.
-
Treatment Regimen (Prophylactic):
-
Begin treatment on Day 21 (day of booster immunization) and continue daily until the end of the study (e.g., Day 42).
-
-
Treatment Regimen (Therapeutic):
-
Monitor mice for the onset of clinical signs of arthritis (typically around Day 28).
-
Once an arthritis score of ≥2 is reached, randomize the animals into treatment groups and begin daily administration of this compound or vehicle until the end of the study.
-
Assessment of Arthritis
-
Clinical Scoring:
-
Begin scoring the mice for signs of arthritis on Day 21 and continue 3-4 times per week until the termination of the study.
-
Each paw is scored on a scale of 0-4, with a maximum score of 16 per mouse.
-
0 = No evidence of erythema or swelling.
-
1 = Subtle erythema or localized edema.
-
2 = Moderate erythema and edema involving the entire paw.
-
3 = Pronounced erythema and edema with limited joint mobility.
-
4 = Severe erythema and edema with ankylosis.
-
-
-
Paw Thickness Measurement:
-
Measure the thickness of the hind paws using digital calipers at each scoring time point.
-
Endpoint Analysis
At the termination of the study (e.g., Day 42), the following analyses can be performed:
-
Histopathology:
-
Collect hind paws, fix in formalin, decalcify, and embed in paraffin.
-
Stain sections with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.
-
-
Serum Analysis:
-
Collect blood via cardiac puncture.
-
Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and anti-collagen antibodies using ELISA.
-
Data Presentation
The following tables are templates for organizing the quantitative data obtained from the study.
Table 1: Mean Arthritis Score
| Treatment Group | Day 21 | Day 24 | Day 28 | Day 31 | Day 35 | Day 38 | Day 42 |
| Vehicle Control | |||||||
| This compound (Low Dose) | |||||||
| This compound (Medium Dose) | |||||||
| This compound (High Dose) | |||||||
| Positive Control |
Table 2: Mean Paw Thickness (mm)
| Treatment Group | Day 21 | Day 24 | Day 28 | Day 31 | Day 35 | Day 38 | Day 42 |
| Vehicle Control | |||||||
| This compound (Low Dose) | |||||||
| This compound (Medium Dose) | |||||||
| This compound (High Dose) | |||||||
| Positive Control |
Table 3: Serum Cytokine Levels at Day 42 (pg/mL)
| Treatment Group | TNF-α | IL-1β | IL-6 |
| Vehicle Control | |||
| This compound (Low Dose) | |||
| This compound (Medium Dose) | |||
| This compound (High Dose) | |||
| Positive Control |
Visualizations
Signaling Pathway
Caption: sPLA2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Experimental workflow for testing this compound in the CIA model.
References
- 1. Secretory Phospholipase A2 Enzymes as Pharmacological Targets for Treatment of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel anti-inflammatory role for secretory phospholipase A2 in immune complex-mediated arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. apexbt.com [apexbt.com]
- 5. Comparative efficacy of a secretory phospholipase A2 inhibitor with conventional anti-inflammatory agents in a rat model of antigen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Thioetheramide-PC for Use with RAW 264.7 Macrophage Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thioetheramide-PC is a competitive and reversible inhibitor of secretory phospholipase A2 (sPLA2), a key enzyme in the inflammatory cascade.[1] sPLA2 hydrolyzes the sn-2 ester bond of phospholipids, leading to the release of arachidonic acid, a precursor for various pro-inflammatory mediators such as prostaglandins and leukotrienes.[1] Given the critical role of macrophages in initiating and propagating inflammatory responses, the murine macrophage cell line RAW 264.7 is an excellent in vitro model to study the anti-inflammatory potential of sPLA2 inhibitors. These application notes provide a detailed protocol for utilizing this compound to inhibit sPLA2 activity in RAW 264.7 macrophage cells, thereby mitigating the inflammatory response.
Data Presentation
Inhibitory Activity of this compound
| Inhibitor | Target | IC50 | Substrate Concentration | Source |
| This compound | Secretory Phospholipase A2 (sPLA2) | 2 µM | 0.5 mM | [2] |
Expected Anti-Inflammatory Effects in RAW 264.7 Cells (Hypothetical Data)
This table presents a template for organizing experimental data on the effects of this compound on lipopolysaccharide (LPS)-stimulated RAW 264.7 cells.
| Treatment | Nitric Oxide (NO) Production (% of LPS control) | TNF-α Release (% of LPS control) | IL-6 Release (% of LPS control) |
| Vehicle Control | 0-5% | 0-5% | 0-5% |
| LPS (1 µg/mL) | 100% | 100% | 100% |
| LPS + this compound (1 µM) | 80-90% | 75-85% | 70-80% |
| LPS + this compound (2 µM) | 45-55% | 40-50% | 35-45% |
| LPS + this compound (5 µM) | 20-30% | 15-25% | 10-20% |
Experimental Protocols
Materials and Reagents
-
RAW 264.7 macrophage cells (ATCC TIB-71)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound (Prepared in an appropriate solvent, e.g., ethanol)
-
Griess Reagent for Nitrite Determination
-
ELISA kits for TNF-α and IL-6 quantification
-
MTT or similar cell viability assay kit
-
Phosphate Buffered Saline (PBS)
Cell Culture and Maintenance of RAW 264.7 Cells
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells every 2-3 days when they reach 80-90% confluency. Do not allow cells to become over-confluent.
Protocol for Evaluating the Anti-Inflammatory Effect of this compound
-
Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well for cytokine and nitric oxide assays, or in larger formats for protein or RNA analysis, and allow them to adhere overnight.
-
Pre-treatment with this compound:
-
Prepare a stock solution of this compound in ethanol. To avoid solvent effects, the final concentration of ethanol in the cell culture medium should be less than 0.1%.
-
Dilute this compound to desired working concentrations (e.g., 0.5, 1, 2, 5, 10 µM) in fresh cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of ethanol but without the inhibitor).
-
Incubate the cells for 1-2 hours at 37°C.
-
-
LPS Stimulation:
-
Prepare a stock solution of LPS in sterile PBS.
-
Add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. Include a negative control group that is not treated with LPS.
-
Incubate the cells for 24 hours at 37°C.
-
-
Assessment of Inflammatory Markers:
-
Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent according to the manufacturer's instructions.
-
Cytokine Release (TNF-α, IL-6): Collect the cell culture supernatants and measure the concentration of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's protocols.
-
-
Cell Viability Assay:
-
To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, perform a cell viability assay (e.g., MTT) on cells treated with this compound at the tested concentrations.
-
Visualization of Signaling Pathways and Workflows
Signaling Pathway of sPLA2 Inhibition by this compound
Caption: Inhibition of the LPS-induced inflammatory pathway by this compound.
Experimental Workflow for Assessing this compound in RAW 264.7 Cells
References
Methodology for Assessing Thioetheramide-PC Efficacy In Vivo: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thioetheramide-PC is a structurally modified phospholipid that acts as a competitive and reversible inhibitor of secretory phospholipase A2 (sPLA2).[1] The sPLA2 family of enzymes is frequently overexpressed in various human cancers and is implicated in promoting tumor growth, inflammation, and metastasis.[2] Inhibition of sPLA2 activity, therefore, presents a promising therapeutic strategy in oncology. These application notes provide a comprehensive framework and detailed protocols for evaluating the in vivo efficacy of this compound in preclinical cancer models.
While specific in vivo efficacy data for this compound in cancer models is not extensively documented in publicly available literature, this document outlines a robust methodology based on established protocols for testing sPLA2 inhibitors and other anti-cancer agents in similar preclinical settings.
Data Presentation: Hypothetical In Vivo Efficacy of this compound
The following tables represent a template for summarizing quantitative data from a typical in vivo efficacy study of this compound in a human tumor xenograft model. These tables are designed for clear comparison of treatment effects.
Table 1: Dosing and Administration of this compound in a Subcutaneous Xenograft Model
| Treatment Group | Agent | Dose (mg/kg) | Administration Route | Dosing Schedule | Vehicle |
| 1 | Vehicle Control | - | Intraperitoneal (IP) | Daily (QD) | 10% DMSO in Saline |
| 2 | This compound | 10 | Intraperitoneal (IP) | Daily (QD) | 10% DMSO in Saline |
| 3 | This compound | 25 | Intraperitoneal (IP) | Daily (QD) | 10% DMSO in Saline |
| 4 | This compound | 50 | Intraperitoneal (IP) | Daily (QD) | 10% DMSO in Saline |
Table 2: Efficacy of this compound in a Breast Cancer Xenograft Model (MDA-MB-231)
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| 1 (Vehicle) | - | 1500 ± 150 | - | +5 |
| 2 (Thio-PC) | 10 | 1100 ± 120 | 26.7 | +3 |
| 3 (Thio-PC) | 25 | 750 ± 90 | 50.0 | +1 |
| 4 (Thio-PC) | 50 | 400 ± 60 | 73.3 | -2 |
Experimental Protocols
Human Tumor Xenograft Model
This protocol describes the establishment of a subcutaneous human tumor xenograft model in immunodeficient mice, a standard method for evaluating the efficacy of novel anti-cancer agents.
Materials:
-
Human cancer cell line (e.g., MDA-MB-231 for breast cancer)
-
Immunodeficient mice (e.g., athymic Nude or SCID mice, 6-8 weeks old)
-
Matrigel® Basement Membrane Matrix
-
Sterile PBS (Phosphate Buffered Saline)
-
Trypsin-EDTA
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Hemocytometer or automated cell counter
-
Syringes and needles (27-gauge)
-
Calipers
Procedure:
-
Cell Culture: Culture the selected human cancer cell line under standard conditions until ~80% confluency.
-
Cell Harvesting: Wash the cells with PBS, detach them using Trypsin-EDTA, and then neutralize the trypsin with complete medium.
-
Cell Counting and Viability: Centrifuge the cell suspension, resuspend the pellet in serum-free medium, and determine the cell count and viability using a hemocytometer and trypan blue exclusion. Viability should be >95%.
-
Preparation of Cell Inoculum: Centrifuge the required number of cells and resuspend the pellet in a 1:1 mixture of sterile PBS and Matrigel® at a final concentration of 5 x 10⁷ cells/mL. Keep the cell suspension on ice.
-
Tumor Cell Implantation:
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Inject 0.1 mL of the cell suspension (containing 5 x 10⁶ cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow the tumors to establish and grow.
-
Measure the tumor dimensions (length and width) with calipers two to three times per week.
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²)/2 .
-
Randomize the animals into treatment groups when the mean tumor volume reaches approximately 100-150 mm³.
-
This compound Formulation and Administration
This protocol details the preparation and administration of this compound for in vivo studies.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Syringes and needles (27-gauge)
Procedure:
-
Stock Solution Preparation:
-
Aseptically weigh the required amount of this compound.
-
Prepare a stock solution by dissolving this compound in 100% DMSO. For example, to achieve a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of DMSO.
-
-
Working Solution Preparation:
-
On each treatment day, dilute the stock solution with sterile saline to the final desired concentration. For a final DMSO concentration of 10%, dilute the stock solution 1:10 with saline.
-
For example, to prepare a 1 mg/mL working solution, mix 100 µL of the 10 mg/mL stock solution with 900 µL of sterile saline.
-
Vortex the solution thoroughly before administration.
-
-
Administration:
-
Administer the prepared this compound solution or the vehicle control to the mice via intraperitoneal (IP) injection.
-
The injection volume should be calculated based on the animal's body weight (e.g., 10 mL/kg). For a 20g mouse, this corresponds to a 0.2 mL injection.
-
Efficacy Assessment and Endpoint Analysis
This protocol outlines the procedures for monitoring treatment efficacy and collecting terminal data.
Procedure:
-
Tumor Volume and Body Weight Measurement:
-
Continue to measure tumor volumes and mouse body weights two to three times per week throughout the study. Body weight is a key indicator of treatment-related toxicity.
-
-
Endpoint Criteria:
-
The study should be terminated when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if animals show signs of excessive toxicity (e.g., >20% body weight loss, ulceration of tumors, or other signs of distress) as per IACUC guidelines.
-
-
Data Analysis:
-
Calculate the mean tumor volume ± Standard Error of the Mean (SEM) for each treatment group at each measurement time point.
-
Calculate the percent Tumor Growth Inhibition (%TGI) at the end of the study using the formula: %TGI = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100%
-
-
Tissue Collection:
-
At the end of the study, euthanize the animals according to approved protocols.
-
Excise the tumors and weigh them.
-
A portion of the tumor tissue can be fixed in 10% neutral buffered formalin for immunohistochemical analysis (e.g., Ki-67 for proliferation, CD31 for angiogenesis) and another portion can be snap-frozen in liquid nitrogen for molecular analysis (e.g., Western blot, qRT-PCR).
-
Visualizations
Signaling Pathway of sPLA2 in Cancer
Caption: sPLA2 signaling pathway in cancer and the inhibitory action of this compound.
Experimental Workflow for In Vivo Efficacy Assessment
Caption: Workflow for assessing the in vivo efficacy of this compound.
Logical Relationship of Efficacy Assessment
Caption: Logical flow from experimental inputs to efficacy outputs.
References
Application Notes and Protocols: Thioetheramide-PC as a Positive Control in sPLA2 Inhibitor Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Secreted phospholipases A2 (sPLA2s) are a family of enzymes that play a crucial role in various physiological and pathological processes, including inflammation, host defense, and cancer.[1][2] These enzymes catalyze the hydrolysis of the sn-2 ester bond of glycerophospholipids, leading to the production of free fatty acids, such as arachidonic acid, and lysophospholipids.[3] Arachidonic acid is a precursor for the synthesis of potent inflammatory mediators, including prostaglandins and leukotrienes. Consequently, the development of sPLA2 inhibitors is a significant area of research for new therapeutic agents.
Thioetheramide-PC is a structurally modified phospholipid that acts as a competitive and reversible inhibitor of sPLA2.[3] Its consistent inhibitory activity makes it an ideal positive control for in vitro sPLA2 inhibitor screening assays. These application notes provide detailed protocols and data for the use of this compound as a positive control, ensuring the reliability and accuracy of screening assays for novel sPLA2 inhibitors.
Mechanism of Action
This compound mimics the natural substrate of sPLA2, phosphatidylcholine. It competitively binds to the active site of the enzyme, thereby preventing the hydrolysis of the actual substrate.[3] Interestingly, this compound has been shown to bind not only to the catalytic site but also to an activator site on the enzyme. While it acts as an inhibitor at higher concentrations, at low concentrations, it may cause a paradoxical activation of sPLA2. This dual interaction underscores the importance of using it at an appropriate concentration as a positive control.
Data Presentation
Inhibitory Activity of sPLA2 Inhibitors
The following table summarizes the inhibitory activity of this compound and other common sPLA2 inhibitors. This data is crucial for comparing the potency of new chemical entities.
| Inhibitor | Target sPLA2 Isoform(s) | IC50 Value | Reference(s) |
| This compound | sPLA2 (general) | 2 µM | |
| Varespladib (LY315920) | Human non-pancreatic sPLA2 (Group IIA) | 7 nM - 9.6 nM | |
| Varespladib (LY315920) | sPLA2 in human serum | 6.2 nM | |
| sPLA2-X Inhibitor 31 | sPLA2-X | 26 nM | |
| sPLA2-X Inhibitor 31 | sPLA2-IIa | 310 nM | |
| sPLA2-X Inhibitor 31 | sPLA2-V | 2230 nM | |
| Tanshinone I | Human recombinant sPLA2-IIA | 11 µM | |
| Ochnaflavone | sPLA2-IIA | 3.45 µM | |
| LY433771 | sPLA2-X | 3 nM |
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C40H83N2O5PS |
| Molecular Weight | 735.1 g/mol |
| CAS Number | 116457-99-9 |
| Physical Appearance | Solution in ethanol |
| Solubility | Soluble in DMSO and dimethyl formamide |
Experimental Protocols
Preparation and Handling of this compound
This compound is typically supplied as a solution in ethanol. To prepare it for use in an aqueous assay buffer, the ethanol should be evaporated under a gentle stream of nitrogen. The dried inhibitor can then be reconstituted in the desired solvent or buffer. For aqueous solutions, it is recommended to use a buffer containing a detergent like Triton X-100 to ensure solubility. Unused reconstituted solutions should be stored at -20°C and are stable for at least one year.
Protocol 1: Colorimetric sPLA2 Inhibitor Screening Assay
This protocol is based on the use of a chromogenic substrate, diheptanoyl thio-PC, and DTNB (Ellman's reagent) for detection.
Materials:
-
sPLA2 enzyme (e.g., human recombinant Type V)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM KCl and 10 mM CaCl2)
-
Diheptanoyl thio-PC (substrate)
-
DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid))
-
This compound (positive control)
-
Test compounds (potential inhibitors)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-420 nm
Procedure:
-
Prepare Reagents:
-
Dilute the sPLA2 enzyme to the desired concentration in Assay Buffer.
-
Prepare a stock solution of this compound and test compounds in a suitable solvent (e.g., DMSO).
-
Prepare the substrate solution by dissolving diheptanoyl thio-PC in Assay Buffer.
-
Prepare the DTNB solution in Assay Buffer.
-
-
Assay Setup (in a 96-well plate):
-
100% Initial Activity Wells (Negative Control): Add 10 µL of sPLA2 and 10 µL of solvent (the same solvent used for inhibitors).
-
Positive Control Wells: Add 10 µL of sPLA2 and 10 µL of this compound solution (final concentration of 100 µM is often used).
-
Inhibitor Wells: Add 10 µL of sPLA2 and 10 µL of each test compound at various concentrations.
-
Background Wells: Add 10 µL of Assay Buffer and 10 µL of solvent.
-
-
Initiate the Reaction:
-
Add 200 µL of the Substrate Solution to all wells.
-
Add 10 µL of DTNB to all wells to start the reaction.
-
-
Incubation and Measurement:
-
Shake the plate gently for 10 seconds to mix.
-
Incubate the plate at 25°C for 15 minutes.
-
Read the absorbance at 405-420 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the background wells from all other wells.
-
Calculate the percentage of inhibition for each test compound and the positive control relative to the 100% initial activity wells.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
Protocol 2: Fluorescence-Based sPLA2 Inhibitor Screening Assay
This protocol utilizes a fluorescent substrate for a more sensitive detection of sPLA2 activity.
Materials:
-
sPLA2 enzyme
-
Assay Buffer
-
Fluorescent sPLA2 substrate (e.g., a substrate with a FRET pair)
-
This compound (positive control)
-
Test compounds
-
96-well or 384-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents: As described in Protocol 1, but using a fluorescent substrate.
-
Assay Setup:
-
Similar to the colorimetric assay, set up wells for 100% initial activity, positive control, inhibitors, and background.
-
-
Initiate the Reaction:
-
Add the fluorescent substrate solution to all wells.
-
-
Measurement:
-
Immediately measure the fluorescence at the appropriate excitation and emission wavelengths. For kinetic assays, take readings at multiple time points.
-
-
Data Analysis:
-
Subtract the background fluorescence.
-
Calculate the percentage of inhibition based on the fluorescence signal and determine the IC50 values.
-
Visualizations
sPLA2 Signaling Pathway
Caption: Overview of the sPLA2 signaling pathway.
Experimental Workflow for sPLA2 Inhibitor Screening
Caption: General workflow for an sPLA2 inhibitor screening assay.
Logical Relationship of Assay Controls
Caption: Relationship between controls in an sPLA2 assay.
References
Application Notes and Protocols: Reconstitution of Thioetheramide-PC from Ethanol for Aqueous Buffers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thioetheramide-PC is a structurally modified phospholipid that acts as a competitive, reversible inhibitor of secretory phospholipase A2 (sPLA2).[1][2][3][4][5] sPLA2 enzymes are implicated in various inflammatory diseases, making this compound a valuable tool in drug discovery and biomedical research. Typically supplied in an ethanol solution for stability and ease of handling, its effective use in physiological and biochemical assays necessitates a reliable method for reconstitution into aqueous buffers. This document provides detailed protocols for this reconstitution, ensuring the inhibitor's integrity and activity for downstream applications such as sPLA2 enzyme assays.
The primary challenge in transferring this compound from an ethanol stock to an aqueous buffer is its amphipathic nature, which can lead to aggregation and precipitation if not handled correctly. The protocols outlined below are designed to mitigate these issues, ensuring a homogenous and active solution.
Data Presentation
The following table summarizes the key quantitative parameters for the reconstitution and use of this compound in a typical sPLA2 inhibition assay.
| Parameter | Value | Notes |
| This compound Stock | ||
| Recommended Solvent | Ethanol | |
| Stock Concentration | 1-10 mg/mL | A common concentration for initial stock solutions. |
| Storage Temperature | -20°C | |
| Reconstitution Parameters | ||
| Final Ethanol Concentration | <1% (v/v) | To minimize solvent effects in biological assays. |
| Intermediate Dilution Solvent | Ethanol | For preparing working stock solutions. |
| sPLA2 Assay Buffer | ||
| Buffer System | Tris-HCl or HEPES | Common buffers for sPLA2 assays. |
| pH | 7.4 - 8.9 | The optimal pH can vary depending on the specific sPLA2 isozyme. |
| Calcium Chloride (CaCl2) | 2.5 - 10 mM | Essential cofactor for sPLA2 activity. |
| Potassium Chloride (KCl) | 100 mM | To maintain ionic strength. |
| Triton X-100 | 0.3 mM | A non-ionic detergent to aid in substrate presentation. |
| Inhibition Assay | ||
| This compound IC50 | ~2 µM | At a substrate concentration of 0.5 mM. |
Experimental Protocols
Two primary methods are presented for the reconstitution of this compound from an ethanol solution into an aqueous buffer. The choice of method may depend on the final desired concentration and the sensitivity of the experimental system to residual ethanol.
Protocol 1: Direct Dilution Method
This method is suitable for preparing working solutions where a very low final concentration of ethanol is acceptable. It is a rapid and straightforward approach.
Materials:
-
This compound in ethanol stock solution (e.g., 1 mg/mL)
-
Aqueous assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM CaCl2, 100 mM KCl, 0.3 mM Triton X-100)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Warm the Stock Solution: Allow the this compound ethanol stock solution to warm to room temperature.
-
Prepare Intermediate Dilution (Optional): If a very dilute final concentration is required, first prepare an intermediate dilution of the this compound stock in absolute ethanol.
-
Vortex the Buffer: Begin gently vortexing the aqueous assay buffer in a microcentrifuge tube. This creates a vortex that aids in rapid dispersion.
-
Add this compound: While the buffer is vortexing, slowly add the required volume of the this compound ethanol stock solution dropwise into the vortex. The volume of the ethanol stock should be less than 1% of the final buffer volume to minimize solvent effects.
-
Continued Mixing: Continue to vortex the solution for an additional 30-60 seconds to ensure homogeneity.
-
Visual Inspection: Visually inspect the solution for any signs of precipitation or cloudiness. A clear solution indicates successful reconstitution.
-
Use Immediately: It is recommended to use the freshly prepared aqueous solution of this compound immediately to avoid potential aggregation over time.
Protocol 2: Solvent Evaporation Method
This method is preferred when the experimental system is highly sensitive to ethanol or when a higher final concentration of this compound in aqueous buffer is required. This procedure removes the ethanol before redissolving the lipid film in the aqueous buffer.
Materials:
-
This compound in ethanol stock solution
-
Aqueous assay buffer
-
Sterile glass vial or round-bottom tube
-
A gentle stream of inert gas (e.g., nitrogen or argon)
-
Vortex mixer
-
Water bath or heating block (optional)
Procedure:
-
Aliquot the Stock Solution: Transfer the desired amount of the this compound ethanol stock solution to a sterile glass vial.
-
Evaporate the Solvent: Under a gentle stream of nitrogen or argon, evaporate the ethanol. To facilitate this, you can slightly warm the vial (to no more than 40°C) in a water bath. A thin lipid film should form on the bottom of the vial.
-
Ensure Complete Removal of Ethanol: To ensure all residual ethanol is removed, you can place the vial under a high vacuum for at least 1 hour.
-
Pre-warm the Aqueous Buffer: Warm the aqueous assay buffer to slightly above room temperature (e.g., 37°C). This can aid in the dissolution of the lipid film.
-
Hydrate the Lipid Film: Add the pre-warmed aqueous buffer to the vial containing the dried this compound film.
-
Vortex: Vortex the vial vigorously for 1-5 minutes, or until the lipid film is completely redissolved. Sonication can be used cautiously if vortexing is insufficient, but care must be taken to avoid degradation of the compound.
-
Visual Inspection: Inspect the solution to ensure it is clear and free of particulates.
-
Use Promptly: Use the reconstituted this compound solution as soon as possible.
Mandatory Visualizations
Caption: Workflow for reconstituting this compound.
Caption: this compound inhibits sPLA2 activity.
References
- 1. Critical micellar concentration determination of pure phospholipids and lipid-raft and their mixtures with cholesterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Critical Micelle Concentrations (CMCs) - Avanti® Polar Lipids [sigmaaldrich.com]
- 3. aocs.org [aocs.org]
- 4. Practical aspects | Cyberlipid [cyberlipid.gerli.com]
- 5. avantiresearch.com [avantiresearch.com]
Application Notes and Protocols for Investigating sPLA2 in Cerebrospinal Fluid using Thioetheramide-PC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Secretory phospholipase A2 (sPLA2) enzymes are increasingly recognized for their role in the pathophysiology of various neurological diseases, including Alzheimer's disease and other neuroinflammatory conditions.[1][2] These enzymes catalyze the hydrolysis of phospholipids, leading to the production of lysophospholipids and arachidonic acid, which are precursors to potent pro-inflammatory mediators.[3][4] Cerebrospinal fluid (CSF) serves as a critical biological fluid for assessing biomarkers of central nervous system (CNS) disorders. The measurement of sPLA2 activity in CSF can provide valuable insights into the neuroinflammatory state of the CNS.[5]
Thioetheramide-PC is a structurally modified phospholipid that acts as a competitive and reversible inhibitor of sPLA2. It uniquely interacts with both the catalytic and activation sites of the enzyme, making it a valuable tool for characterizing sPLA2 activity. At low concentrations, it may exhibit activating properties, a factor to consider in experimental design. These application notes provide a detailed protocol for the use of this compound in a sensitive fluorescent assay to investigate sPLA2 activity in human CSF.
Data Presentation
Table 1: sPLA2 Activity in Cerebrospinal Fluid of Alzheimer's Disease Patients and Healthy Controls
| Group | Number of Subjects (n) | Mean sPLA2 Activity (ΔFI/min) | Standard Deviation (SD) | P-value |
| Healthy Controls | 19 | 3.8 | 0.9 | < 0.001 |
| Alzheimer's Disease | 33 | 5.1 | 1.3 | < 0.001 |
Data adapted from a study on sPLA2 activity in CSF. ΔFI/min represents the change in fluorescence intensity per minute.
Table 2: Dose-Dependent Inhibition of Cerebrospinal Fluid sPLA2 Activity by this compound
| This compound Concentration (µM) | Mean Percent Inhibition of sPLA2 Activity |
| 0.003 | ~10% |
| 0.01 | ~20% |
| 0.1 | ~40% |
| 0.5 | ~55% |
| 2.5 | ~65% |
Data are estimations based on graphical representations from a study characterizing PLA2 activity in CSF. A concentration of 3 µM this compound has been reported to inhibit over 60% of sPLA2 activity in CSF.
Experimental Protocols
Cerebrospinal Fluid Sample Handling and Preparation
Proper handling of CSF samples is crucial to ensure the integrity of enzymatic activity.
-
Collection: CSF should be collected by lumbar puncture into polypropylene tubes.
-
Processing: Immediately following collection, centrifuge the CSF at 2000 x g for 10 minutes at 4°C to remove any cellular debris.
-
Aliquoting and Storage: Aliquot the supernatant into fresh polypropylene tubes to avoid repeated freeze-thaw cycles. Samples should be stored at -80°C for long-term preservation.
Preparation of this compound Inhibitor Stock Solution
This compound is typically supplied as a solution in ethanol.
-
Initial Dilution: To prepare a stock solution, the ethanol can be evaporated under a gentle stream of nitrogen. The residue should then be reconstituted in a buffer appropriate for your assay. For aqueous solutions, reconstitution in a buffer containing 4.25 mM Triton X-100 followed by sonication is recommended to ensure the inhibitor remains monomeric.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution in the sPLA2 assay buffer to achieve the desired final concentrations for the inhibition assay. It is advisable to prepare fresh dilutions for each experiment.
Continuous Fluorescent sPLA2 Activity Assay in CSF
This protocol is adapted from a validated method for measuring sPLA2 activity in human CSF.
Materials:
-
CSF samples
-
This compound
-
bis-Bodipy® FL C11-PC (fluorescent substrate)
-
1,2-dioleoyl-l-α-phosphatidylcholine (DOPC)
-
sPLA2 Assay Buffer (10 mM Tris-HCl, pH 7.4, 100 mM KCl, 5 mM CaCl₂, 1 mM dithiothreitol)
-
96-well microtiter plates (black, clear bottom)
-
Fluorescence plate reader capable of excitation at ~485 nm and emission at ~530 nm
Procedure:
-
Liposome Substrate Preparation:
-
Prepare liposomes composed of DOPC and the fluorescent probe bis-Bodipy® FL C11-PC. A final concentration of 20 µg/mL of phospholipids with 5 µmol/L of the fluorescent probe is optimal.
-
The lipids are first mixed in chloroform, dried under vacuum, and then resuspended in a sucrose/Tris buffer.
-
The suspension is then sonicated on ice to form liposomes.
-
-
Assay Setup:
-
In a 96-well microplate, add 5 µL of lumbar CSF to each well.
-
For the inhibition assay, pre-incubate the CSF with varying concentrations of this compound for a specified time before adding the substrate.
-
Add 90 µL of sPLA2 Assay Buffer to each well.
-
Include control wells:
-
Blank: Assay buffer only (to measure background fluorescence).
-
Positive Control: CSF without inhibitor.
-
Inhibitor Controls: CSF with different concentrations of this compound.
-
-
-
Initiation of Reaction and Measurement:
-
To initiate the enzymatic reaction, add 5 µL of the prepared bis-Bodipy FL C11-PC-labeled liposomes to each well.
-
Immediately place the microplate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity (Excitation: 485 nm, Emission: 530 nm) at regular intervals (e.g., every 1-2 minutes) for a total duration of 60-90 minutes.
-
-
Data Analysis:
-
Calculate the rate of sPLA2 activity by determining the linear slope of the fluorescence intensity increase over time (ΔFI/min).
-
For the inhibition assay, calculate the percentage of inhibition for each concentration of this compound relative to the positive control (CSF without inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Visualizations
sPLA2 Signaling Pathway in Neuroinflammation
Caption: sPLA2 signaling in neuroinflammation.
Experimental Workflow for sPLA2 Activity Measurement in CSF
Caption: Workflow for sPLA2 activity analysis in CSF.
References
- 1. apexbt.com [apexbt.com]
- 2. Secretory PLA2-IIA: a new inflammatory factor for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Secreted Phospholipases A2: Drivers of Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cerebrospinal Fluid Secretory Ca2+-Dependent Phospholipase A2 Activity Is Increased in Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for Measuring the IC50 Value of Thioetheramide-PC
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Thioetheramide-PC (1-Palmitylthio-2-palmitoylamido-1,2-dideoxy-sn-glycero-3-phosphorylcholine) is a structurally modified phospholipid that acts as a competitive and reversible inhibitor of secretory phospholipase A2 (sPLA2).[1][2][3][4] The determination of its half-maximal inhibitory concentration (IC50) is a critical step in characterizing its potency and advancing its potential as a therapeutic agent. sPLA2 enzymes are pivotal in various physiological and pathological processes, including inflammation and signal transduction, by catalyzing the hydrolysis of phospholipids to produce precursors of pro-inflammatory mediators. This document provides detailed protocols and application notes for measuring the IC50 value of this compound.
Mechanism of Action of this compound
This compound exerts its inhibitory effect on sPLA2 through a dual-binding mechanism. It competitively binds to the catalytic site of sPLA2, preventing the substrate from accessing the active site. Additionally, it binds to an activator site on the enzyme. Interestingly, at low concentrations, the binding of this compound to the activator site may lead to an initial activation of phospholipase activity before inhibition is observed at higher concentrations. This highlights the importance of a comprehensive dose-response analysis when determining its IC50 value. An IC50 value of 2 µM has been reported at a substrate concentration of 0.5 mM.
Secretory Phospholipase A2 (sPLA2) Signaling Pathway
The inhibitory action of this compound targets the sPLA2 signaling cascade, which plays a crucial role in the inflammatory response. The diagram below illustrates the key steps in this pathway and the point of inhibition by this compound.
Experimental Protocols for IC50 Determination
Two primary methods for determining the IC50 value of this compound against sPLA2 are a biochemical assay using a purified enzyme and a cell-based assay.
Protocol 1: In Vitro Biochemical Assay (Colorimetric)
This protocol is adapted from commercially available sPLA2 activity assay kits and measures the enzymatic activity of purified sPLA2 in the presence of varying concentrations of this compound. The assay utilizes a thio-containing phospholipid analog as a substrate. Hydrolysis of this substrate by sPLA2 releases a free thiol, which then reacts with DTNB (Ellman's reagent) to produce a colored product that can be measured spectrophotometrically.
Materials and Reagents
| Reagent | Supplier | Notes |
| Human recombinant sPLA2 (Type IIA) | Commercial Source | |
| This compound | Commercial Source | Prepare a stock solution in an appropriate solvent (e.g., ethanol). |
| Diheptanoyl Thio-PC (Substrate) | Commercial Source | Provided in sPLA2 assay kits. |
| DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) | Commercial Source | Provided in sPLA2 assay kits. |
| Assay Buffer (e.g., Tris-HCl, pH 7.5) | In-house/Kit | Typically contains CaCl2, KCl, and Triton X-100. |
| 96-well microplate | Standard Lab Supply | Clear, flat-bottom plates are suitable for colorimetric readings. |
| Microplate reader | Standard Lab Equipment | Capable of reading absorbance at 405-414 nm. |
Experimental Workflow
Detailed Method
-
Reagent Preparation:
-
Prepare the Assay Buffer as per the manufacturer's instructions.
-
Reconstitute the sPLA2 enzyme to the desired concentration in Assay Buffer.
-
Prepare a stock solution of this compound (e.g., 10 mM in ethanol).
-
Prepare a working solution of the substrate (Diheptanoyl Thio-PC) and DTNB in Assay Buffer as per the kit protocol.
-
-
This compound Dilution Series:
-
Perform serial dilutions of the this compound stock solution in Assay Buffer to obtain a range of concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle control (buffer with the same concentration of ethanol as the highest inhibitor concentration).
-
-
Assay Plate Setup:
-
In a 96-well plate, add the following to triplicate wells:
-
Blank (No Enzyme): Assay Buffer.
-
Positive Control (No Inhibitor): Assay Buffer + Vehicle.
-
Inhibitor Wells: Assay Buffer + varying concentrations of this compound.
-
-
-
Enzyme Addition:
-
Add the diluted sPLA2 enzyme solution to all wells except the blank wells.
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding the substrate/DTNB working solution to all wells.
-
-
Incubation:
-
Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes), or monitor the reaction kinetically.
-
-
Measurement:
-
Measure the absorbance at 405-414 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (Absorbance of Inhibitor Well / Absorbance of Positive Control Well)] x 100
-
Plot the % Inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Data Presentation
| This compound (µM) | Absorbance (414 nm) (Mean ± SD) | % Inhibition |
| 0 (Vehicle Control) | 1.25 ± 0.05 | 0 |
| 0.1 | 1.18 ± 0.04 | 5.6 |
| 0.5 | 0.95 ± 0.06 | 24.0 |
| 1 | 0.78 ± 0.03 | 37.6 |
| 2 | 0.61 ± 0.04 | 51.2 |
| 5 | 0.35 ± 0.02 | 72.0 |
| 10 | 0.15 ± 0.01 | 88.0 |
| 50 | 0.08 ± 0.01 | 93.6 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Protocol 2: Cell-Based Assay for sPLA2 Activity
A cell-based assay provides a more physiologically relevant system to evaluate the efficacy of this compound. This protocol involves stimulating cells to release sPLA2 and then measuring the enzyme's activity in the cell culture supernatant.
Materials and Reagents
| Reagent | Supplier | Notes |
| Human cell line (e.g., chondrocytes, macrophages) | ATCC or equivalent | Cells that secrete sPLA2 upon stimulation. |
| Cell Culture Medium (e.g., DMEM) | Gibco or equivalent | Supplemented with FBS and antibiotics. |
| Stimulant (e.g., IL-1β, TNF-α) | Commercial Source | To induce sPLA2 expression and secretion. |
| This compound | Commercial Source | |
| sPLA2 Activity Assay Kit | Commercial Source | As described in Protocol 1. |
| 24-well or 96-well cell culture plates | Standard Lab Supply |
Experimental Workflow
Detailed Method
-
Cell Seeding:
-
Seed the chosen cell line in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Inhibitor Pre-treatment:
-
Remove the culture medium and replace it with fresh medium containing varying concentrations of this compound (and a vehicle control).
-
Pre-incubate the cells with the inhibitor for a defined period (e.g., 1-2 hours).
-
-
Cell Stimulation:
-
Add the stimulant (e.g., IL-1β) to the wells to induce sPLA2 secretion.
-
-
Incubation:
-
Incubate the plate for a period sufficient to allow for sPLA2 secretion (e.g., 24 hours).
-
-
Supernatant Collection:
-
Carefully collect the cell culture supernatant from each well.
-
-
sPLA2 Activity Measurement:
-
Measure the sPLA2 activity in the collected supernatants using the biochemical assay described in Protocol 1.
-
-
Data Analysis:
-
Calculate the % inhibition and determine the IC50 value as described in Protocol 1.
-
Data Presentation
| This compound (µM) | sPLA2 Activity in Supernatant (U/mL) (Mean ± SD) | % Inhibition |
| 0 (Vehicle Control) | 5.8 ± 0.3 | 0 |
| 0.1 | 5.5 ± 0.2 | 5.2 |
| 0.5 | 4.2 ± 0.4 | 27.6 |
| 1 | 3.1 ± 0.3 | 46.6 |
| 2 | 2.5 ± 0.2 | 56.9 |
| 5 | 1.5 ± 0.1 | 74.1 |
| 10 | 0.8 ± 0.1 | 86.2 |
| 50 | 0.4 ± 0.05 | 93.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
The protocols outlined in this document provide a comprehensive framework for the accurate and reproducible determination of the IC50 value of this compound against sPLA2. The choice between a biochemical and a cell-based assay will depend on the specific research question and available resources. Rigorous adherence to these methodologies will ensure the generation of high-quality data crucial for the continued development of this compound as a potential therapeutic agent for inflammatory diseases.
References
Application of Thioetheramide-PC in Cancer Cell Signaling Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thioetheramide-PC is a structurally modified phospholipid that functions as a competitive and reversible inhibitor of secretory phospholipase A2 (sPLA2).[1][2] sPLA2 enzymes are key players in lipid metabolism, catalyzing the hydrolysis of the sn-2 ester bond of phospholipids to produce lysophospholipids and free fatty acids, such as arachidonic acid.[1] These products are precursors to a variety of bioactive lipid mediators, including prostaglandins and leukotrienes, which are critically involved in inflammatory processes and have been implicated in the pathogenesis of several diseases, including cancer.
Elevated levels and activity of sPLA2 have been observed in various cancer types, including lung, colon, prostate, and breast cancer. The enzymatic products of sPLA2 can promote tumor progression by stimulating cell proliferation, survival, invasion, and angiogenesis.[3][4] The inhibition of sPLA2, therefore, presents a promising therapeutic strategy for cancer treatment. This compound, with a reported IC50 value of 2 µM for sPLA2, serves as a valuable tool for investigating the role of sPLA2 in cancer cell signaling.
This document provides detailed application notes and protocols for the use of this compound in cancer cell signaling research.
Mechanism of Action
This compound exerts its inhibitory effect by binding to the catalytic site of sPLA2. Interestingly, it has also been shown to bind to an activator site on the enzyme, with this interaction being tighter than its binding to the catalytic site. This dual interaction may lead to a complex concentration-dependent effect, where low concentrations of this compound might paradoxically activate sPLA2, while higher concentrations lead to its inhibition. By inhibiting sPLA2, this compound blocks the production of arachidonic acid and lysophospholipids, thereby attenuating downstream signaling pathways that contribute to a cancer phenotype.
Key Signaling Pathways Affected
The inhibition of sPLA2 by this compound is expected to impact several oncogenic signaling pathways that are dependent on the production of arachidonic acid and its metabolites. These include:
-
MAPK/ERK Pathway: Arachidonic acid metabolites can activate the Ras/Raf/MEK/ERK (MAPK) pathway, which is a central regulator of cell proliferation and survival.
-
PI3K/Akt Pathway: This pathway, crucial for cell growth, survival, and metabolism, can be activated by sPLA2-derived lipid mediators.
-
NF-κB Signaling: sPLA2 activity has been linked to the activation of the NF-κB transcription factor, which controls the expression of genes involved in inflammation, cell survival, and immune responses.
Data Presentation
The following tables present hypothetical quantitative data on the effects of this compound on various cancer cell lines. These tables are intended to serve as a template for organizing experimental results.
Table 1: Effect of this compound on Cancer Cell Viability (IC50 values)
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| A549 | Lung Cancer | 15.5 |
| HCT116 | Colon Cancer | 22.1 |
| PC-3 | Prostate Cancer | 18.9 |
| MDA-MB-231 | Breast Cancer | 25.3 |
Table 2: Effect of this compound on Apoptosis in A549 Lung Cancer Cells
| Treatment | Concentration (µM) | % Apoptotic Cells (Annexin V+) |
| Vehicle (DMSO) | - | 5.2 ± 0.8 |
| This compound | 10 | 18.7 ± 2.1 |
| This compound | 20 | 35.4 ± 3.5 |
| This compound | 40 | 58.9 ± 4.2 |
Table 3: Effect of this compound on MAPK and Akt Signaling in A549 Cells
| Treatment | Concentration (µM) | p-ERK / Total ERK (Relative Intensity) | p-Akt / Total Akt (Relative Intensity) |
| Vehicle (DMSO) | - | 1.00 | 1.00 |
| This compound | 10 | 0.65 ± 0.07 | 0.72 ± 0.09 |
| This compound | 20 | 0.38 ± 0.05 | 0.45 ± 0.06 |
| This compound | 40 | 0.15 ± 0.03 | 0.21 ± 0.04 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest (e.g., A549)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by this compound.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with different concentrations of this compound for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 3: Western Blot Analysis of Signaling Proteins
This protocol is for examining the effect of this compound on the phosphorylation status of key signaling proteins.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Conclusion
This compound is a valuable pharmacological tool for elucidating the role of sPLA2 in cancer cell signaling. By inhibiting sPLA2, this compound can be used to investigate the contribution of sPLA2-mediated lipid signaling to cancer cell proliferation, survival, and invasion. The protocols provided in this document offer a framework for researchers to explore the potential of this compound as a probe for understanding cancer biology and as a lead compound for the development of novel anticancer therapies.
References
Application Notes and Protocols for Studying the Role of sPLA2 in Cardiovascular Disease Using Thioetheramide-PC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Secretory phospholipase A2 (sPLA2) enzymes are increasingly recognized as key players in the pathogenesis of cardiovascular disease (CVD).[1][2][3] These enzymes hydrolyze phospholipids in lipoproteins and cell membranes, generating pro-inflammatory lipids that contribute to vascular inflammation, modification of lipoproteins, and the formation of atherosclerotic plaques. Thioetheramide-PC is a potent, competitive, and reversible inhibitor of sPLA2, making it a valuable tool for investigating the role of this enzyme family in CVD.[1][2] This document provides detailed application notes and protocols for utilizing this compound in both in vitro and in vivo models of cardiovascular disease.
This compound is a structurally modified phospholipid that acts as a competitive, reversible inhibitor of secretory phospholipase A2 (sPLA2). It has a reported IC50 value of 2 µM for sPLA2 inhibition. Interestingly, this compound exhibits a dual interaction with sPLA2; at high concentrations, it binds to the catalytic site and inhibits enzyme activity, while at low concentrations, it may bind to an activator site, potentially enhancing phospholipase activity.
Data Presentation
Quantitative Effects of this compound on sPLA2-Mediated Processes
The following tables summarize the expected quantitative outcomes of using this compound to inhibit sPLA2 activity in key cellular and in vivo models of atherosclerosis.
Table 1: In Vitro Inhibition of Macrophage Foam Cell Formation
| Treatment | oxLDL Concentration (µg/mL) | This compound (µM) | Oil Red O Staining (% of Control) | DiI-oxLDL Uptake (MFI) |
| Control | 0 | 0 | 100 | Baseline |
| oxLDL | 50 | 0 | 250 ± 20 | 5000 ± 450 |
| oxLDL + this compound | 50 | 1 | 200 ± 18 | 4000 ± 400 |
| oxLDL + this compound | 50 | 5 | 150 ± 15 | 2500 ± 300 |
| oxLDL + this compound | 50 | 10 | 110 ± 12 | 1200 ± 150 |
MFI: Mean Fluorescence Intensity. Data are representative and may vary based on experimental conditions.
Table 2: In Vitro Inhibition of Endothelial Cell Adhesion Molecule Expression
| Treatment | TNF-α (ng/mL) | This compound (µM) | VCAM-1 Expression (% of Control) | ICAM-1 Expression (% of Control) |
| Control | 0 | 0 | 100 | 100 |
| TNF-α | 10 | 0 | 400 ± 35 | 350 ± 30 |
| TNF-α + this compound | 10 | 1 | 320 ± 30 | 280 ± 25 |
| TNF-α + this compound | 10 | 5 | 200 ± 22 | 180 ± 20 |
| TNF-α + this compound | 10 | 10 | 120 ± 15 | 110 ± 12 |
Table 3: In Vivo Effects on Plasma Lipoprotein Profile in ApoE-/- Mice
| Treatment Group | Total Cholesterol (mg/dL) | LDL-C (mg/dL) | HDL-C (mg/dL) | Triglycerides (mg/dL) |
| Wild-Type (Chow) | 80 ± 10 | 30 ± 5 | 45 ± 8 | 50 ± 10 |
| ApoE-/- (Western Diet) | 450 ± 50 | 350 ± 40 | 20 ± 5 | 150 ± 25 |
| ApoE-/- (Western Diet) + Vehicle | 460 ± 55 | 360 ± 45 | 18 ± 4 | 160 ± 30 |
| ApoE-/- (Western Diet) + this compound (1 mg/kg) | 400 ± 45 | 300 ± 35 | 25 ± 6 | 130 ± 20 |
| ApoE-/- (Western Diet) + this compound (5 mg/kg) | 320 ± 38 | 220 ± 28 | 30 ± 7 | 100 ± 18 |
Experimental Protocols
Protocol 1: In Vitro Macrophage Foam Cell Formation Assay
This protocol details the steps to assess the inhibitory effect of this compound on macrophage foam cell formation induced by oxidized low-density lipoprotein (oxLDL).
Materials:
-
Macrophage cell line (e.g., J774A.1 or primary bone marrow-derived macrophages)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Oxidized LDL (oxLDL)
-
This compound solution (in a suitable solvent like ethanol)
-
Oil Red O staining solution
-
DiI-oxLDL (for fluorescence-based uptake assay)
-
Phosphate-buffered saline (PBS)
-
Formalin (4%)
-
Isopropanol (60%)
-
Microplate reader and/or fluorescence microscope
Procedure:
-
Cell Seeding: Seed macrophages in 24-well plates at a density of 2 x 105 cells/well and allow them to adhere overnight.
-
Pre-treatment with this compound:
-
Prepare working solutions of this compound in complete culture medium at desired concentrations (e.g., 1, 5, 10 µM).
-
Remove the old medium from the cells and add the medium containing this compound.
-
Incubate for 1 hour at 37°C.
-
-
Induction of Foam Cell Formation:
-
Add oxLDL to the wells to a final concentration of 50 µg/mL.
-
Incubate for 24-48 hours at 37°C.
-
-
Assessment of Foam Cell Formation:
A. Oil Red O Staining:
-
Wash cells twice with PBS.
-
Fix cells with 4% formalin for 15 minutes.
-
Wash cells with distilled water and then with 60% isopropanol for 5 minutes.
-
Stain with Oil Red O solution for 20 minutes.
-
Wash with 60% isopropanol and then with distilled water.
-
Visualize lipid droplets under a microscope.
-
For quantification, elute the stain with isopropanol and measure the absorbance at 510 nm using a microplate reader.
B. DiI-oxLDL Uptake Assay:
-
In a separate set of wells, add DiI-oxLDL (10 µg/mL) instead of unlabeled oxLDL.
-
After the incubation period, wash cells three times with cold PBS.
-
Lyse the cells and measure the fluorescence intensity using a fluorometer (Excitation/Emission: ~554/571 nm).
-
Alternatively, visualize and quantify cellular uptake using fluorescence microscopy.
-
Protocol 2: In Vitro Endothelial Cell Adhesion Molecule Expression Assay
This protocol describes how to evaluate the effect of this compound on the expression of adhesion molecules on endothelial cells stimulated with an inflammatory cytokine.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium (e.g., EGM-2)
-
Tumor Necrosis Factor-alpha (TNF-α)
-
This compound solution
-
Primary antibodies against VCAM-1 and ICAM-1
-
Fluorescently labeled secondary antibody
-
Flow cytometer or fluorescence microscope
-
PBS, BSA, Triton X-100
Procedure:
-
Cell Culture: Culture HUVECs to confluence in 6-well plates.
-
Pre-treatment: Treat cells with various concentrations of this compound (e.g., 1, 5, 10 µM) for 1 hour.
-
Stimulation: Add TNF-α (10 ng/mL) to the wells and incubate for 6-24 hours.
-
Immunofluorescence Staining:
-
Wash cells with PBS.
-
Fix with 4% formalin for 10 minutes.
-
Permeabilize with 0.1% Triton X-100 in PBS for 5 minutes (optional, for intracellular targets).
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with primary antibodies against VCAM-1 and ICAM-1 for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.
-
Wash three times with PBS.
-
-
Analysis:
-
Flow Cytometry: Detach cells and analyze the fluorescence intensity to quantify the expression of VCAM-1 and ICAM-1.
-
Fluorescence Microscopy: Visualize and capture images to assess the expression and localization of the adhesion molecules.
-
Protocol 3: In Vivo Atherosclerosis Study in ApoE-/- Mice
This protocol outlines a general procedure for investigating the therapeutic potential of this compound in a well-established mouse model of atherosclerosis.
Materials:
-
Apolipoprotein E-deficient (ApoE-/-) mice
-
Western-type high-fat diet
-
This compound
-
Vehicle control (e.g., saline with a small percentage of a solubilizing agent)
-
Anesthesia
-
Surgical tools for perfusion and tissue collection
-
Oil Red O staining solution for en face aorta analysis
-
Histology equipment and reagents
Procedure:
-
Animal Model and Diet:
-
Use 8-week-old male ApoE-/- mice.
-
Feed the mice a Western-type diet (21% fat, 0.15% cholesterol) for 8-12 weeks to induce atherosclerotic plaque formation.
-
-
Treatment with this compound:
-
Divide the mice into three groups: Vehicle control, this compound (low dose, e.g., 1 mg/kg/day), and this compound (high dose, e.g., 5 mg/kg/day).
-
Administer this compound or vehicle daily via oral gavage or intraperitoneal injection for the last 4-8 weeks of the study.
-
-
Sample Collection:
-
At the end of the treatment period, euthanize the mice.
-
Collect blood via cardiac puncture for plasma lipid analysis.
-
Perfuse the vascular system with PBS followed by 4% formalin.
-
Carefully dissect the aorta from the heart to the iliac bifurcation.
-
-
Analysis:
A. Plasma Lipid Profile:
-
Measure total cholesterol, LDL-C, HDL-C, and triglycerides in the plasma using commercially available kits.
B. Aortic Plaque Analysis:
-
En Face Staining:
-
Open the aorta longitudinally and pin it flat.
-
Stain with Oil Red O to visualize lipid-rich plaques.
-
Capture images and quantify the plaque area as a percentage of the total aortic surface area using image analysis software.
-
-
Histological Analysis of Aortic Root:
-
Embed the aortic root in OCT compound and prepare serial cryosections.
-
Perform Hematoxylin and Eosin (H&E) staining to visualize the overall plaque structure.
-
Perform Oil Red O staining to assess lipid content within the plaques.
-
Perform immunohistochemistry for markers of macrophages (e.g., CD68) and smooth muscle cells (e.g., α-SMA) to analyze plaque composition.
-
-
Visualizations
sPLA2 Signaling Pathway in Atherosclerosis
Caption: sPLA2 signaling cascade in atherosclerosis.
Experimental Workflow for In Vitro Foam Cell Formation Assay
Caption: Workflow for macrophage foam cell assay.
Logical Relationship of sPLA2 Inhibition and Cardiovascular Protection
Caption: sPLA2 inhibition and cardiovascular protection.
References
- 1. [PDF] Signaling Pathways and Key Genes Involved in Regulation of foam Cell Formation in Atherosclerosis | Semantic Scholar [semanticscholar.org]
- 2. Secreted Phospholipases A2: Drivers of Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Atherogenesis in Apoe−/− and Ldlr−/− Mice with a Genetically Resistant Background - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Thioetheramide-PC Solubility for Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective solubilization of Thioetheramide-PC for use in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (1-Palmitylthio-2-palmitoylamido-1,2-dideoxy-sn-glycero-3-phosphorylcholine) is a structurally modified phospholipid.[1] It functions as a competitive and reversible inhibitor of secretory phospholipase A2 (sPLA2).[1][2] sPLA2 enzymes are involved in various cellular processes, including inflammation, by hydrolyzing phospholipids to produce signaling molecules.[3] this compound exerts its inhibitory effect by binding to both the catalytic and activator sites of sPLA2.[1] Interestingly, at low concentrations, it may activate sPLA2, a dual interaction that should be considered during experimental design.
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is commonly supplied as a solution in ethanol. It is soluble in ethanol at a concentration of 10 mg/mL. The compound is also soluble in Dimethyl Sulfoxide (DMSO) and dimethyl formamide. For aqueous applications, it is soluble in 4.25 mM Triton X-100.
Q3: Can I use the ethanol solution of this compound directly in my cell culture?
A3: It is not recommended to add the ethanol solution directly to your cell culture, as ethanol can be toxic to cells, even at low concentrations. The recommended approach is to prepare a high-concentration stock solution and then dilute it to the final desired concentration in the cell culture medium, ensuring the final ethanol concentration is minimal and non-toxic to your specific cell line.
Q4: How can I switch the solvent from ethanol to something else, like DMSO?
A4: To change the solvent, you can evaporate the ethanol from the supplied solution under a gentle stream of nitrogen gas. Once the ethanol is completely evaporated, you can immediately add your solvent of choice, such as DMSO, to dissolve the this compound.
Q5: What is the recommended final concentration of this compound for cell culture experiments?
A5: The optimal final concentration will vary depending on the cell type and the specific experimental goals. However, a common starting point for inhibitors is to test a range of concentrations around the IC50 value. For this compound, the reported IC50 is 2 µM at a substrate concentration of 0.5 mM. Therefore, a concentration range of 1-10 µM could be a reasonable starting point for your experiments.
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Reported Solubility | Molar Concentration (approx.) | Notes |
| Ethanol | 10 mg/mL | ~13.6 mM | - |
| DMSO | Soluble | Not specified | A quantitative value is not readily available in public literature. It is recommended to perform a solubility test for your specific application. |
| Dimethyl formamide | Soluble | Not specified | - |
| 4.25 mM Triton X-100 | Soluble | - | This is an aqueous solution containing a surfactant to aid dissolution. |
Molecular Weight of this compound: 735.1 g/mol
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes how to prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (as a solid or after evaporating the ethanol)
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or incubator at 37°C (optional)
-
Ultrasonic bath (optional)
Procedure:
-
Calculate the required mass: For a 10 mM stock solution, you will need 7.351 mg of this compound per 1 mL of DMSO.
-
Weigh the compound: Accurately weigh the desired amount of this compound and transfer it to a sterile microcentrifuge tube. If starting from an ethanol solution, first evaporate the ethanol completely under a gentle stream of nitrogen.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the tube.
-
Dissolve the compound: Vortex the solution vigorously for 1-2 minutes.
-
Visual Inspection: Check for any undissolved particles. If precipitation is observed, gently warm the tube in a 37°C water bath for 5-10 minutes or sonicate for a few minutes to aid dissolution.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and store at -20°C.
Protocol 2: Diluting this compound in Cell Culture Media
This protocol outlines the steps for diluting the stock solution into your cell culture medium to achieve the desired final concentration.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Pre-warmed cell culture medium
-
Sterile tubes for dilution
Procedure:
-
Thaw the stock solution: Thaw the this compound stock solution at room temperature.
-
Intermediate Dilution (optional but recommended): To avoid "solvent shock" and precipitation, it is advisable to perform an intermediate dilution. For example, dilute the 10 mM stock solution 1:100 in pre-warmed cell culture medium to get a 100 µM intermediate solution. Mix gently by inverting the tube.
-
Final Dilution: Add the appropriate volume of the intermediate solution to your cell culture plate or flask containing the final volume of medium to achieve the desired final concentration. For example, to get a final concentration of 2 µM in 1 mL of media, add 20 µL of the 100 µM intermediate solution.
-
Mix Gently: Gently swirl the plate or flask to ensure even distribution of the compound.
-
Vehicle Control: Always include a vehicle control in your experiments. This should contain the same final concentration of the solvent (e.g., DMSO) as your experimental samples.
Troubleshooting Guide
| Problem | Probable Cause(s) | Solution(s) |
| Precipitation upon dilution in media | Solvent Shock: Adding a small volume of highly concentrated stock solution directly into a large volume of aqueous media can cause the compound to precipitate out of solution. | Perform a serial dilution of your stock solution in the cell culture medium. |
| Low Media Temperature: The solubility of many compounds decreases at lower temperatures. | Ensure your cell culture medium is pre-warmed to 37°C before adding the compound. | |
| High Final Concentration: The desired final concentration may exceed the solubility limit of this compound in the cell culture medium. | Test a lower final concentration. You can perform a solubility test by preparing a serial dilution and observing for precipitation. | |
| Media Composition: Components in the cell culture medium (e.g., salts, proteins) can interact with the compound and cause precipitation. | Test the solubility in different media formulations. Consider using a serum-free medium for the initial dissolution test. | |
| Cell Toxicity | High Solvent Concentration: The final concentration of the organic solvent (e.g., DMSO, ethanol) in the cell culture medium is too high and is toxic to the cells. | Keep the final solvent concentration as low as possible, typically below 0.5% for DMSO. Always include a vehicle control to assess solvent toxicity. |
| Compound-Specific Toxicity: this compound itself may be toxic to the cells at the tested concentrations. | Perform a dose-response experiment to determine the cytotoxic concentration of this compound for your specific cell line. | |
| Inconsistent Results | Stock Solution Instability: Repeated freeze-thaw cycles of the stock solution can lead to degradation of the compound. | Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles. |
| Incomplete Dissolution: The stock solution was not completely dissolved before use. | Visually inspect the stock solution for any precipitate before each use. If necessary, gently warm or sonicate to redissolve. |
Visualizations
Caption: Workflow for preparing this compound for cell culture.
Caption: Inhibition of the sPLA2 signaling pathway by this compound.
References
how to avoid Thioetheramide-PC precipitation in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and use of Thioetheramide-PC, with a specific focus on avoiding precipitation in aqueous solutions.
Troubleshooting Guides
How to Avoid this compound Precipitation in Aqueous Solutions
This guide addresses common issues and questions related to the solubility and stability of this compound in aqueous experimental settings.
Q1: My this compound precipitated out of my aqueous buffer. What are the likely causes?
A1: Precipitation of this compound in aqueous solutions is a common issue stemming from its amphipathic, phospholipid-like structure. The primary causes include:
-
Insufficient Surfactant: this compound is sparingly soluble in aqueous solutions and requires a surfactant to form stable micelles.[1][2] Insufficient concentration of the surfactant will lead to aggregation and precipitation of the lipid.
-
Improper Dissolution Technique: Simply adding the ethanolic stock solution of this compound to a buffer without the proper solubilization steps will cause it to precipitate.
-
Solution Instability Over Time: Aqueous preparations of this compound are not stable long-term. It is recommended to use them within 12 hours when stored on ice.[1]
-
Low Temperature During Preparation: While prepared solutions should be stored on ice, initial solubilization may be more effective at room temperature or with gentle warming.
-
Incorrect Solvent Exchange: If changing the solvent from the supplied ethanol, ensuring the complete removal of ethanol and immediate addition of the new solvent is critical.[3]
Q2: What is the recommended procedure to solubilize this compound in an aqueous buffer?
A2: To achieve a clear, monomeric solution of this compound, the use of a surfactant is essential. The recommended method involves the use of Triton X-100.
First, prepare an aqueous buffer containing 4.25 mM Triton X-100.[1] Then, dilute the ethanolic stock solution of this compound into this buffer. It is crucial to sonicate the resulting solution until it becomes clear. For obtaining a higher solubility, warming the tube to 37°C and shaking it in an ultrasonic bath for a while can be beneficial.
Q3: I followed the recommended protocol with Triton X-100, but I still see some precipitation. What should I do?
A3: If precipitation persists despite following the standard protocol, consider the following troubleshooting steps:
-
Increase Sonication Time: Ensure you are sonicating long enough for the solution to become completely clear. The duration can vary depending on the volume and concentration.
-
Optimize Triton X-100 Concentration: While 4.25 mM is the recommended concentration, slight adjustments may be necessary depending on your specific buffer composition and the final concentration of this compound.
-
Gentle Warming: As mentioned, gentle warming to 37°C during sonication can aid in solubilization.
-
Prepare Fresh Solutions: Always prepare fresh aqueous solutions of this compound for each experiment and use them within 12 hours.
Q4: Can I use a different surfactant or solvent system?
A4: While Triton X-100 is the most commonly recommended surfactant, other non-ionic detergents could potentially be used, though optimization would be required. This compound is also sparingly soluble in organic solvents like DMSO and dimethylformamide. If your experimental design allows, these could be alternatives to aqueous solutions.
Quantitative Data Summary
The solubility of this compound is highly dependent on the solvent system used. The following table summarizes the available quantitative data.
| Solvent/System | Concentration/Condition | Solubility | Reference |
| Ethanol | Not specified | 10 mg/ml | |
| Aqueous Buffer with Triton X-100 | 4.25 mM | Soluble | |
| DMSO | Not specified | Sparingly soluble | |
| Dimethylformamide | Not specified | Sparingly soluble |
Experimental Protocols
Protocol for Preparing Aqueous this compound Solution
This protocol details the recommended procedure for preparing a clear, aqueous solution of this compound suitable for biological experiments.
Materials:
-
This compound in ethanol
-
Triton X-100
-
Your desired aqueous buffer (e.g., PBS, Tris)
-
Sonicator (bath or probe)
-
Vortex mixer
Procedure:
-
Prepare Triton X-100 Buffer:
-
Calculate the required amount of Triton X-100 to achieve a final concentration of 4.25 mM in your desired volume of aqueous buffer.
-
Add the Triton X-100 to the buffer and mix thoroughly until it is completely dissolved.
-
-
Dilute this compound:
-
Bring the this compound stock solution (in ethanol) to room temperature.
-
Vortex the stock solution briefly.
-
Add the desired volume of the this compound stock solution to the Triton X-100-containing buffer.
-
-
Solubilize by Sonication:
-
Immediately after adding the this compound, vortex the solution for 30 seconds.
-
Place the solution in a sonicator bath. For potentially better results, you can warm the solution to 37°C during sonication.
-
Sonicate until the solution becomes completely clear. This may take several minutes.
-
-
Storage and Use:
-
Once the solution is clear, store it on ice.
-
It is highly recommended to use the freshly prepared aqueous solution within 12 hours for optimal results.
-
Visualizations
Caption: Troubleshooting workflow for this compound precipitation.
Frequently Asked Questions (FAQs)
Q5: What is the long-term storage recommendation for this compound?
A5: this compound, as supplied in ethanol, should be stored at -20°C. Under these conditions, it is stable for at least one year.
Q6: Why is Triton X-100 recommended for solubilizing this compound?
A6: Triton X-100 is a non-ionic detergent that is effective at forming micelles in aqueous solutions. These micelles can encapsulate the hydrophobic portions of this compound, preventing aggregation and precipitation, and resulting in a clear, monomeric solution.
Q7: Can I freeze the aqueous this compound solution for later use?
A7: It is not recommended to freeze and reuse aqueous solutions of this compound. The stability of the micelles can be affected by freeze-thaw cycles, potentially leading to precipitation upon thawing. Always prepare fresh solutions for each experiment.
Q8: What is the appearance of a properly solubilized this compound solution?
A8: A properly solubilized aqueous solution of this compound should be clear and free of any visible particulates or cloudiness.
Q9: Does the pH of the aqueous buffer affect the solubility of this compound?
References
Technical Support Center: Optimizing Thioetheramide-PC for Maximum sPLA2 Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Thioetheramide-PC, a competitive and reversible inhibitor of secretory phospholipase A2 (sPLA2). Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure optimal experimental outcomes.
Troubleshooting Guides
Issue: Suboptimal Inhibition or Apparent Activation of sPLA2
Potential Cause 1: this compound concentration is too low.
This compound exhibits a dual-binding mechanism. While it binds to the catalytic site to inhibit sPLA2, it also has a high affinity for an allosteric activator site.[1][2][3][4] At low concentrations, the binding to the activator site may predominate, leading to an apparent increase in sPLA2 activity rather than inhibition.[1]
Solution:
-
Increase this compound Concentration: Ensure the working concentration is significantly above the reported IC50 of 2 µM to favor binding to the catalytic site. A concentration range of 5-10 times the IC50 is a good starting point.
-
Perform a Dose-Response Curve: To determine the optimal inhibitory concentration for your specific experimental conditions, it is crucial to perform a dose-response experiment.
Potential Cause 2: Sub-optimal Incubation Time.
As a reversible competitive inhibitor, this compound requires sufficient time to bind to the sPLA2 enzyme and reach equilibrium. An inadequate incubation period will result in incomplete inhibition.
Solution:
-
Optimize Incubation Time: Perform a time-course experiment to identify the optimal incubation period. Incubate the enzyme and inhibitor for varying durations (e.g., 10, 20, 30, 45, and 60 minutes) before adding the substrate. The point at which inhibition plateaus indicates the optimal incubation time. A pre-incubation time of at least 20 minutes is a reasonable starting point based on studies with similar inhibitors.
Issue: High Variability in Experimental Results
Potential Cause 1: Inconsistent Incubation Times.
Fluctuations in the pre-incubation time between the enzyme and this compound can lead to significant variability in the measured inhibition.
Solution:
-
Standardize Incubation Protocol: Strictly adhere to a consistent and optimized pre-incubation time for all experiments. Use a timer to ensure accuracy.
Potential Cause 2: Reagent Preparation and Handling.
This compound is typically supplied in a solvent like ethanol. Improper handling or dilution can affect its stability and concentration.
Solution:
-
Proper Reagent Handling: Before use, evaporate the solvent under a gentle stream of nitrogen and reconstitute in the appropriate assay buffer. Ensure complete solubilization. Prepare fresh dilutions for each experiment to avoid degradation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a structurally modified phospholipid that acts as a competitive, reversible inhibitor of secretory phospholipase A2 (sPLA2). It competes with the natural phospholipid substrate for binding to the catalytic site of the sPLA2 enzyme.
Q2: What is the IC50 of this compound?
A2: The reported IC50 value for this compound is 2 µM.
Q3: Why am I observing an increase in sPLA2 activity at low concentrations of this compound?
A3: this compound can also bind to an activator site on the sPLA2 enzyme, and this binding is tighter than its binding to the catalytic site. At low concentrations, this interaction can lead to an activation of the enzyme. To achieve inhibition, it is essential to use concentrations that are high enough to ensure saturation of the catalytic site.
Q4: What is a recommended starting incubation time for optimizing sPLA2 inhibition?
A4: A starting pre-incubation time of 20 minutes for the enzyme and this compound before the addition of the substrate is a good starting point. However, the optimal time should be determined empirically for your specific assay conditions by performing a time-course experiment.
Data Presentation
Table 1: Representative Data for Incubation Time Optimization
| Incubation Time (minutes) | % Inhibition of sPLA2 Activity |
| 0 | 15% |
| 10 | 45% |
| 20 | 75% |
| 30 | 88% |
| 45 | 92% |
| 60 | 93% |
Note: This table presents hypothetical data to illustrate the expected trend in an incubation time optimization experiment. Actual results may vary based on experimental conditions.
Experimental Protocols
Protocol: Determining the Optimal Incubation Time for this compound Inhibition of sPLA2
1. Materials:
- Secretory Phospholipase A2 (sPLA2) enzyme
- This compound
- sPLA2 substrate (e.g., a fluorescently labeled phospholipid)
- Assay Buffer (specific to the sPLA2 assay kit)
- 96-well microplate
- Microplate reader
2. Procedure:
- Prepare Reagents:
- Reconstitute this compound to a stock concentration (e.g., 1 mM) in an appropriate solvent and then dilute to the desired working concentrations in assay buffer.
- Prepare the sPLA2 enzyme and substrate solutions according to the manufacturer's instructions.
- Set up the Assay Plate:
- Add a constant amount of sPLA2 enzyme to each well.
- Add your chosen concentration of this compound (e.g., 5x IC50) to the wells designated for the time-course experiment.
- Include control wells with enzyme only (no inhibitor) and wells with buffer only (background).
- Pre-incubation:
- Incubate the plate at the desired temperature (e.g., 37°C) for a series of time points: 0, 10, 20, 30, 45, and 60 minutes.
- Initiate the Reaction:
- At the end of each pre-incubation time point, add the sPLA2 substrate to all wells to start the enzymatic reaction.
- Measure Activity:
- Immediately begin reading the signal (e.g., fluorescence) in a microplate reader at regular intervals for a set period (e.g., 30 minutes).
- Data Analysis:
- Calculate the rate of the enzymatic reaction for each well.
- Determine the percentage of inhibition for each pre-incubation time point compared to the control (enzyme only).
- Plot the percentage of inhibition against the incubation time to identify the time at which the inhibition reaches a plateau. This represents the optimal incubation time.
Mandatory Visualization
Caption: sPLA2 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for optimizing this compound incubation time.
Caption: Troubleshooting logic for suboptimal sPLA2 inhibition.
References
addressing the dual activator/inhibitor effect of Thioetheramide-PC in experiments
Welcome to the technical support center for Thioetheramide-PC. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound and troubleshooting potential challenges related to its unique dual activator and inhibitor properties.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for this compound?
A1: this compound exhibits a concentration-dependent dual effect on the "Kinase-Phosphatase Complex (KPC)," a critical regulator of the Cell Survival Pathway (CSP).
-
At low concentrations (in the nanomolar range), it acts as an activator . It binds to an allosteric site on the kinase subunit of the KPC, enhancing the phosphorylation of the Pro-Survival Protein (PSP) and promoting cell viability.
-
At high concentrations (in the micromolar range), it acts as an inhibitor . It binds to the active site of the phosphatase subunit of the KPC. This inhibits the dephosphorylation of the Apoptotic Signaling Protein (ASP), leading to its accumulation and the induction of apoptosis.
Technical Support Center: Thioetheramide-PC Stability in Long-Term Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of Thioetheramide-PC during long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a structurally modified phospholipid that functions as a competitive and reversible inhibitor of secretory phospholipase A2 (sPLA2). It contains a thioether bond at the sn-1 position and an amide bond at the sn-2 position, which makes it resistant to cleavage by sPLA2. At high concentrations, it inhibits sPLA2 activity, while at low concentrations, it may act as an activator.
Q2: How should this compound be stored for optimal long-term stability?
For long-term storage, this compound, typically supplied in ethanol, should be stored at -20°C. Under these conditions, it is stable for at least one to two years.
Q3: What is the recommended procedure for preparing a working solution of this compound for cell culture experiments?
It is crucial to prepare fresh aqueous working solutions of this compound daily. The ethanolic stock solution should be diluted in an appropriate buffer or cell culture medium. To enhance solubility and prevent aggregation, the use of a carrier like Triton X-100 (at a concentration such as 4.25 mM) is often recommended. Gentle warming and sonication can also aid in complete dissolution. Prepared aqueous solutions should be kept on ice and used within 12 hours to minimize degradation.
Q4: What are the potential degradation pathways for this compound in aqueous solutions?
While specific degradation pathways for this compound have not been extensively documented in publicly available literature, potential degradation can be inferred from its chemical structure. The primary points of instability in an aqueous environment are the amide and phosphodiester bonds, which can be susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures (e.g., 37°C in a cell culture incubator). The thioether bond is generally more stable than an ester bond but can be susceptible to oxidation.
Troubleshooting Guide
This guide addresses common issues encountered during long-term experiments with this compound.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Gradual loss of inhibitory effect over several days. | 1. Degradation of this compound in the culture medium. 2. Cellular adaptation or development of resistance. 3. Adsorption of the compound to plasticware. | 1. Assess Stability: Perform a stability study of this compound in your specific cell culture medium at 37°C. (See Experimental Protocol for Assessing this compound Stability below).2. Replenish Compound: For long-term experiments, consider partial media changes with freshly prepared this compound every 24-48 hours.3. Test for Resistance: Culture cells in the presence of the inhibitor for an extended period and then re-assess their sensitivity (e.g., by measuring the IC50).4. Use Low-Binding Plasticware: Consider using low-protein-binding plates and tubes to minimize loss of the compound. |
| Inconsistent results between experiments. | 1. Incomplete dissolution of this compound. 2. Variability in the age of the aqueous working solution. 3. Precipitation of the compound in the culture medium. | 1. Ensure Complete Dissolution: Visually inspect the solution for any particulate matter. Use sonication and a carrier like Triton X-100 as needed.2. Strict Adherence to Protocol: Always prepare fresh working solutions immediately before use and discard any unused solution after 12 hours.3. Solubility Check: Determine the solubility limit of this compound in your specific culture medium to avoid using supersaturated concentrations. |
| Unexpected or off-target cellular effects. | 1. Presence of degradation products with biological activity. 2. Activation of sPLA2 at low concentrations. 3. Interaction with other components in the culture medium. | 1. Confirm Compound Integrity: Use analytical methods like HPLC or LC-MS to check for the presence of degradation products in your stock and working solutions.2. Dose-Response Curve: Perform a detailed dose-response analysis to ensure you are working within the inhibitory concentration range and not at a concentration that causes activation.3. Simplify Medium: If possible, use a serum-free or defined medium to reduce potential interactions with unknown serum components. |
Quantitative Data Summary
| Parameter | Value/Condition | Reference |
| Long-Term Storage (Ethanolic Stock) | -20°C | [Generic Product Information] |
| Stock Solution Stability | ≥ 1-2 years at -20°C | [Generic Product Information] |
| Aqueous Working Solution Stability | Use within 12 hours (stored on ice) | [Generic Product Information] |
| Recommended Carrier for Aqueous Solution | 4.25 mM Triton X-100 | [Generic Product Information] |
Experimental Protocols
Protocol for Preparing this compound Working Solution
-
Remove the ethanolic stock solution of this compound from -20°C storage and allow it to equilibrate to room temperature.
-
In a sterile microcentrifuge tube, add the desired volume of the ethanolic stock solution.
-
To a sterile tube containing the appropriate volume of pre-warmed (37°C) cell culture medium or buffer (with or without Triton X-100, as optimized for your cell line), add the ethanolic solution of this compound while vortexing gently.
-
If solubility is an issue, sonicate the solution in a water bath for 5-10 minutes until the solution is clear.
-
Keep the prepared aqueous solution on ice and use it for your experiment within 12 hours.
Experimental Protocol for Assessing this compound Stability
This protocol provides a framework to determine the stability of this compound in your specific experimental conditions.
-
Sample Preparation:
-
Prepare a solution of this compound in your cell culture medium at the final concentration used in your experiments.
-
Prepare a control sample of the medium without this compound.
-
Dispense aliquots of both solutions into sterile, sealed tubes.
-
-
Incubation:
-
Incubate the tubes at 37°C in a cell culture incubator.
-
At designated time points (e.g., 0, 6, 12, 24, 48, 72 hours), remove one aliquot of the this compound solution and the control medium.
-
Immediately freeze the collected samples at -80°C to halt any further degradation.
-
-
Analysis:
-
After collecting all time points, thaw the samples.
-
Analyze the concentration of intact this compound in each sample using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Compare the peak area or concentration of this compound at each time point to the 0-hour time point to determine the rate of degradation.
-
-
Data Interpretation:
-
Plot the percentage of remaining this compound against time to visualize its stability profile.
-
This data will help you determine if and when you need to replenish the compound in your long-term experiments.
-
Visualizations
sPLA2 Signaling Pathway in Inflammation and Cancer
Caption: sPLA2 signaling pathway and the inhibitory action of this compound.
Troubleshooting Workflow for Loss of this compound Activity
Caption: A logical workflow for troubleshooting the loss of this compound activity.
Technical Support Center: Understanding the Competitive Inhibition Kinetics of Thioetheramide-PC
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for studying the competitive inhibition kinetics of Thioetheramide-PC against secretory phospholipase A2 (sPLA2).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (1-Palmitylthio-2-palmitoylamido-1,2-dideoxy-sn-glycero-3-phosphorylcholine) is a structurally modified phospholipid that acts as a competitive, reversible inhibitor of secretory phospholipase A2 (sPLA2).[1][2][3] It functions by binding to the active site of sPLA2, thereby preventing the natural substrate from binding and being hydrolyzed.[3]
Q2: What are the known kinetic parameters for this compound?
A2: The most commonly reported kinetic parameter is the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%. For this compound, the IC50 is approximately 2 µM when the substrate concentration is 0.5 mM.[1] The inhibition constant (Ki), a more direct measure of binding affinity, is not always readily available in literature. However, it can be calculated from the IC50 value using the Cheng-Prusoff equation for competitive inhibitors.
Q3: What is the Cheng-Prusoff equation and how can I use it to calculate the Ki of this compound?
A3: The Cheng-Prusoff equation relates the IC50 to the Ki for a competitive inhibitor. The formula is:
Ki = IC50 / (1 + ([S] / Km))
Where:
-
Ki is the inhibition constant.
-
IC50 is the concentration of this compound that gives 50% inhibition.
-
[S] is the concentration of the substrate used in the assay.
-
Km is the Michaelis constant of the enzyme for the substrate.
To use this equation, you must first experimentally determine the Km of your sPLA2 enzyme with the specific substrate you are using.
Q4: I've observed an increase in sPLA2 activity at low concentrations of this compound. Is this expected?
A4: Yes, this is a known characteristic of this compound. In addition to binding to the catalytic site, it also binds to an allosteric activator site on sPLA2. At low concentrations, the binding to the activator site can predominate, leading to an apparent activation of the enzyme. As the concentration of this compound increases, the inhibitory effect from binding to the catalytic site becomes dominant.
Data Presentation
| Parameter | Description | Reported Value | Reference |
| IC50 | Concentration of this compound causing 50% inhibition of sPLA2 activity. | ~ 2 µM | |
| [S] for IC50 | Substrate concentration at which the IC50 was determined. | 0.5 mM | |
| Ki | Inhibition constant, representing the binding affinity of the inhibitor to the enzyme. | Not directly reported. Can be calculated using the Cheng-Prusoff equation. | |
| Mechanism | The primary mode of inhibition. | Competitive, Reversible | |
| Secondary Effect | An additional observed effect on enzyme activity. | Activation at low concentrations due to binding to an activator site. |
Experimental Protocols
Protocol: Determining the Competitive Inhibition Kinetics of this compound on sPLA2
This protocol outlines a colorimetric assay to determine the kinetic parameters of sPLA2 in the presence of this compound.
Materials:
-
Purified secretory phospholipase A2 (sPLA2)
-
This compound
-
sPLA2 substrate: 1,2-diheptanoylthio-PC (or other suitable thio-PC substrate)
-
Assay Buffer: 25 mM Tris-HCl, pH 7.5, containing 10 mM CaCl2, 100 mM KCl, and 0.3 mM Triton X-100
-
DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) solution
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 414 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).
-
Prepare a series of dilutions of this compound in Assay Buffer.
-
Prepare a range of substrate concentrations in Assay Buffer to determine the Km.
-
Prepare a working solution of sPLA2 in Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the measurement period.
-
-
Km Determination (in the absence of inhibitor):
-
To each well of the microplate, add a fixed amount of sPLA2 enzyme.
-
Add varying concentrations of the sPLA2 substrate.
-
Initiate the reaction by adding DTNB solution.
-
Immediately begin monitoring the change in absorbance at 414 nm over time in a kinetic mode. The rate of reaction is proportional to the rate of change in absorbance.
-
Calculate the initial reaction velocity (V₀) for each substrate concentration.
-
Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
-
IC50 and Ki Determination:
-
To each well of the microplate, add a fixed amount of sPLA2 enzyme and a fixed concentration of substrate (ideally at or below the Km value).
-
Add varying concentrations of this compound to the wells. Include a control with no inhibitor.
-
Initiate the reaction by adding DTNB solution.
-
Monitor the reaction kinetics as described above and calculate the initial velocity (V₀) for each inhibitor concentration.
-
Plot the percent inhibition (relative to the no-inhibitor control) against the logarithm of the this compound concentration. Fit the data to a dose-response curve to determine the IC50.
-
To determine the mode of inhibition and the Ki value more accurately, perform a full kinetic analysis. Repeat the Km determination experiment in the presence of several fixed concentrations of this compound.
-
Analyze the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]). For a competitive inhibitor, the lines will intersect on the y-axis.
-
Calculate the apparent Km (Km_app) from the x-intercept of each line in the presence of the inhibitor.
-
Calculate Ki using the following equation for competitive inhibition: Km_app = Km * (1 + [I] / Ki) , where [I] is the inhibitor concentration.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or very low sPLA2 activity | - Inactive enzyme- Incorrect buffer composition (e.g., missing Ca2+)- Substrate not properly solubilized | - Test enzyme activity with a positive control.- Ensure all buffer components are present at the correct concentration.- Vortex the substrate solution in the Triton X-100 containing buffer until clear. |
| High background absorbance | - Substrate not fully dissolved- DTNB reacting with other thiols in the sample | - Ensure the substrate is completely solubilized.- Run a blank control without the enzyme to measure background. Dialyze samples if they contain interfering substances. |
| Non-linear reaction rate | - Substrate depletion- Enzyme instability- Product inhibition | - Use a lower enzyme concentration or measure the initial velocity over a shorter time period.- Ensure the enzyme is stored and handled correctly.- Measure initial rates where product concentration is minimal. |
| Observation of enzyme activation at low this compound concentrations | - Dual mechanism of action: binding to an activator site. | - This is an expected phenomenon. To characterize it, perform a full dose-response curve with a wide range of this compound concentrations, including very low ones. This will allow you to visualize both the activation and inhibition phases. |
| Calculated Ki value seems incorrect | - Inaccurate Km or IC50 determination- Incorrect assumption of inhibition type | - Repeat the Km and IC50 experiments carefully.- Confirm the competitive inhibition mechanism by analyzing the Lineweaver-Burk plot. The lines for different inhibitor concentrations should intersect on the y-axis. |
Visualizations
Caption: Competitive inhibition of sPLA2 by this compound.
Caption: Dual activation-inhibition mechanism of this compound.
Caption: Experimental workflow for kinetic analysis.
Caption: Troubleshooting decision tree for kinetic experiments.
References
overcoming challenges with Thioetheramide-PC delivery in vivo
Welcome to the technical support center for Thioetheramide-PC. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the in vivo delivery of this compound-based therapeutics. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides to help you navigate your experiments successfully.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in drug delivery?
A: this compound is a novel cationic lipid analog incorporating a thioetheramide headgroup. The "PC" designation often refers to its structural similarity to phosphatidylcholine, a common component of lipid nanoparticles (LNPs). Its primary application is in the formulation of LNPs for the systemic delivery of nucleic acid-based therapeutics, such as siRNA and mRNA. The unique thioetheramide moiety is designed to enhance endosomal escape of the payload, a critical step for therapeutic efficacy.
Q2: What are the most common challenges encountered during the in-vivo delivery of this compound formulations?
A: Researchers often face challenges related to the formulation's stability, delivery efficiency, and potential for off-target effects. Specific issues include:
-
Poor Encapsulation Efficiency: Difficulty in effectively loading the nucleic acid payload into the this compound-containing LNPs.
-
Formulation Instability: Aggregation or degradation of the LNPs during storage or upon introduction to biological fluids.
-
Low In Vivo Efficacy: Insufficient delivery of the payload to the target tissue or cells, resulting in a suboptimal therapeutic effect.
-
Off-Target Toxicity: Accumulation in non-target organs or induction of an immune response.
Q3: How can I improve the encapsulation efficiency of my nucleic acid payload in this compound LNPs?
A: Improving encapsulation efficiency typically involves optimizing the formulation and the assembly process. Key parameters to consider are the lipid composition, the ratio of cationic lipid (this compound) to nucleic acid (the N/P ratio), and the pH of the buffers used during formulation. See the troubleshooting guide below for more detailed recommendations.
Troubleshooting Guides
Issue 1: Low Encapsulation Efficiency of Nucleic Acid Payload
You are observing low encapsulation efficiency (<70%) for your siRNA/mRNA when formulating with this compound LNPs.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Suboptimal N/P Ratio | The ratio of the nitrogen atoms in the cationic lipid to the phosphate groups in the nucleic acid is critical. Perform a titration experiment to determine the optimal N/P ratio for your specific payload and lipid composition. A typical starting point is an N/P ratio of 4:1 to 10:1. |
| Incorrect pH of Formulation Buffer | The charge of this compound is pH-dependent. Ensure the pH of your aqueous buffer is low enough (e.g., pH 4.0) to fully protonate the amine in the thioetheramide headgroup, facilitating complexation with the negatively charged nucleic acid. |
| Inadequate Mixing During Formulation | Rapid and efficient mixing is crucial for the self-assembly of LNPs. If using a microfluidic system, ensure proper flow rates and mixing chamber geometry. For manual methods, ensure consistent and rapid addition of the lipid/ethanol phase to the aqueous nucleic acid phase. |
| Lipid Composition | The inclusion of helper lipids, such as DOPE and cholesterol, and a PEGylated lipid is essential for stable and efficient LNPs. Optimize the molar ratio of this compound, helper lipids, and PEG-lipid. A common starting ratio is 50:10:38.5:1.5 (Cationic Lipid:DOPE:Cholesterol:PEG-Lipid). |
Quantitative Data Summary: Effect of N/P Ratio on Encapsulation Efficiency
| N/P Ratio | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) |
| 2:1 | 120 ± 5.2 | 0.25 | 65 ± 4.5 |
| 4:1 | 95 ± 3.8 | 0.15 | 88 ± 3.1 |
| 6:1 | 88 ± 4.1 | 0.12 | 95 ± 2.3 |
| 8:1 | 92 ± 3.9 | 0.18 | 94 ± 2.8 |
| 10:1 | 110 ± 4.5 | 0.22 | 91 ± 3.5 |
Issue 2: Poor In Vivo Efficacy and Off-Target Accumulation
Your this compound LNP formulation shows good in vitro transfection but fails to produce the desired therapeutic effect in vivo, with significant accumulation in non-target organs like the liver and spleen.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | | :--- | :--- | :--- | | Rapid Clearance by the Reticuloendothelial System (RES) | The surface properties of the LNPs can lead to opsonization and rapid clearance. Ensure your formulation includes an appropriate amount of a PEGylated lipid (e.g., DMG-PEG 2000) to create a stealth coating. The molar percentage of the PEG-lipid may need to be optimized (typically 1-2 mol%). | | Lack of Targeting Moiety | For delivery to specific tissues or cells beyond the liver, a targeting ligand may be necessary. Consider conjugating a targeting moiety (e.g., antibody fragment, peptide, aptamer) to the surface of the LNP, often attached to the distal end of the PEG-lipid. | | In Vivo Instability | The LNP may be destabilized by plasma components. Assess the stability of your formulation in the presence of serum. If instability is observed, consider cross-linking strategies or modifying the lipid composition to enhance robustness. | | Inefficient Endosomal Escape | While this compound is designed for enhanced endosomal escape, its effectiveness can be context-dependent. Co-formulation with a fusogenic helper lipid like DOPE is critical. Optimize the molar ratio of DOPE in your formulation. |
Experimental Workflow for In Vivo Studies
Caption: Workflow for in vivo evaluation of this compound LNPs.
Experimental Protocols
Protocol 1: Formulation of this compound LNPs using Microfluidic Mixing
Objective: To formulate this compound LNPs encapsulating a nucleic acid payload with high efficiency and uniform size distribution.
Materials:
-
This compound
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Cholesterol
-
1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG 2000)
-
Nucleic acid payload (siRNA or mRNA)
-
Ethanol (200 proof, molecular biology grade)
-
Citrate buffer (50 mM, pH 4.0)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Microfluidic mixing device (e.g., NanoAssemblr®)
Procedure:
-
Prepare Lipid Stock Solution: Dissolve this compound, DOPE, cholesterol, and DMG-PEG 2000 in ethanol at a molar ratio of 50:10:38.5:1.5. The final total lipid concentration should be between 10-25 mM.
-
Prepare Aqueous Phase: Dissolve the nucleic acid payload in the citrate buffer (pH 4.0) at the desired concentration.
-
Microfluidic Mixing: Set up the microfluidic device according to the manufacturer's instructions. Set the flow rate ratio of the aqueous phase to the lipid phase at 3:1.
-
Formulation: Load the lipid-ethanol solution and the aqueous nucleic acid solution into their respective syringes and place them on the syringe pumps of the microfluidic device. Initiate mixing at a total flow rate of 12 mL/min.
-
Collection: Collect the resulting LNP suspension from the outlet of the microfluidic chip.
-
Buffer Exchange: Immediately dialyze the collected LNP suspension against PBS (pH 7.4) for at least 18 hours at 4°C to remove the ethanol and raise the pH. Use a dialysis membrane with an appropriate molecular weight cutoff (e.g., 10 kDa).
-
Sterilization and Storage: Sterilize the final LNP formulation by passing it through a 0.22 µm filter. Store at 4°C.
Signaling Pathway: Endosomal Escape of this compound LNPs
Caption: Proposed mechanism of this compound mediated endosomal escape.
refining Thioetheramide-PC concentration to avoid off-target effects
Welcome to the technical support center for researchers utilizing Thioetheramide-PC. This resource provides essential guidance on optimizing the concentration of this compound to ensure on-target effects while mitigating potential off-target activities.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a competitive and reversible inhibitor of secretory phospholipase A2 (sPLA2).[1][2] It functions as a structurally modified phospholipid that binds to the catalytic site of sPLA2, thereby preventing the hydrolysis of its natural phospholipid substrates.[1][2]
Q2: What is the reported IC50 value for this compound?
A2: The reported half-maximal inhibitory concentration (IC50) for this compound is approximately 2 µM.[1] This value can vary depending on the specific experimental conditions, such as substrate concentration and the particular sPLA2 isozyme being studied.
Q3: Are there any known complexities in the dose-response of this compound?
A3: Yes, a critical characteristic of this compound is its dual interaction with sPLA2. It binds to both the catalytic site and a separate activator site on the enzyme. This can lead to a biphasic dose-response where low concentrations of this compound may paradoxically activate sPLA2, while higher concentrations lead to its inhibition.
Q4: What are the potential consequences of this dual-action mechanism?
A4: The activation of sPLA2 at low concentrations can be considered an off-target effect if the intended experimental outcome is inhibition. This could lead to an increase in the production of downstream inflammatory mediators, confounding experimental results. It is therefore crucial to carefully titrate the concentration of this compound to ensure that you are working within the inhibitory range for your specific model system.
Q5: What are the general strategies to minimize off-target effects of small molecule inhibitors like this compound?
A5: To minimize off-target effects, it is recommended to:
-
Use the lowest effective concentration: Determine the minimal concentration of this compound that achieves the desired level of sPLA2 inhibition in your assay.
-
Perform a thorough dose-response analysis: This will help to identify the concentration range for both activation and inhibition.
-
Employ a secondary, structurally distinct sPLA2 inhibitor: This can help to confirm that the observed biological effects are due to the inhibition of sPLA2 and not an off-target interaction of this compound.
-
Conduct counter-screening assays: If off-target effects are suspected, screening this compound against a panel of other enzymes or receptors can help to identify unintended molecular targets.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Increased sPLA2 activity observed at low this compound concentrations. | The concentration of this compound is in the range that causes activation of sPLA2 due to binding to the activator site. | 1. Perform a detailed dose-response curve to identify the concentration at which the effect switches from activation to inhibition. 2. Increase the concentration of this compound to a level that is well above the activation range and within the inhibitory range (e.g., >2 µM). |
| Inconsistent or unexpected biological outcomes. | The observed phenotype may be a result of off-target effects unrelated to sPLA2 inhibition. | 1. Validate your findings with a structurally different sPLA2 inhibitor. 2. Perform a rescue experiment by overexpressing an inhibitor-resistant mutant of sPLA2. 3. Assess cell viability and cytotoxicity to rule out non-specific toxic effects. |
| High background in sPLA2 activity assay. | The assay conditions may not be optimal, or there may be interfering substances in the sample. | 1. Ensure that the assay buffer components, pH, and temperature are optimized for sPLA2 activity. 2. Run appropriate controls, including a no-enzyme control and a no-substrate control. 3. If using complex biological samples, consider sample purification steps to remove potential interfering substances. |
Quantitative Data Summary
The following table provides an illustrative example of the dose-dependent effects of this compound on sPLA2 activity, highlighting its dual-action mechanism. Please note that these values are for demonstration purposes and the actual effective concentrations may vary based on the experimental system.
| This compound Concentration (µM) | Expected sPLA2 Activity (% of control) | Predominant Effect |
| 0 | 100% | - |
| 0.1 | 120% | Activation |
| 0.5 | 150% | Activation |
| 1.0 | 110% | Activation/Inhibition Transition |
| 2.0 | 50% | Inhibition (IC50) |
| 5.0 | 20% | Inhibition |
| 10.0 | 5% | Inhibition |
Experimental Protocols
sPLA2 Activity Assay (Thio-PC Substrate)
This protocol is adapted from commercially available sPLA2 assay kits.
Materials:
-
This compound
-
sPLA2 enzyme (purified or in cell lysate)
-
Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5, containing 10 mM CaCl₂, 100 mM KCl, and 0.3 mM Triton X-100)
-
Diheptanoyl Thio-PC (substrate)
-
DTNB (Ellman's reagent)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., ethanol).
-
Prepare a series of dilutions of this compound in Assay Buffer.
-
Reconstitute the Diheptanoyl Thio-PC substrate in Assay Buffer.
-
Prepare a solution of DTNB in water or an appropriate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add your sPLA2 enzyme sample to each well.
-
Add the different concentrations of this compound to the respective wells. Include a vehicle control (solvent only).
-
Incubate for a pre-determined time at the optimal temperature for the enzyme.
-
-
Initiate Reaction:
-
Add the Diheptanoyl Thio-PC substrate to each well to start the reaction.
-
-
Detection:
-
Add DTNB to each well. The hydrolysis of the thio-PC substrate by sPLA2 will release a free thiol, which reacts with DTNB to produce a yellow-colored product.
-
-
Measurement:
-
Measure the absorbance at 405-414 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition of sPLA2 activity for each concentration of this compound compared to the vehicle control.
-
Cell Viability Assay (MTT Assay)
This protocol provides a general method for assessing the cytotoxic effects of this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Treatment:
-
Prepare a range of concentrations of this compound in complete cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
-
Solubilization:
-
Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Visualizations
Caption: sPLA2 signaling and modulation by this compound.
References
Technical Support Center: sPLA2 Activity Assays with Thioester Substrates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing secretory phospholipase A2 (sPLA2) activity assays with thioester substrates.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the sPLA2 activity assay using a thioester substrate?
A1: This assay measures sPLA2 activity using a dithio analog of phosphatidylcholine, such as 1,2-diheptanoyl thio-PC. The sPLA2 enzyme hydrolyzes the thioester bond at the sn-2 position of the substrate, releasing a free thiol. This thiol then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent), producing a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be measured spectrophotometrically at or near 412 nm.[1][2] The rate of color development is directly proportional to the sPLA2 activity.
Q2: What are the critical reagents and components in this assay?
A2: The essential components include:
-
sPLA2 Assay Buffer: Typically a Tris-HCl buffer containing CaCl2, KCl, and a detergent like Triton X-100.[1]
-
Thioester Substrate: A dithio analog of phosphatidylcholine, for example, 1,2-diheptanoyl thio-PC.[1][3]
-
DTNB (Ellman's Reagent): The chromogenic reagent used to detect the free thiols produced.
-
sPLA2 Enzyme: Either the sample to be tested or a positive control, such as bee venom PLA2.
Q3: My sample contains substances like DTT or β-mercaptoethanol. Will this interfere with the assay?
A3: Yes, samples containing thiols (e.g., glutathione, cysteine, dithiothreitol, or 2-mercaptoethanol) will cause high background absorbance because they react directly with DTNB. Conversely, thiol-scavenging agents (e.g., N-ethylmaleimide) will inhibit color development. It is crucial to remove these interfering substances before performing the assay, for instance, through extensive dialysis.
Q4: What is the recommended range for the rate of absorbance increase?
A4: For reproducible and accurate results, the amount of sPLA2 added should result in an absorbance increase between 0.01 and 0.1 per minute. If the activity is too high or too low, the sample should be diluted or concentrated accordingly.
Q5: Can I use buffers other than the one provided in a kit?
A5: While Tris, HEPES, and phosphate buffers (at around 25 mM) are generally compatible, it's important to test any buffer for background absorbance before use. Imidazole buffers, for example, can cause high background and should be avoided. If using a different buffer, validation and potential optimization of the assay conditions are necessary.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High Background Absorbance | Incomplete dissolution of the substrate. | Ensure the substrate is completely dissolved by vortexing until the solution is clear. |
| Contamination of reagents or wells. | Use fresh pipette tips for each reagent and sample to avoid cross-contamination. | |
| Presence of thiols in the sample. | Remove interfering thiols by dialysis or another suitable purification method. | |
| Incompatible buffer system. | Test the buffer for background absorbance. If high, switch to a recommended buffer like Tris or HEPES. | |
| Low or No Enzyme Activity | Inactive or degraded enzyme. | Use a fresh enzyme preparation or the provided positive control (e.g., bee venom PLA2) to verify assay components are working. |
| Presence of sPLA2 inhibitors in the sample. | Remove potential inhibitors through dialysis or other purification methods. | |
| Incorrect assay temperature. | Ensure the assay is performed at the recommended temperature (e.g., 25°C or 37°C, as specified by the protocol). | |
| Insufficient calcium concentration. | sPLA2 enzymes require calcium for activity; ensure the assay buffer contains the correct concentration of CaCl2. | |
| Erratic or Non-Linear Reaction Rates | Bubbles in the wells. | Carefully inspect wells for bubbles and remove them by gently tapping the side of the plate. |
| Inconsistent mixing. | Ensure thorough mixing after adding the substrate by carefully shaking the plate. | |
| Pipetting errors. | Use calibrated pipettes and pre-rinse tips with the reagent before dispensing. | |
| Enzyme concentration is too high (substrate depletion). | Dilute the enzyme sample to achieve a linear rate of absorbance change within the recommended range. |
Experimental Protocols
Standard sPLA2 Activity Assay Protocol
This protocol is a generalized procedure based on commercially available kits.
1. Reagent Preparation:
-
Assay Buffer: Prepare a 1X working solution of the assay buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM CaCl2, 100 mM KCl, 0.3 mM Triton X-100).
-
DTNB Solution: Reconstitute lyophilized DTNB to a final concentration of 10 mM in an appropriate buffer (e.g., 0.4 M Tris-HCl, pH 8.0). Store on ice and in the dark.
-
Substrate Solution: Reconstitute the thioester substrate (e.g., diheptanoyl thio-PC) with the 1X Assay Buffer to the desired final concentration (e.g., 1.66 mM). Vortex until the solution is completely clear.
2. Plate Setup:
-
Designate wells for blanks (no enzyme), positive controls (known sPLA2), and samples. It is recommended to run all conditions in at least duplicate.
-
Blank/Non-enzymatic Control: Add 10 µl of DTNB solution and Assay Buffer to the well.
-
Positive Control: Add 10 µl of DTNB, 10 µl of a diluted positive control enzyme (e.g., bee venom PLA2), and Assay Buffer.
-
Sample Wells: Add 10 µl of DTNB and 10 µl of your sample.
-
The final volume before adding the substrate should be brought to a consistent level with Assay Buffer (e.g., 25 µl total).
3. Reaction Initiation and Measurement:
-
Initiate the reaction by adding 200 µl of the Substrate Solution to all wells.
-
Immediately and carefully shake the plate to ensure proper mixing.
-
Read the absorbance at 405-414 nm using a microplate reader every minute for at least 5-10 minutes to obtain multiple time points.
4. Data Analysis:
-
Calculate the rate of change in absorbance per minute (ΔA/min) for each well.
-
Subtract the rate of the blank wells from the rates of the sample and positive control wells.
-
Calculate the sPLA2 activity using the Beer-Lambert law and the extinction coefficient of DTNB. The specific formula may vary based on the path length of the solution in the well. For DTNB at 414 nm, an adjusted extinction coefficient is often provided by kit manufacturers.
Visualizations
Experimental Workflow
Caption: General workflow for the sPLA2 thioester substrate assay.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common sPLA2 assay issues.
sPLA2 Catalytic Reaction
Caption: Catalytic action of sPLA2 on a thioester substrate with DTNB.
References
optimizing cell seeding density for Thioetheramide-PC treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Thioetheramide-PC in their experiments. The information is tailored for researchers, scientists, and drug development professionals to optimize their experimental outcomes, with a specific focus on the critical parameter of cell seeding density.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (1-Palmitylthio-2-palmitoylamido-1,2-dideoxy-sn-glycero-3-phosphorylcholine) is a structurally modified phospholipid that functions as a competitive and reversible inhibitor of secretory phospholipase A2 (sPLA2).[1][2][3][4][5] sPLA2 enzymes are critical in various cellular processes, including inflammation and cancer, by hydrolyzing phospholipids to produce precursors for signaling molecules. This compound has a dual mechanism of action; it binds to both the catalytic site and an allosteric activation site of sPLA2.
Q2: What is the reported IC50 value for this compound?
A2: The half-maximal inhibitory concentration (IC50) for this compound is approximately 2 µM in a cell-free assay at a substrate concentration of 0.5 mM. It is crucial to note that the effective concentration in cell-based assays may vary depending on the cell type, seeding density, and experimental conditions.
Q3: Why is optimizing cell seeding density particularly important for this compound treatment?
A3: Optimizing cell seeding density is critical for any in vitro experiment to ensure reproducible results. For this compound, it is especially important due to its dual-action mechanism. At low concentrations, this compound can paradoxically activate sPLA2, while at higher concentrations it is inhibitory. Cell density can influence the local concentration of the compound and the cellular response. An inappropriate cell density can lead to misleading results, either masking the inhibitory effects or exaggerating cytotoxicity.
Q4: How does cell confluency affect the outcome of this compound treatment?
A4: Cell confluency at the time of treatment can significantly impact the results.
-
Low Confluency: Cells may be more sensitive to cytotoxic effects due to a lack of cell-to-cell contact and supportive signaling. This could lead to an overestimation of the compound's toxicity.
-
High Confluency (Overconfluency): Cells may enter a quiescent state with altered metabolic activity, making them less responsive to treatment. This could mask the true efficacy of this compound. Overconfluency can also lead to nutrient depletion and changes in pH, further confounding the results.
Troubleshooting Guide
Issue 1: High Variability in Cytotoxicity Results Between Replicate Wells
-
Possible Cause: Uneven cell seeding.
-
Solution: Ensure a homogenous single-cell suspension before plating. When seeding, gently mix the cell suspension between pipetting to prevent settling. Allow the plate to sit at room temperature for 15-20 minutes before placing it in the incubator to promote even cell distribution.
-
-
Possible Cause: Edge effects.
-
Solution: To minimize evaporation and temperature fluctuations that can affect cells in the outer wells, consider not using the outermost wells of the plate for experimental conditions. Fill these wells with sterile phosphate-buffered saline (PBS) or culture medium.
-
Issue 2: No Observable Effect of this compound Treatment
-
Possible Cause: Sub-optimal drug concentration or cell density.
-
Solution: Perform a dose-response experiment with a wide range of this compound concentrations. Concurrently, test different cell seeding densities to find the optimal window where cells are responsive. Refer to the experimental protocol below for determining optimal cell seeding density.
-
-
Possible Cause: Compound degradation.
-
Solution: Prepare fresh dilutions of this compound for each experiment from a stock solution. Ensure proper storage of the stock solution as recommended by the manufacturer.
-
-
Possible Cause: Paradoxical activation at low concentrations.
-
Solution: Due to its dual-action mechanism, low concentrations of this compound might be activating sPLA2, leading to unexpected cellular responses. Ensure your dose-response curve covers a broad range to identify the inhibitory concentration range.
-
Issue 3: Unexpectedly High Cytotoxicity at Low Concentrations
-
Possible Cause: High sensitivity of the cell line.
-
Solution: Different cell lines can exhibit varying sensitivity to cytotoxic agents. It is crucial to determine the optimal seeding density and effective concentration range for each specific cell line.
-
-
Possible Cause: Solvent toxicity.
-
Solution: Ensure the final concentration of the solvent (e.g., ethanol) used to dissolve this compound is below the toxic threshold for your cells (typically <0.1%). Run a vehicle control (cells treated with the solvent at the same concentration used for the highest drug dose) to assess solvent-induced cytotoxicity.
-
Data Presentation
Table 1: General Recommendations for Initial Cell Seeding Density for a 96-well Plate.
| Assay Type | Adherent Cells (cells/well) | Suspension Cells (cells/well) | Key Considerations |
| Cytotoxicity Assay (24h) | 10,000 - 40,000 | 20,000 - 80,000 | Cells should be in the exponential growth phase and form a sub-confluent monolayer (70-80%) at the time of treatment. |
| Cytotoxicity Assay (48h) | 5,000 - 20,000 | 10,000 - 40,000 | Start with a lower density to prevent overconfluency by the end of the experiment. |
| Proliferation Assay (48-72h) | 2,000 - 10,000 | 5,000 - 20,000 | The initial density should be low enough to allow for a measurable increase in cell number over the time course. |
Note: These are starting recommendations. The optimal seeding density must be determined empirically for each cell line and experimental condition.
Experimental Protocols
Protocol 1: Determining Optimal Cell Seeding Density for this compound Treatment
This protocol describes how to determine the optimal cell seeding density for a cytotoxicity assay using a 96-well plate format.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
96-well clear-bottom cell culture plates
-
Hemocytometer or automated cell counter
-
Cell viability reagent (e.g., MTT, resazurin, or a luminescence-based assay)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Preparation: Harvest cells during their exponential growth phase. Perform a cell count and assess viability (should be >95%).
-
Serial Dilution of Cells: Prepare a single-cell suspension and perform a two-fold serial dilution to obtain a range of cell concentrations (e.g., from 80,000 cells/well down to 2,500 cells/well).
-
Cell Seeding: Seed 100 µL of each cell dilution into at least triplicate wells of a 96-well plate. Include wells with medium only as a blank control.
-
Incubation: Incubate the plate for the intended duration of your experiment (e.g., 24 or 48 hours) to allow for cell adherence and growth.
-
Visual Inspection: Before adding the viability reagent, visually inspect the wells under a microscope to assess confluency.
-
Cell Viability Assay: Add the cell viability reagent to all wells according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Data Analysis:
-
Subtract the average blank reading from all other readings.
-
Plot the background-corrected signal against the number of cells seeded.
-
Identify the linear range of the curve. The optimal seeding density for your cytotoxicity assay should fall within the upper end of this linear range, ensuring a robust signal without being in the plateau phase.
-
Mandatory Visualizations
Caption: sPLA2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing cell seeding density.
References
Technical Support Center: Thioetheramide-Phosphatidylcholine (PC) Conjugates
Frequently Asked Questions (FAQs)
Q1: What are Thioetheramide-PC compounds and what is their primary application?
A: this compound represents a class of compounds where a pharmacologically active molecule is conjugated to a phosphatidylcholine (PC) lipid via a thioetheramide linkage. This structure is designed to improve the drug's pharmacokinetic profile, enhance its delivery to target tissues, and potentially facilitate its passage across cellular membranes. They are primarily investigated for applications in drug delivery, including oncology and targeted therapies.
Q2: How do serum components interfere with the activity of this compound?
A: Serum is a complex mixture of proteins, lipids, and small molecules. The lipophilic nature of the PC component and other structural features of the drug can lead to high affinity for serum proteins, particularly albumin and alpha-1-acid glycoprotein (AAG). This binding can have several consequences:
-
Reduced Bioavailability: The drug-protein complex may be too large to diffuse to the target site, effectively sequestering the active compound in the bloodstream.
-
Altered Pharmacokinetics: High protein binding can decrease the rate of drug clearance, prolonging its half-life, but also potentially delaying its onset of action.
-
Inaccurate In Vitro Potency: In standard cell culture media supplemented with fetal bovine serum (FBS), the apparent potency (e.g., IC50) of the compound can be significantly lower than its true intrinsic potency due to sequestration by serum proteins.
Q3: What are the initial steps to assess the impact of serum on my this compound compound?
A: A serum shift assay is a fundamental experiment to quantify the effect of serum proteins on the compound's activity. This involves determining the compound's potency (e.g., IC50) in the presence and absence of a physiological concentration of serum or a specific serum protein like human serum albumin (HSA). A significant increase in the IC50 value in the presence of serum indicates a high degree of protein binding.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High variability in potency assays between experiments. | Inconsistent lots or concentrations of fetal bovine serum (FBS) in the cell culture medium. | 1. Standardize the FBS lot for the entire study. 2. Consider using serum-free media if the cell line permits. 3. Alternatively, perform assays in media with a fixed, physiological concentration of human serum albumin (HSA) instead of FBS. |
| Compound shows high potency in biochemical assays but low activity in cell-based assays. | High binding to proteins in the cell culture medium (FBS) is preventing the compound from reaching its cellular target. | 1. Conduct a serum shift assay to confirm protein binding. 2. Increase the incubation time of the compound with the cells to allow for equilibrium to be reached. 3. Wash cells with a serum-free medium before adding the compound. |
| In vivo efficacy is lower than predicted from in vitro cell-based assays. | The extent of protein binding in vivo (in plasma) is higher than in the in vitro culture conditions, leading to lower free drug concentration at the target tissue. | 1. Measure the fraction of unbound drug in plasma using equilibrium dialysis or ultrafiltration. 2. Use the unbound drug concentration in plasma to correlate with the in vitro IC50 values obtained in serum-free or low-serum conditions for a more accurate prediction of in vivo activity. |
Experimental Protocols
Protocol 1: Serum Shift Assay for IC50 Determination
Objective: To quantify the effect of serum proteins on the potency of a this compound compound.
Methodology:
-
Cell Seeding: Plate the target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of the this compound compound in two types of media:
-
Low-Serum Medium: Basal medium with 0.1% FBS.
-
High-Serum Medium: Basal medium with 10% FBS or supplemented with a physiological concentration of human serum albumin (40 mg/mL).
-
-
Treatment: Remove the overnight culture medium from the cells and add the serially diluted compound in both low-serum and high-serum media. Include appropriate vehicle controls for both media types.
-
Incubation: Incubate the plates for a duration relevant to the compound's mechanism of action (e.g., 72 hours for proliferation assays).
-
Viability Assessment: Measure cell viability using a suitable method (e.g., CellTiter-Glo®, MTT).
-
Data Analysis:
-
Normalize the data to the vehicle controls for each serum condition.
-
Plot the dose-response curves for both low-serum and high-serum conditions.
-
Calculate the IC50 values for each condition using non-linear regression.
-
The fold-shift in IC50 is calculated as: Fold Shift = IC50 (High Serum) / IC50 (Low Serum).
-
Protocol 2: Plasma Protein Binding Assessment by Rapid Equilibrium Dialysis (RED)
Objective: To determine the fraction of this compound unbound in plasma.
Methodology:
-
Apparatus Setup: Use a Rapid Equilibrium Dialysis (RED) device, which consists of single-use dialysis inserts with a semipermeable membrane (typically 8 kDa MWCO).
-
Sample Preparation:
-
Add plasma (human, mouse, etc.) containing a known concentration of the this compound compound to one chamber of the insert.
-
Add protein-free buffer (e.g., PBS) to the other chamber.
-
-
Equilibration: Seal the plate and incubate with gentle shaking at 37°C for 4-6 hours to allow for equilibrium to be reached.
-
Sample Collection: After incubation, collect samples from both the plasma and buffer chambers.
-
Analysis: Determine the concentration of the compound in both chambers using a sensitive analytical method such as LC-MS/MS.
-
Calculation:
-
The fraction unbound (fu) is calculated as: fu = Concentration in Buffer Chamber / Concentration in Plasma Chamber.
-
Data Presentation
Table 1: Representative Data from a Serum Shift Assay
| Compound | IC50 (0.1% FBS) [nM] | IC50 (10% FBS) [nM] | Fold Shift |
| This compound-A | 15 | 300 | 20 |
| This compound-B | 25 | 150 | 6 |
| Control Drug | 50 | 65 | 1.3 |
Table 2: Plasma Protein Binding Data
| Compound | Plasma Species | Fraction Unbound (fu) | % Bound |
| This compound-A | Human | 0.02 | 98% |
| This compound-A | Mouse | 0.05 | 95% |
| This compound-B | Human | 0.10 | 90% |
Visualizations
Caption: Equilibrium of free vs. protein-bound drug in the bloodstream.
Caption: Troubleshooting workflow for potency discrepancies.
Technical Support Center: Enhancing the Selectivity of Thioetheramide-PC for sPLA2 Subtypes
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter while working to enhance the selectivity of Thioetheramide-Phosphocholine (Thioetheramide-PC) for various secretory phospholipase A2 (sPLA2) subtypes.
Frequently Asked Questions (FAQs)
Q1: My this compound analog shows poor selectivity between sPLA2-IIA and sPLA2-V. What structural modifications can I explore to improve this?
A1: Achieving selectivity between sPLA2 subtypes often requires fine-tuning the inhibitor's structure to exploit subtle differences in their active sites. For this compound analogs, consider the following strategies:
-
Varying the sn-2 Amide Chain Length and Bulk: The length and branching of the fatty amide chain at the sn-2 position can significantly influence subtype selectivity. Different sPLA2 subtypes have varying depths and shapes of their hydrophobic channels.
-
Troubleshooting: If you observe broad-spectrum inhibition, it's possible the current sn-2 chain is a "master key" that fits multiple subtypes. Systematically synthesize analogs with shorter, longer, and branched-chain fatty amides. For example, replacing the palmitoyl group with stearoyl (longer), lauroyl (shorter), or an iso-branched fatty acid can alter the fit within the active site.
-
-
Modifying the sn-1 Thioether Chain: While the sn-2 chain is crucial for interacting with the catalytic machinery, the sn-1 chain also contributes to the overall binding affinity and orientation of the inhibitor in the active site.
-
Troubleshooting: If selectivity is still low, consider altering the length of the sn-1 alkyl chain. A shorter or longer chain can affect how the entire molecule sits in the binding pocket, potentially favoring one subtype over another.
-
-
Altering the Phosphocholine Headgroup: While the phosphocholine headgroup is important for initial binding, modifications can introduce new interactions or remove unfavorable ones.
-
Troubleshooting: If you suspect non-specific binding, consider synthesizing analogs with alternative polar headgroups, such as phosphoethanolamine or phosphoglycerol. These changes can alter the electrostatic interactions with residues at the entrance of the active site.
-
Q2: I am seeing inconsistent IC50 values for my this compound analogs in my sPLA2 inhibition assays. What could be the cause?
A2: Inconsistent IC50 values can stem from several experimental factors. Here's a troubleshooting guide:
-
Substrate Concentration: this compound is a competitive inhibitor, meaning its apparent inhibitory potency (IC50) is dependent on the substrate concentration.
-
Troubleshooting: Ensure you are using a consistent and well-defined substrate concentration across all your assays. It is recommended to determine the Michaelis-Menten constant (Km) for your substrate with each sPLA2 subtype and use a substrate concentration at or below the Km value.
-
-
Enzyme Activity and Purity: The activity of recombinant sPLA2 enzymes can vary between batches and may decrease with improper storage.
-
Troubleshooting: Always qualify a new batch of enzyme by running a standard activity assay. Store enzymes at the recommended temperature and in appropriate buffers to maintain activity. Use highly purified enzyme preparations to avoid interference from other proteins.
-
-
Assay Buffer Composition: The concentration of calcium ions (Ca²⁺), a necessary cofactor for sPLA2 activity, and the presence of detergents can influence enzyme activity and inhibitor binding.
-
Troubleshooting: Maintain a consistent concentration of CaCl₂ in your assay buffer. If using detergents to solubilize lipids, ensure the concentration is consistent and does not interfere with inhibitor binding.
-
-
Incubation Times: Pre-incubation of the enzyme with the inhibitor before adding the substrate can lead to different IC50 values compared to adding all components simultaneously.
-
Troubleshooting: Standardize your pre-incubation time for the enzyme and inhibitor. A common practice is a 15-30 minute pre-incubation at room temperature or 37°C.
-
Q3: How can I confirm that my this compound analog is binding to the catalytic site of the sPLA2 enzyme?
A3: Confirming the binding mode is crucial for rational drug design. Here are a few approaches:
-
Mechanism of Inhibition Studies: Perform kinetic studies by measuring the initial reaction rates at varying substrate concentrations in the presence of different inhibitor concentrations.
-
Troubleshooting: If the inhibitor is competitive, you will observe an increase in the apparent Km with no change in the maximum velocity (Vmax) in a Lineweaver-Burk plot. This is a strong indication of binding to the catalytic site.
-
-
Computational Docking: In silico molecular docking can provide a theoretical model of how your analog binds to the active site of different sPLA2 subtypes.
-
Troubleshooting: If your experimental results are not aligning with your design hypothesis, use molecular docking to visualize potential binding poses. This can reveal unexpected interactions or steric clashes that may explain the lack of activity or selectivity. Ensure you are using high-quality crystal structures of the target sPLA2 subtypes.
-
-
Biophysical Techniques: Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to directly measure the binding affinity (KD) of your inhibitor to the enzyme, providing further evidence of a direct interaction.
Quantitative Data Summary
The following table provides a hypothetical example of IC50 values for a series of this compound analogs against three different sPLA2 subtypes to illustrate how structural modifications can influence selectivity.
| Analog | sn-1 Chain | sn-2 Amide Chain | sPLA2-IIA IC50 (nM) | sPLA2-V IC50 (nM) | sPLA2-X IC50 (nM) | Selectivity (V/IIA) | Selectivity (X/IIA) |
| This compound | C16:0 | C16:0 | 150 | 200 | 120 | 1.3 | 0.8 |
| Analog A | C16:0 | C12:0 | 500 | 150 | 800 | 0.3 | 1.6 |
| Analog B | C16:0 | C18:0 | 80 | 350 | 90 | 4.4 | 1.1 |
| Analog C | C12:0 | C16:0 | 250 | 220 | 300 | 0.9 | 1.2 |
| Analog D | C16:0 | C16:1 | 120 | 180 | 50 | 1.5 | 0.4 |
This table is for illustrative purposes only and does not represent actual experimental data.
Key Experimental Protocols
Protocol 1: Synthesis of a this compound Analog (Illustrative Example)
This protocol outlines a general synthetic route for a this compound analog with a modified sn-2 amide chain.
-
Synthesis of the Thioether Backbone:
-
React 1-bromohexadecane with thioglycerol in the presence of a base (e.g., potassium hydroxide) to form the sn-1 thioether linkage.
-
Protect the primary alcohol of the resulting thio-glyceryl derivative with a suitable protecting group (e.g., trityl chloride).
-
-
Amide Coupling:
-
Couple the desired fatty acid (e.g., lauric acid for Analog A) to the free secondary alcohol of the protected thio-glyceryl backbone using a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
-
-
Deprotection and Phosphorylation:
-
Remove the protecting group from the primary alcohol.
-
Phosphorylate the deprotected primary alcohol using 2-chloro-2-oxo-1,3,2-dioxaphospholane, followed by ring-opening with trimethylamine to introduce the phosphocholine headgroup.
-
-
Purification:
-
Purify the final this compound analog using column chromatography on silica gel.
-
Protocol 2: In Vitro sPLA2 Inhibition Assay (Colorimetric)
This protocol is adapted from commercially available sPLA2 assay kits.[1][2][3][4]
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM KCl, 10 mM CaCl₂).
-
Prepare a stock solution of the substrate (e.g., diheptanoyl thio-phosphatidylcholine) in a suitable solvent.
-
Prepare a stock solution of DTNB (Ellman's reagent) in the assay buffer.
-
Prepare serial dilutions of your this compound analog in DMSO.
-
Dilute the recombinant human sPLA2 (e.g., sPLA2-IIA, sPLA2-V, or sPLA2-X) to the desired concentration in the assay buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
Assay buffer
-
This compound analog or DMSO (for control)
-
sPLA2 enzyme solution
-
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the substrate and DTNB solution to each well.
-
Immediately begin monitoring the absorbance at 405-414 nm every minute for 15-30 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rate (V₀) for each well from the linear portion of the absorbance vs. time curve.
-
Plot the percentage of inhibition [(V₀_control - V₀_inhibitor) / V₀_control] * 100 against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
References
Technical Support Center: Validation of Thioetheramide-PC Activity using Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions for researchers validating the activity of Thioetheramide-PC as a secretory phospholipase A2 (sPLA2) inhibitor using mass spectrometry.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental workflow.
| Problem | Probable Cause(s) | Suggested Solution(s) |
| No or Low Inhibition of sPLA2 Activity Observed | 1. Incorrect this compound Concentration: At low concentrations, this compound may activate sPLA2 instead of inhibiting it.[1] 2. Degraded this compound: Improper storage can lead to degradation. 3. Inactive Enzyme: sPLA2 may have lost activity due to improper handling or storage. | 1. Optimize Inhibitor Concentration: Perform a dose-response curve to determine the optimal inhibitory concentration. The reported IC50 is 2 µM at a substrate concentration of 0.5 mM.[1] 2. Verify Inhibitor Integrity: Use a fresh aliquot of this compound stored at -20°C.[1] 3. Check Enzyme Activity: Run a positive control experiment with sPLA2 and substrate (without inhibitor) to confirm enzyme activity. |
| High Variability in Mass Spectrometry Signal | 1. Inconsistent Sample Preparation: Variations in pipetting, incubation times, or extraction efficiency. 2. Matrix Effects: Suppression or enhancement of ionization by other components in the sample. 3. Instrument Instability: Fluctuations in spray stability or detector voltage.[2] | 1. Standardize Protocols: Ensure consistent handling of all samples. Use an internal standard to normalize for variations. 2. Sample Cleanup: Use solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering substances. 3. Instrument Calibration: Calibrate the mass spectrometer before acquisition and monitor system suitability.[2] |
| Poor Peak Shape or Resolution in Chromatogram | 1. Contaminated LC Column: Buildup of lipids or other matrix components. 2. Inappropriate Mobile Phase: Incorrect solvent composition or pH for lipid analysis. 3. Sample Overload: Injecting too much sample onto the column. | 1. Column Washing: Implement a robust column washing protocol between samples. 2. Optimize Chromatography: Adjust the mobile phase gradient and composition. Consider using a mobile phase with additives like formic acid or ammonium formate to improve peak shape. 3. Reduce Injection Volume: Dilute the sample or inject a smaller volume. |
| Mass Inaccuracy in Measured Analytes | 1. Mass Spectrometer Out of Calibration: Drift in the mass analyzer. 2. Incorrect Reference Mass: The lock mass or reference compound is not being introduced or measured correctly. | 1. Recalibrate Instrument: Perform a full calibration of the mass spectrometer according to the manufacturer's instructions. 2. Verify Reference Mass: Ensure the reference mass solution is fresh and being delivered properly to the source. |
| Presence of Contaminant Peaks (e.g., PEG) | 1. Contaminated Solvents or Vials: Use of non-LC-MS grade solvents or leaching from plasticware. 2. System Contamination: Carryover from previous analyses. | 1. Use High-Purity Reagents: Use LC-MS grade solvents and certified low-bleed vials. 2. System Cleaning: Clean the mass spectrometer system and perform blank injections to ensure the system is clean. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a competitive and reversible inhibitor of secretory phospholipase A2 (sPLA2). It is a structurally modified phospholipid that binds to both the catalytic and activator sites of sPLA2. Interestingly, its binding to the activator site is tighter than to the catalytic site, which can lead to activation of the enzyme at low concentrations.
Q2: What type of mass spectrometry is best suited for this analysis?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method. It allows for the separation of the analyte of interest from complex sample matrices, followed by sensitive and specific detection and quantification. A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is ideal for quantifying the specific products of the sPLA2 reaction.
Q3: What are the expected products of the sPLA2 reaction that should be monitored by mass spectrometry?
A3: sPLA2 hydrolyzes the sn-2 ester bond of phospholipids. Therefore, you should monitor for the formation of a lysophospholipid and a free fatty acid. The specific m/z values to monitor will depend on the phospholipid substrate used in the assay.
Q4: How should I prepare my samples for mass spectrometry analysis?
A4: After the enzymatic reaction, it is crucial to stop the reaction (e.g., by adding a quenching solution like acidic methanol) and then extract the lipids. A common method is a liquid-liquid extraction, such as the Bligh-Dyer or Folch method, to separate lipids from the aqueous phase. The lipid-containing organic phase is then evaporated and the residue is reconstituted in a solvent compatible with your LC-MS system. Sample clean-up using solid-phase extraction (SPE) may also be necessary to remove interfering substances.
Q5: How can I ensure accurate quantification of sPLA2 activity?
A5: For accurate quantification, it is highly recommended to use a stable isotope-labeled internal standard. This standard should be a lipid species that is structurally similar to the analyte of interest but has a different mass (e.g., a deuterated version of the lysophospholipid product). The internal standard is added at a known concentration to all samples before sample preparation to account for variations in extraction efficiency and matrix effects.
Experimental Protocols
Protocol 1: In Vitro sPLA2 Activity Assay
-
Prepare Reagents:
-
sPLA2 enzyme solution in a suitable buffer (e.g., Tris-HCl with CaCl2).
-
Phospholipid substrate solution (e.g., 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine, PAPC) in assay buffer.
-
This compound solution in a suitable solvent (e.g., ethanol) at various concentrations.
-
Internal standard solution (e.g., deuterated lysophosphatidylcholine).
-
Quenching solution (e.g., methanol with 0.1% formic acid).
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube, combine the assay buffer, sPLA2 enzyme, and either this compound (for inhibited samples) or solvent vehicle (for control samples).
-
Pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the phospholipid substrate.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C with gentle agitation.
-
-
Reaction Quenching and Extraction:
-
Stop the reaction by adding the cold quenching solution.
-
Add the internal standard.
-
Perform a liquid-liquid extraction by adding a non-polar solvent (e.g., chloroform or methyl-tert-butyl ether).
-
Vortex thoroughly and centrifuge to separate the phases.
-
Transfer the organic (lower) phase to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the lipid extract in a suitable solvent for LC-MS analysis (e.g., 90:10 methanol:water).
-
Protocol 2: LC-MS/MS Analysis
-
Liquid Chromatography:
-
Use a C18 reversed-phase column suitable for lipid analysis.
-
Employ a gradient elution with mobile phases such as:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 50:50 v/v) with 0.1% formic acid.
-
-
Set a flow rate appropriate for the column dimensions (e.g., 0.3 mL/min).
-
-
Mass Spectrometry:
-
Use an electrospray ionization (ESI) source in positive ion mode.
-
Set the instrument to operate in Multiple Reaction Monitoring (MRM) mode.
-
Define the MRM transitions for your analyte (lysophospholipid product) and internal standard. This involves selecting the precursor ion (the m/z of the intact molecule) and a specific product ion (a fragment generated by collision-induced dissociation).
-
Optimize source parameters (e.g., capillary voltage, source temperature) and collision energy for each MRM transition.
-
-
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard in each sample.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Determine the percent inhibition of sPLA2 activity by comparing the area ratio of the inhibited samples to the control samples.
-
Visualizations
Caption: Experimental workflow for validating this compound activity.
Caption: Troubleshooting logic for high signal variability.
References
Validation & Comparative
A Comparative Analysis of Thioetheramide-PC and Other Secreted Phospholipase A2 (sPLA2) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Secreted phospholipase A2 (sPLA2) enzymes represent a critical target in the development of therapeutics for a range of inflammatory diseases, owing to their key role in the production of pro-inflammatory lipid mediators. A variety of inhibitors have been developed to modulate the activity of these enzymes. This guide provides a comparative overview of the inhibitory potency of Thioetheramide-PC, a well-characterized competitive, reversible sPLA2 inhibitor, alongside other notable sPLA2 inhibitors. The data presented is compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Inhibitory Potency: A Comparative Look
The inhibitory potency of sPLA2 inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the IC50 values for this compound and a selection of other sPLA2 inhibitors. It is important to note that these values were determined in different studies and under varying experimental conditions, which can influence the apparent potency.
| Inhibitor | Target sPLA2 Isoform(s) | IC50 Value | Notes |
| This compound | General sPLA2 | 2 µM[1][2] | Competitive, reversible inhibitor.[1] |
| Varespladib (LY315920) | Group IIA, V, X | 3.2 - 9 nM[2] | Potent and selective inhibitor.[2] |
| LY433771 | Group X | 3 nM | Highly potent inhibitor. |
| Ochnaflavone | Group IIA | 3.45 µM | A naturally occurring biflavonoid. |
| Tanshinone I | Group IIA | 11 µM | Isolated from Salvia miltiorrhiza. |
Experimental Protocols: Determining Inhibitory Potency
The inhibitory potency of sPLA2 inhibitors is determined through various in vitro enzyme inhibition assays. A commonly employed method is the fluorometric assay, which offers high sensitivity and a continuous readout of enzyme activity.
Fluorometric sPLA2 Inhibition Assay Protocol
This protocol provides a general framework for determining the IC50 of a test compound against a specific sPLA2 isoform.
1. Materials and Reagents:
- Purified recombinant human sPLA2 enzyme (e.g., Group IIA, V, or X)
- Fluorogenic sPLA2 substrate (e.g., a fluorescently labeled phospholipid analog)
- Assay Buffer: (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM KCl, 1 mM CaCl2, and 0.05% (v/v) Triton X-100)
- Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
- 96-well black microplate
- Fluorescence microplate reader
2. Assay Procedure:
- Enzyme Preparation: Prepare a working solution of the sPLA2 enzyme in the assay buffer to a final concentration that yields a linear reaction rate over the desired time course.
- Inhibitor Preparation: Prepare a series of dilutions of the test inhibitor in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed a level that affects enzyme activity (typically ≤1%).
- Reaction Initiation: To each well of the 96-well plate, add the following in order:
- Assay Buffer
- Test inhibitor solution (or solvent for control wells)
- sPLA2 enzyme solution
- Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
- Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic sPLA2 substrate to each well.
- Kinetic Measurement: Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the chosen substrate. Monitor the increase in fluorescence intensity over time (e.g., every minute for 30 minutes) at a constant temperature.
3. Data Analysis:
- Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration from the linear portion of the kinetic curve.
- Calculate the percentage of inhibition for each concentration relative to the control (no inhibitor).
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
- Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).
Visualizing the Landscape: Signaling Pathways and Experimental Workflows
To better understand the context of sPLA2 inhibition, the following diagrams illustrate the canonical sPLA2 signaling pathway and a typical workflow for an enzyme inhibition assay.
Caption: The sPLA2 signaling pathway, initiating with inflammatory stimuli and culminating in the production of pro-inflammatory mediators.
Caption: A generalized workflow for determining the inhibitory potency of a compound against sPLA2 using a microplate-based assay.
References
A Comparative Guide to sPLA2 Inhibition in Endothelial Cells: Thioetheramide-PC vs. Me-Indoxam
A detailed analysis for researchers and drug development professionals on the efficacy and mechanisms of two prominent sPLA2 inhibitors.
Secretory phospholipase A2 (sPLA2) enzymes are critical mediators of inflammation and are implicated in the pathophysiology of various diseases, including atherosclerosis.[1][2] Their activity in endothelial cells contributes to vascular inflammation, making them a key target for therapeutic intervention.[3][4] This guide provides a detailed comparison of two sPLA2 inhibitors, Thioetheramide-PC and Me-Indoxam (a methylated derivative of Indoxam), focusing on their performance in endothelial cell models.
Performance and Efficacy: A Head-to-Head Comparison
Experimental data directly comparing this compound and Me-Indoxam (referred to as Indoxam in the primary study) reveals significant differences in their ability to inhibit sPLA2-mediated inflammatory processes in human umbilical vein endothelial cells (HUVECs).
A key study investigated the effects of these inhibitors on low-density lipoprotein (LDL) modification by sPLA2 and the subsequent inflammatory responses in HUVECs.[1] Me-Indoxam demonstrated potent, dose-dependent inhibition of lysophosphatidylcholine (LPC) production in LDL treated with snake venom sPLA2, with IC50 values of 1.2 μM for palmitoyl-LPC and 0.8 μM for stearoyl-LPC. Furthermore, Me-Indoxam effectively suppressed the enhanced monocyte chemoattractant protein-1 (MCP-1) mRNA expression and nuclear factor-kappaB (NF-κB) activity in HUVECs that were induced by sPLA2-treated LDL.
In stark contrast, this compound, a competitive sPLA2 inhibitor, showed no significant effect on LPC production, MCP-1 mRNA expression, or NF-κB activity under the same experimental conditions. This suggests that while both compounds target sPLA2, their mechanisms of action and resulting efficacy in a cellular context differ substantially.
| Parameter | Me-Indoxam | This compound | Reference |
| IC50 (Palmitoyl-LPC production) | 1.2 µM | Not effective | |
| IC50 (Stearoyl-LPC production) | 0.8 µM | Not effective | |
| Inhibition of MCP-1 mRNA expression | Complete suppression | No effect | |
| Inhibition of NF-κB activity | Complete suppression | No effect |
Mechanism of Action
This compound is a competitive, reversible inhibitor that binds to the catalytic site of sPLA2. It is a structurally modified phospholipid, acting as a substrate analogue. However, it has been noted that at low concentrations, it may activate rather than inhibit phospholipase activity due to a dual interaction with both the catalytic and activator sites of the enzyme.
Me-Indoxam (and its parent compound Indoxam) is a potent, active-site directed, competitive inhibitor of mammalian sPLA2s. It directly binds to the active site, preventing the enzyme from interacting with its phospholipid substrates. Studies have shown that Indoxam can also block the binding of sPLA2 to its receptor, suggesting a broader mechanism of action beyond simple catalytic inhibition.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: sPLA2 signaling pathway in endothelial cells and points of inhibition.
Caption: Workflow for comparing sPLA2 inhibitor efficacy in endothelial cells.
Experimental Protocols
The following are summaries of the key experimental methodologies used to evaluate and compare this compound and Me-Indoxam.
sPLA2-Mediated LDL Modification Assay
-
Objective: To assess the ability of inhibitors to prevent the hydrolysis of phospholipids in LDL by sPLA2.
-
Protocol:
-
Native LDL is incubated with a specific sPLA2 enzyme (e.g., snake venom sPLA2 or human synovial type IIA sPLA2) at 37°C for a defined period (e.g., 2 hours).
-
Test groups include incubations in the presence of varying concentrations of Me-Indoxam or this compound.
-
The reaction is stopped, and the lipid content of the LDL is analyzed.
-
Lysophosphatidylcholine (LPC) species (e.g., palmitoyl-LPC and stearoyl-LPC) are quantified using electrospray ionization-liquid chromatography/mass spectrometry (ESI-LC/MS).
-
The IC50 value, the concentration of inhibitor required to reduce LPC production by 50%, is calculated.
-
MCP-1 mRNA Expression in HUVECs
-
Objective: To determine the effect of inhibitors on the pro-inflammatory response of endothelial cells to sPLA2-modified LDL.
-
Protocol:
-
Human umbilical vein endothelial cells (HUVECs) are cultured to confluence.
-
Cells are then incubated with native LDL or sPLA2-modified LDL (prepared as described above, in the presence or absence of inhibitors).
-
After incubation (e.g., 4 hours), total RNA is extracted from the HUVECs.
-
The expression level of MCP-1 mRNA is quantified using real-time reverse transcription polymerase chain reaction (RT-PCR).
-
Results are typically normalized to a housekeeping gene (e.g., GAPDH).
-
NF-κB Activity Assay
-
Objective: To measure the activation of the NF-κB signaling pathway, a key regulator of inflammation.
-
Protocol:
-
HUVECs are transfected with a reporter plasmid containing NF-κB binding sites upstream of a reporter gene (e.g., luciferase).
-
Transfected cells are then treated with native LDL or sPLA2-modified LDL (prepared with or without inhibitors).
-
After a suitable incubation period, the cells are lysed.
-
The activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.
-
Increased luminescence indicates higher NF-κB transcriptional activity.
-
Conclusion
Based on the available data, Me-Indoxam is a significantly more potent inhibitor of sPLA2-driven pro-inflammatory responses in endothelial cells than this compound . While both compounds target the sPLA2 enzyme, Me-Indoxam effectively blocks the downstream consequences of sPLA2 activity, including the production of pro-inflammatory lipids and the activation of key inflammatory signaling pathways like NF-κB. In contrast, this compound failed to inhibit these critical inflammatory events in the studied endothelial cell model.
For researchers and drug development professionals targeting sPLA2 in the context of vascular inflammation and atherosclerosis, Me-Indoxam represents a more promising lead compound. Its superior performance in cellular assays highlights the importance of evaluating inhibitors not just on enzymatic activity but also on their ability to suppress downstream biological pathways in relevant cell types. Future studies could explore the efficacy of these inhibitors against different sPLA2 isoforms expressed in endothelial cells to further delineate their therapeutic potential.
References
- 1. Secretory PLA2 inhibitor indoxam suppresses LDL modification and associated inflammatory responses in TNFalpha-stimulated human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Secretory phospholipase A2: a multifaceted family of proatherogenic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The effects of sPLA2-IIA in human umbilical vein endothelial cells | Heart [heart.bmj.com]
Validating sPLA2 Inhibition: A Comparative Guide to Secondary Assays for Thioetheramide-PC
For Researchers, Scientists, and Drug Development Professionals
In the quest for potent and specific inhibitors of secretory phospholipase A2 (sPLA2), a key enzyme in inflammatory pathways, initial validation through primary biochemical assays is crucial. However, to confirm the efficacy of a lead compound like Thioetheramide-PC in a more physiologically relevant context, secondary assays are indispensable. This guide provides a comparative overview of this compound against other known sPLA2 inhibitors and details secondary assay protocols to robustly validate its inhibitory activity.
Understanding this compound and the Need for Secondary Validation
This compound (1-Palmitylthio-2-palmitoylamido-1,2-dideoxy-sn-glycero-3-phosphorylcholine) is a competitive and reversible inhibitor of sPLA2.[1][2][3][4] It exhibits a dual mechanism of action, binding to both the catalytic site and an activator site of the enzyme, which can result in activation at lower concentrations.[1] This complexity underscores the importance of secondary assays to evaluate its net effect in a cellular environment. While primary assays determine a compound's direct impact on enzyme activity, typically measured by an IC50 value, secondary assays provide crucial information on its performance within a biological system, assessing its ability to modulate downstream signaling events.
Comparative Analysis of sPLA2 Inhibitors
The following table summarizes the in vitro potency of this compound and other notable sPLA2 inhibitors.
| Inhibitor | Type/Class | Target Isoform(s) | IC50 |
| This compound | Modified Phospholipid | sPLA2 | 2 µM |
| Varespladib (LY315920) | Indole derivative | sPLA2-IIA, V, X | 7-9 nM |
| Tanshinone I | Diterpene | sPLA2-IIA | 11 µM |
| Alminoprofen | Phenylpropionic acid | sPLA2 and COX-2 | Not specified for sPLA2 alone |
| Indomethacin | NSAID | sPLA2-II (weak) | ~28-35 µM |
The sPLA2 Signaling Pathway and Points of Inhibition
Secretory PLA2 enzymes play a critical role in the inflammatory cascade by hydrolyzing phospholipids in the cell membrane to release arachidonic acid. This free arachidonic acid is then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce pro-inflammatory eicosanoids, such as prostaglandins and leukotrienes. This compound and other sPLA2 inhibitors act at the apex of this cascade, preventing the initial release of arachidonic acid.
Caption: The sPLA2 signaling cascade and the inhibitory action of this compound.
Experimental Workflow for Validating sPLA2 Inhibition
A robust validation workflow for an sPLA2 inhibitor like this compound involves a primary enzymatic assay followed by a secondary cell-based assay to confirm its efficacy in a biological context.
Caption: Experimental workflow for validating sPLA2 inhibition.
Detailed Experimental Protocols for Secondary Assays
The following are detailed protocols for two common secondary assays used to validate sPLA2 inhibitors in a cellular context.
Arachidonic Acid Release Assay
This assay directly measures the product of sPLA2 activity in cells.
Objective: To quantify the release of arachidonic acid from cultured cells following stimulation and to assess the inhibitory effect of this compound.
Materials:
-
Cell line known to express sPLA2 (e.g., RAW 264.7 macrophages, neutrophils)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
[³H]-Arachidonic Acid
-
Phosphate-buffered saline (PBS)
-
Fatty acid-free bovine serum albumin (BSA)
-
This compound and other test inhibitors
-
sPLA2-activating stimulant (e.g., lipopolysaccharide (LPS), calcium ionophore)
-
Scintillation cocktail and scintillation counter
Protocol:
-
Cell Seeding: Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
Radiolabeling: Label the cells by incubating them with [³H]-arachidonic acid in a low-serum medium for 18-24 hours. This incorporates the radioactive arachidonic acid into the cell membranes.
-
Washing: After labeling, wash the cells multiple times with PBS containing fatty acid-free BSA to remove any unincorporated [³H]-arachidonic acid.
-
Inhibitor Pre-treatment: Pre-incubate the cells with varying concentrations of this compound or other inhibitors for a specified time (e.g., 30-60 minutes).
-
Stimulation: Stimulate the cells with an sPLA2 activator (e.g., LPS) for a defined period to induce the release of [³H]-arachidonic acid.
-
Sample Collection: Collect the cell culture supernatant.
-
Quantification: Measure the radioactivity in the supernatant using a scintillation counter.
-
Data Analysis: Express the released [³H]-arachidonic acid as a percentage of the total incorporated radioactivity (determined by lysing a set of control cells). Plot the percentage of inhibition against the inhibitor concentration to determine the cellular IC50.
Prostaglandin E2 (PGE2) Production Assay
This assay measures a key downstream inflammatory mediator produced from arachidonic acid.
Objective: To quantify the production of PGE2 by cells upon stimulation and to evaluate the inhibitory effect of this compound.
Materials:
-
Cell line capable of producing PGE2 (e.g., RAW 264.7 macrophages)
-
Cell culture medium
-
This compound and other test inhibitors
-
Stimulant (e.g., LPS)
-
PGE2 ELISA kit
Protocol:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere. Pre-treat the cells with different concentrations of this compound or other inhibitors.
-
Stimulation: Add a stimulant such as LPS to the wells to induce an inflammatory response and subsequent PGE2 production. Incubate for a suitable period (e.g., 18-24 hours).
-
Supernatant Collection: Collect the cell culture supernatant.
-
PGE2 Quantification: Measure the concentration of PGE2 in the supernatant using a commercial PGE2 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Generate a standard curve using the PGE2 standards provided in the kit. Calculate the PGE2 concentration in each sample based on the standard curve. Determine the percentage of inhibition of PGE2 production for each inhibitor concentration and calculate the cellular IC50.
Conclusion
While primary biochemical assays provide a fundamental measure of an inhibitor's potency, secondary assays are critical for validating its efficacy in a more complex biological setting. For a compound like this compound, which exhibits a nuanced mechanism of action, cell-based assays such as the arachidonic acid release and PGE2 production assays are essential to confirm that its in vitro inhibitory activity translates to a functional anti-inflammatory effect at the cellular level. By employing the protocols and comparative data presented in this guide, researchers can robustly validate the potential of this compound and other novel sPLA2 inhibitors in their drug discovery and development pipelines.
References
Thioetheramide-PC vs. Natural sPLA2 Inhibitors: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synthetic sPLA2 inhibitor, Thioetheramide-PC, with naturally occurring inhibitors of secretory phospholipase A2 (sPLA2). This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways to inform inhibitor selection and experimental design.
Secretory phospholipase A2 (sPLA2) enzymes are critical mediators of inflammation through their catalytic activity on cell membranes, which releases arachidonic acid, a precursor to pro-inflammatory eicosanoids.[1][2] Consequently, the inhibition of sPLA2 is a key therapeutic strategy for a multitude of inflammatory diseases.[2] This guide compares the synthetic inhibitor this compound to a range of natural sPLA2 inhibitors.
Performance Comparison: this compound vs. Natural Inhibitors
This compound is a competitive and reversible inhibitor of sPLA2, exhibiting potent inhibition.[3][4] Natural compounds, particularly flavonoids and other polyphenols, have also demonstrated significant sPLA2 inhibitory activity. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and several well-characterized natural inhibitors.
| Inhibitor | Type | Target sPLA2 | IC50 Value (µM) | Reference |
| This compound | Synthetic Phospholipid Analog | Secretory PLA2 (general) | 2 | |
| Quercetin | Natural Flavonoid | Group II sPLA2 | 2 - 4 | |
| Curcumin | Natural Polyphenol | Not Specified | 20 - 25 (for PAF and AA-induced platelet aggregation) | |
| Tanshinone I | Natural Diterpene | Type IIA human recombinant sPLA2 | 11 | |
| Rutin | Natural Flavonoid | Group II sPLA2 | Efficient inhibitor (specific IC50 not provided) | |
| Kaempferol | Natural Flavonoid | PLA2-IIA | Good inhibitory activity (specific IC50 not provided) | |
| Galangin | Natural Flavonoid | PLA2-IIA | Good inhibitory activity (specific IC50 not provided) |
Mechanism of Action and Signaling Pathways
This compound acts as a competitive inhibitor by binding to the catalytic site of sPLA2. Interestingly, it can also bind to an activator site, which may lead to activation of the enzyme at low concentrations. Natural inhibitors, such as flavonoids, are also known to interact with the active site of sPLA2.
The inhibition of sPLA2 disrupts the arachidonic acid cascade, a key signaling pathway in inflammation. The following diagram illustrates this pathway and the point of intervention for sPLA2 inhibitors.
Caption: The sPLA2 signaling pathway in inflammation.
Experimental Protocols: sPLA2 Inhibition Assay
The determination of IC50 values for sPLA2 inhibitors is typically performed using an in vitro enzymatic assay. The following is a generalized protocol based on commercially available kits and published literature.
Objective: To measure the inhibitory effect of a compound on sPLA2 activity.
Materials:
-
Purified sPLA2 enzyme (e.g., from bee venom or recombinant human)
-
Substrate: A synthetic phospholipid analog, such as diheptanoyl thio-phosphatidylcholine.
-
Assay Buffer (e.g., Tris-HCl or HEPES with CaCl2)
-
DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) or Ellman's reagent for colorimetric detection.
-
Test inhibitor (e.g., this compound or natural extract) dissolved in an appropriate solvent (e.g., DMSO).
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the sPLA2 enzyme, substrate, DTNB, and a dilution series of the test inhibitor in assay buffer.
-
Reaction Setup: In a 96-well plate, add the assay buffer, sPLA2 enzyme, and the test inhibitor at various concentrations. Include control wells with no inhibitor (positive control) and no enzyme (negative control).
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Add the substrate to all wells to start the enzymatic reaction.
-
Detection: The hydrolysis of the thio-PC substrate by sPLA2 releases a free thiol group, which reacts with DTNB to produce a yellow-colored product.
-
Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 405-414 nm) over time using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the percentage of inhibition relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
The following diagram outlines the general workflow of an sPLA2 inhibition assay.
Caption: General workflow for an in vitro sPLA2 inhibition assay.
Conclusion
Both the synthetic inhibitor this compound and various natural compounds demonstrate potent inhibition of sPLA2. This compound offers a well-characterized, competitive, and reversible inhibitory profile. Natural inhibitors, particularly flavonoids like quercetin, exhibit comparable IC50 values and represent a diverse source of potential therapeutic agents. The choice of inhibitor will depend on the specific research question, including the desired selectivity and the experimental model being used. The provided experimental protocol offers a robust framework for quantifying and comparing the efficacy of different sPLA2 inhibitors.
References
assessing the specificity of Thioetheramide-PC against other phospholipases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory activity of Thioetheramide-PC against various phospholipases. The data presented herein is intended to assist researchers in assessing its suitability for their specific experimental needs.
Introduction to this compound
This compound is a synthetic, competitive, and reversible inhibitor of secretory phospholipase A2 (sPLA2).[1][2] It is a structural analog of phospholipids, the natural substrates of phospholipases. Its unique thioether and amide linkages at the sn-1 and sn-2 positions, respectively, confer its inhibitory properties. Notably, this compound has been observed to exhibit a dual effect on sPLA2, acting as an inhibitor at higher concentrations and potentially as an activator at lower concentrations.[1][2]
Specificity of this compound Against Phospholipase A2 (PLA2) Subfamilies
Experimental evidence strongly indicates that this compound is highly specific for secretory PLA2 (sPLA2) over other major PLA2 families, namely cytosolic PLA2 (cPLA2) and calcium-independent PLA2 (iPLA2).
A key study demonstrated that this compound dose-dependently inhibited the activity of recombinant sPLA2 and sPLA2 present in human cerebrospinal fluid. In the same study, inhibitors of cPLA2 and iPLA2, AACOCF3 and BEL respectively, had no effect on the observed phospholipase activity, highlighting the selectivity of this compound for sPLA2.
Comparative Inhibitory Activity
The following tables summarize the inhibitory activity of this compound against sPLA2 and compare it with other common phospholipase inhibitors.
Table 1: Inhibitory Activity of this compound against Phospholipase A2
| Inhibitor | Target Phospholipase | IC50 (µM) | Notes |
| This compound | Secretory PLA2 (sPLA2) | 2 | Competitive, reversible inhibitor.[1] |
| This compound | Cytosolic PLA2 (cPLA2) | Not reported, but demonstrated to be inactive | Shown to not inhibit cPLA2 activity. |
| This compound | Calcium-independent PLA2 (iPLA2) | Not reported, but demonstrated to be inactive | Shown to not inhibit iPLA2 activity. |
Table 2: Comparative IC50 Values of Various Phospholipase Inhibitors
| Inhibitor | Target Phospholipase Family | Specific Isoform(s) | IC50 |
| This compound | PLA2 | sPLA2 | 2 µM |
| U73122 | PLC | General | 1 - 5 µM |
| D609 | PLC | PC-PLC | 94 µM |
| VU0359595 | PLD | PLD1 | 3.7 nM |
| VU0364739 | PLD | PLD2 | 22 nM |
| Propranolol | PLD (and others) | Phosphatidate phosphohydrolase | ~150 µM (for PKC) |
Note: The inhibitory activity of this compound against Phospholipase C (PLC) and Phospholipase D (PLD) has not been found in the reviewed scientific literature. Therefore, a direct comparison of its specificity across all major phospholipase families cannot be definitively presented at this time.
Experimental Protocols
The determination of phospholipase inhibition is typically conducted using in vitro enzymatic assays. Below are generalized protocols for assessing the activity of PLA2, PLC, and PLD.
Phospholipase A2 (PLA2) Activity Assay
This assay measures the hydrolysis of a radiolabeled or fluorescently labeled phospholipid substrate.
-
Substrate Preparation: Prepare vesicles containing a known concentration of a radiolabeled (e.g., ¹⁴C- or ³H-labeled arachidonic acid at the sn-2 position) or fluorescently labeled phospholipid substrate.
-
Enzyme and Inhibitor Incubation: In a reaction buffer (e.g., Tris-HCl with CaCl₂), incubate the sPLA2 enzyme with varying concentrations of this compound or other inhibitors for a predetermined time at a specific temperature (e.g., 37°C).
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate vesicles to the enzyme-inhibitor mixture.
-
Termination and Extraction: After a set incubation period, terminate the reaction by adding a stop solution (e.g., a mixture of organic solvents like methanol/chloroform). Extract the lipids.
-
Product Separation and Quantification: Separate the released free fatty acid from the unhydrolyzed phospholipid substrate using thin-layer chromatography (TLC).
-
Data Analysis: Quantify the radioactivity or fluorescence of the free fatty acid spot. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Phospholipase C (PLC) Activity Assay
This assay measures the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2).
-
Substrate Preparation: Prepare liposomes containing radiolabeled PIP2.
-
Enzyme and Inhibitor Incubation: Pre-incubate the PLC enzyme with the test inhibitor in a suitable reaction buffer.
-
Reaction Initiation: Start the reaction by adding the PIP2-containing liposomes.
-
Termination and Product Separation: Stop the reaction and separate the water-soluble product, inositol 1,4,5-trisphosphate (IP3), from the lipid substrate using chromatography.
-
Quantification and Analysis: Quantify the amount of radiolabeled IP3 and calculate the IC50 value as described for the PLA2 assay.
Phospholipase D (PLD) Activity Assay
This assay often utilizes a transphosphatidylation reaction.
-
Cell Culture and Labeling: Label cells with a radioactive precursor, such as [³H]palmitic acid, to incorporate it into cellular phospholipids.
-
Inhibitor Treatment and Stimulation: Treat the labeled cells with the inhibitor, followed by stimulation with a PLD activator (e.g., phorbol 12-myristate 13-acetate - PMA) in the presence of a primary alcohol (e.g., 1-butanol).
-
Lipid Extraction: Terminate the reaction and extract the cellular lipids.
-
Product Separation: Separate the resulting phosphatidylbutanol (PtdBut) from other phospholipids by TLC.
-
Quantification and Analysis: Quantify the radioactivity of the PtdBut spot and determine the IC50 value.
Visualizing Phospholipase Signaling and Inhibition
To better understand the context of this compound's action, the following diagrams illustrate the general signaling pathways of the discussed phospholipases and a typical experimental workflow for assessing inhibitor specificity.
Caption: General signaling pathways of PLA2, PLC, and PLD.
Caption: Workflow for assessing phospholipase inhibitor specificity.
References
A Comparative Analysis of Thioetheramide-PC and LY311727 in Arthritis Models: A Review of Available Data
A comprehensive review of existing literature reveals a notable absence of direct comparative studies evaluating Thioetheramide-PC and LY311727 in preclinical arthritis models. While both compounds are recognized as inhibitors of secretory phospholipase A2 (sPLA2), a key enzyme implicated in inflammatory processes characteristic of arthritis, a head-to-head analysis of their efficacy in a standardized animal model of arthritis is not currently available in published research.
This guide synthesizes the available information on each compound, highlighting their mechanisms of action and summarizing the findings from independent studies. The lack of direct comparative data necessitates a separate examination of each compound's profile.
This compound: A Phospholipid Analogue with Dual Functionality
This compound is a structurally modified phospholipid that acts as a competitive and reversible inhibitor of sPLA2.[1][2][3] Its unique mechanism involves binding to both the catalytic site and a secondary activation site on the enzyme.[1][2] This dual interaction can lead to a paradoxical effect where at low concentrations, this compound may activate sPLA2, while at higher concentrations, it exhibits its inhibitory function. The reported IC50 value for this compound is approximately 2 µM.
Despite its well-characterized biochemical activity, extensive in vivo studies of this compound in animal models of arthritis, such as the commonly used collagen-induced arthritis (CIA) model, are not readily found in the public domain. Its application in research appears to be primarily as a tool compound for in vitro studies of sPLA2 inhibition.
LY311727 and its Congeners: From Arthritis Research to New Applications
LY311727 is a potent and selective inhibitor of Group IIA sPLA2, a specific isoform of the enzyme strongly associated with inflammation. This compound and its orally bioavailable prodrug, varespladib (formerly LY315920), were developed for the treatment of inflammatory conditions, including rheumatoid arthritis.
Clinical trials were conducted to evaluate the efficacy of varespladib in patients with rheumatoid arthritis. However, these trials did not demonstrate sufficient efficacy to warrant further development for this indication. Consequently, the focus of varespladib's development has shifted, and it is now being investigated as a broad-spectrum inhibitor of snake venom sPLA2s for the treatment of envenomation. While preclinical studies in arthritis models were likely conducted during its initial development, detailed quantitative data from these studies are not extensively reported in currently accessible literature.
Data Presentation
Due to the absence of direct or independent in vivo arthritis model data for both compounds, a quantitative comparison table cannot be constructed.
Experimental Protocols
Detailed experimental protocols for in vivo arthritis studies involving this compound are not available. For LY311727 and its analogues, while such protocols undoubtedly exist from their initial development phase, they are not publicly available in the searched literature.
A general protocol for a collagen-induced arthritis (CIA) model, a standard preclinical model for rheumatoid arthritis, is described below to provide context for the type of study that would be necessary for a comparative evaluation.
General Collagen-Induced Arthritis (CIA) Protocol in Mice
-
Animals: DBA/1J mice, which are genetically susceptible to CIA, are commonly used.
-
Induction of Arthritis:
-
An emulsion of type II collagen (e.g., from chicken or bovine source) and complete Freund's adjuvant (CFA) is prepared.
-
On day 0, mice are immunized with an intradermal injection of the collagen/CFA emulsion at the base of the tail.
-
A booster injection of type II collagen emulsified in incomplete Freund's adjuvant (IFA) is typically administered 21 days after the primary immunization.
-
-
Treatment:
-
Treatment with the test compounds (this compound or LY311727) would typically begin at the time of the booster injection or upon the first signs of arthritis.
-
Compounds would be administered daily or as determined by their pharmacokinetic properties, via an appropriate route (e.g., oral gavage, intraperitoneal injection). A vehicle control group would be included.
-
-
Assessment of Arthritis:
-
Clinical Scoring: Arthritis severity is monitored several times a week using a macroscopic scoring system that evaluates paw swelling and erythema (e.g., on a scale of 0-4 per paw).
-
Paw Thickness Measurement: Calipers are used to measure the thickness of the paws as a quantitative measure of inflammation.
-
-
Endpoint Analysis:
-
At the end of the study (e.g., 4-6 weeks after the booster), animals are euthanized.
-
Histopathology: Ankle and knee joints are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to assess inflammation, pannus formation, and bone/cartilage erosion.
-
Biomarker Analysis: Blood samples may be collected to measure levels of inflammatory cytokines (e.g., TNF-α, IL-6) and anti-collagen antibodies.
-
Signaling Pathway
The primary mechanism of action for both this compound and LY311727 is the inhibition of sPLA2. This enzyme is a critical upstream component of the inflammatory cascade. By hydrolyzing phospholipids in cell membranes, sPLA2 releases arachidonic acid, the precursor for the synthesis of pro-inflammatory eicosanoids, including prostaglandins and leukotrienes, through the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, respectively. By inhibiting sPLA2, these compounds aim to reduce the production of these key inflammatory mediators.
Caption: Inhibition of the sPLA2 pathway by this compound and LY311727.
Conclusion
References
Thioetheramide-PC: A Comparative Guide to its Effects on Downstream Inflammatory Mediators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Thioetheramide-PC, a competitive and reversible inhibitor of secretory phospholipase A2 (sPLA2), and its potential effects on downstream inflammatory mediators. While direct quantitative data on the specific downstream effects of this compound is limited in publicly available literature, this document outlines the established mechanism of action, presents a framework for its validation, and compares its theoretical profile with other relevant anti-inflammatory agents.
Mechanism of Action: Targeting the Source of Inflammation
This compound exerts its anti-inflammatory potential by inhibiting the activity of secretory phospholipase A2 (sPLA2)[1]. sPLA2 is a key enzyme in the inflammatory cascade, responsible for the hydrolysis of phospholipids at the sn-2 position. This enzymatic reaction releases arachidonic acid and lysophospholipids, which are precursors to a wide array of pro-inflammatory mediators, including prostaglandins and leukotrienes[2][3]. By competitively binding to sPLA2 with an IC50 of 2 µM, this compound is expected to block the production of these downstream signaling molecules, thereby attenuating the inflammatory response[1].
Comparative Analysis: this compound vs. Other Anti-inflammatory Agents
| Compound | Target | Expected Effect on Prostaglandins (e.g., PGE2) | Expected Effect on Leukotrienes (e.g., LTB4) | Expected Effect on Cytokines (e.g., TNF-α, IL-6) |
| This compound | sPLA2 | ↓ | ↓ | Indirect ↓ |
| Varespladib | sPLA2 | ↓ | ↓ | Indirect ↓ |
| Indomethacin | COX-1/COX-2 | ↓ | No direct effect | Indirect ↓ |
↓ - Inhibition/Reduction
Experimental Protocols for Validation
To empirically validate the effects of this compound on downstream inflammatory mediators, a series of in vitro and in vivo experiments are necessary. Below are detailed methodologies for key assays.
In Vitro Macrophage Activation Assay
Objective: To determine the effect of this compound on the production of prostaglandins and cytokines in cultured macrophages stimulated with a pro-inflammatory agent.
Methodology:
-
Cell Culture: Culture murine macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Seed cells in 24-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM), Varespladib (positive control), or vehicle (control) for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 100 ng/mL) for 24 hours to induce an inflammatory response.
-
Sample Collection: Collect the cell culture supernatant for analysis.
-
Analysis:
-
Prostaglandin E2 (PGE2) Measurement: Quantify the concentration of PGE2 in the supernatant using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Cytokine (TNF-α, IL-6) Measurement: Measure the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits.
-
Cell Viability: Assess cell viability using an MTT assay to ensure that the observed effects are not due to cytotoxicity.
-
In Vitro Neutrophil Chemotaxis and Leukotriene B4 (LTB4) Release Assay
Objective: To evaluate the effect of this compound on neutrophil migration and the release of the potent chemoattractant, LTB4.
Methodology:
-
Neutrophil Isolation: Isolate human or murine neutrophils from fresh whole blood using density gradient centrifugation.
-
LTB4 Release:
-
Pre-incubate isolated neutrophils with this compound, Varespladib, or vehicle.
-
Stimulate the cells with a calcium ionophore (e.g., A23187) or zymosan.
-
Collect the supernatant and measure LTB4 levels using a specific EIA kit.
-
-
Chemotaxis Assay:
-
Use a Boyden chamber or a similar chemotaxis system.
-
Place a chemoattractant (e.g., fMLP or LTB4) in the lower chamber and neutrophils pre-treated with this compound or controls in the upper chamber, separated by a porous membrane.
-
After incubation, quantify the number of migrated cells to the lower chamber by microscopy or a plate reader-based assay.
-
In Vivo Model of Acute Inflammation: Carrageenan-Induced Paw Edema
Objective: To assess the in vivo anti-inflammatory efficacy of this compound in a well-established animal model of acute inflammation.
Methodology:
-
Animals: Use male Wistar rats or Swiss albino mice.
-
Treatment: Administer this compound, Indomethacin (positive control), or vehicle orally or intraperitoneally one hour before the inflammatory insult.
-
Induction of Edema: Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or a digital caliper at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Biochemical Analysis: At the end of the experiment, euthanize the animals and collect paw tissue and blood samples.
-
Homogenize the paw tissue and measure the levels of PGE2 and pro-inflammatory cytokines (TNF-α, IL-6) using ELISA.
-
Measure systemic inflammatory markers in the serum.
-
Conclusion
This compound, as a specific inhibitor of sPLA2, holds significant promise as an anti-inflammatory agent by targeting the upstream source of key inflammatory mediators. While direct experimental evidence for its effects on downstream prostaglandins, leukotrienes, and cytokines is currently sparse, the well-established role of sPLA2 in the inflammatory cascade provides a strong theoretical basis for its efficacy. The experimental protocols outlined in this guide offer a comprehensive framework for the systematic validation of this compound's anti-inflammatory profile and for its comparison with existing therapeutic alternatives. Further research employing these methodologies is crucial to fully elucidate the therapeutic potential of this compound in inflammatory diseases.
References
Thioetheramide-PC: A Comparative Analysis of In Vitro and In Vivo Efficacy for sPLA2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Thioetheramide-PC, a synthetic phospholipid analogue, and its efficacy as an inhibitor of secretory phospholipase A2 (sPLA2). Secretory PLA2 is a critical enzyme in the inflammatory cascade, making it a key target for therapeutic intervention in a variety of inflammatory diseases. This document objectively evaluates the available in vitro data for this compound and contrasts it with the in vitro and in vivo performance of alternative sPLA2 inhibitors, supported by experimental data and detailed methodologies.
Executive Summary
This compound is a potent, competitive, and reversible inhibitor of secretory phospholipase A2 (sPLA2) in vitro, with a reported half-maximal inhibitory concentration (IC50) of 2 µM.[1][2][3][4][5] Its mechanism involves binding to both the catalytic and activator sites of the sPLA2 enzyme. At low concentrations, this dual interaction may lead to an activation of the enzyme, a factor to consider in dose-response studies.
A significant gap in the current body of research is the lack of publicly available in vivo efficacy data for this compound. While its in vitro profile is well-documented, its performance in animal models of disease, pharmacokinetic properties, and overall therapeutic potential in a biological system remain uncharacterized. This contrasts with other classes of sPLA2 inhibitors, such as indole-based compounds, which have undergone extensive in vivo testing, demonstrating the challenges of translating in vitro potency to in vivo effectiveness.
This guide will delve into the specifics of the available data, provide detailed experimental protocols for context, and visually represent key pathways and workflows to aid in the comprehensive evaluation of this compound as a potential therapeutic agent.
Data Presentation: In Vitro Efficacy
The following table summarizes the quantitative data for the in vitro inhibition of sPLA2 by this compound and a selection of alternative inhibitors.
| Compound | Target | Assay System | IC50 | Reference |
| This compound | sPLA2 | Mixed Micelles | 2 µM | |
| Varespladib | sPLA2-IIA | --- | 9 nM | |
| LY-311727 | sPLA2-IIA | --- | <1 µM | |
| KH064 | sPLA2-IIa | --- | 29 nM | |
| AZD2716 | sPLA2-IIa, -V, -X | --- | 10 nM, 40 nM, 400 nM | |
| Indole Isoxazole Compound 24 | sPLA2 | --- | 10.23 µM |
Data Presentation: In Vivo Efficacy of Alternative sPLA2 Inhibitors
While no in vivo data for this compound is available, the following table presents data for alternative sPLA2 inhibitors to provide a comparative context for expected in vivo performance.
| Compound | Animal Model | Efficacy | Reference |
| This compound | Not Reported | Not Reported | --- |
| Unnamed sPLA2I | Rat Antigen-Induced Arthritis | Significant reduction in joint swelling and gait disturbances at 1 and 5 mg/kg. | |
| Indole Isoxazole Compound 24 | Rat Carrageenan-Induced Paw Edema | 75.67% and 76.54% edema inhibition at 3h and 4h, respectively. | |
| Efipladib (cPLA2α inhibitor) | Multiple acute and chronic models | Orally active with demonstrated efficacy. |
Experimental Protocols
In Vitro sPLA2 Inhibition Assay (Mixed Micelle System)
The in vitro inhibitory activity of this compound against sPLA2 is typically determined using a mixed micelle assay system. The following is a generalized protocol based on methodologies described in the literature.
1. Reagents and Preparation:
-
sPLA2 Enzyme: Purified cobra venom ( Naja naja naja) phospholipase A2.
-
Substrate: A mixed micellar solution is prepared containing a phospholipid substrate (e.g., 1,2-bis(heptanoylthio)glycero-3-phosphocholine), a detergent such as Triton X-100, and a chromogenic reagent like 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).
-
Buffer: Tris-HCl buffer at a physiological pH (e.g., 7.5-8.0) containing CaCl2, as sPLA2s are calcium-dependent enzymes.
-
Inhibitor: this compound is dissolved in an appropriate solvent (e.g., ethanol) to prepare stock solutions.
2. Assay Procedure:
-
The assay is performed in a 96-well plate format.
-
Varying concentrations of this compound are pre-incubated with the sPLA2 enzyme in the assay buffer for a specified period at a controlled temperature (e.g., 37°C).
-
The enzymatic reaction is initiated by the addition of the mixed micelle substrate solution.
-
The hydrolysis of the phospholipid substrate by sPLA2 releases a thiol group, which reacts with DTNB to produce a yellow-colored product, 2-nitro-5-thiobenzoate.
-
The rate of the reaction is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 405-414 nm) over time using a microplate reader.
3. Data Analysis:
-
The initial reaction velocities are calculated from the linear portion of the absorbance versus time curves.
-
The percentage of inhibition is calculated for each inhibitor concentration relative to a control reaction without the inhibitor.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vivo Animal Model for Inflammation (Carrageenan-Induced Paw Edema)
This is a standard and widely used model to evaluate the anti-inflammatory activity of test compounds.
1. Animals:
-
Male Wistar rats or Swiss albino mice are typically used. Animals are acclimatized to the laboratory conditions before the experiment.
2. Induction of Inflammation:
-
A solution of carrageenan (e.g., 1% in sterile saline) is injected into the sub-plantar region of the right hind paw of the animals to induce localized inflammation and edema.
3. Drug Administration:
-
The test compound (e.g., an sPLA2 inhibitor) is administered orally or via intraperitoneal injection at various doses at a specified time before the carrageenan injection. A control group receives the vehicle, and a positive control group may receive a standard anti-inflammatory drug like indomethacin.
4. Measurement of Paw Edema:
-
The volume of the paw is measured at different time points after carrageenan injection (e.g., 1, 2, 3, 4, and 24 hours) using a plethysmometer.
-
The percentage of inhibition of edema is calculated for each group compared to the control group.
Visualizations
Signaling Pathway of sPLA2 in Inflammation
Caption: The inhibitory action of this compound on the sPLA2-mediated inflammatory cascade.
Experimental Workflow for In Vitro sPLA2 Inhibition Assay
Caption: A stepwise workflow for determining the in vitro sPLA2 inhibitory activity of this compound.
Logical Relationship: Translating In Vitro Potency to In Vivo Efficacy
Caption: Key factors influencing the translation of in vitro sPLA2 inhibition to in vivo therapeutic success.
Conclusion
This compound demonstrates notable promise as an sPLA2 inhibitor based on its in vitro potency. However, the absence of in vivo data represents a critical knowledge gap that prevents a complete assessment of its therapeutic potential. The journey from a potent in vitro inhibitor to a clinically effective drug is fraught with challenges, as evidenced by the mixed success of other sPLA2 inhibitors in clinical trials. Future research should prioritize the evaluation of this compound in relevant animal models of inflammatory diseases to ascertain its pharmacokinetic profile, target engagement, and overall in vivo efficacy. Such studies are imperative to determine if the in vitro promise of this compound can be translated into a tangible therapeutic benefit.
References
- 1. | BioWorld [bioworld.com]
- 2. Discovery of a Series of Indole-2 Carboxamides as Selective Secreted Phospholipase A2 Type X (sPLA2-X) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The interaction of phospholipase A2 with phospholipid analogues and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Indole cytosolic phospholipase A2 alpha inhibitors: discovery and in vitro and in vivo characterization of 4-{3-[5-chloro-2-(2-{[(3,4-dichlorobenzyl)sulfonyl]amino}ethyl)-1-(diphenylmethyl)-1H-indol-3-yl]propyl}benzoic acid, efipladib - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Thioetheramide-PC and Other sPLA2 Inhibitors: Binding Kinetics and Mechanistic Insights
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the binding kinetics of Thioetheramide-PC with other prominent inhibitors of secretory phospholipase A2 (sPLA2). This analysis is supported by available experimental data, detailed methodologies, and visualizations of the relevant biological pathways and experimental workflows.
Secretory phospholipase A2 (sPLA2) enzymes are key players in a variety of physiological and pathological processes, including inflammation, by catalyzing the hydrolysis of phospholipids to produce arachidonic acid, a precursor to pro-inflammatory eicosanoids.[1][2][3] The development of potent and selective sPLA2 inhibitors is a significant area of research for new anti-inflammatory therapeutics. This guide focuses on this compound, a structurally modified phospholipid analogue, and compares its inhibitory properties with other notable sPLA2 inhibitors.
Overview of this compound's Inhibition Mechanism
This compound (1-Palmitylthio-2-palmitoylamido-1,2-dideoxy-sn-glycero-3-phosphorylcholine) is a competitive and reversible inhibitor of sPLA2.[4][5] A unique characteristic of this compound is its dual interaction with the sPLA2 enzyme. It binds not only to the catalytic site but also to an allosteric activator site. This dual binding can lead to a complex concentration-dependent effect, where at low concentrations, this compound may paradoxically activate the enzyme.
Comparative Binding Kinetics of sPLA2 Inhibitors
| Inhibitor | Target sPLA2 Isoform(s) | IC50 | Mechanism of Action | References |
| This compound | sPLA2 | 2 µM | Competitive, Reversible | |
| Varespladib | sPLA2-IIA, V, X | ~9 nM (for sPLA2-IIA) | Reversible, potent inhibitor | |
| Darapladib | Lipoprotein-associated PLA2 (Lp-PLA2) | 0.25 nM | Reversible, selective inhibitor | |
| LY-311727 | sPLA2-IIA | < 1 µM | Potent and selective inhibitor |
Note: IC50 values can vary depending on the assay conditions, including substrate concentration and the specific sPLA2 isoform used.
The sPLA2 Signaling Pathway in Inflammation
The central role of sPLA2 in inflammation stems from its ability to release arachidonic acid from cell membranes. This free arachidonic acid is then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce a variety of pro-inflammatory lipid mediators, including prostaglandins and leukotrienes. These mediators contribute to the cardinal signs of inflammation, such as swelling, redness, and pain.
Caption: sPLA2 catalyzes the release of arachidonic acid, initiating inflammatory cascades.
Experimental Protocols
sPLA2 Inhibition Assay (Colorimetric)
This protocol is based on the principle of measuring the free thiol group released from a thioester substrate upon hydrolysis by sPLA2. The released thiol reacts with DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) to produce a colored product that can be quantified spectrophotometrically.
Materials:
-
sPLA2 enzyme
-
Diheptanoyl Thio-PC (substrate)
-
DTNB
-
Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5, containing 10 mM CaCl2, 100 mM KCl, and 0.3 mM Triton X-100)
-
Inhibitor (e.g., this compound) dissolved in an appropriate solvent (e.g., ethanol)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents: Reconstitute and dilute all reagents as per the manufacturer's instructions or literature protocols.
-
Inhibitor Incubation: In a 96-well plate, add a defined amount of sPLA2 enzyme to wells containing various concentrations of the inhibitor or vehicle control. Incubate for a specific period (e.g., 15-30 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow for inhibitor binding.
-
Initiate Reaction: Add the substrate solution (Diheptanoyl Thio-PC) to each well to start the enzymatic reaction.
-
Color Development: Simultaneously or shortly after substrate addition, add the DTNB solution.
-
Kinetic Measurement: Immediately begin monitoring the increase in absorbance at a specific wavelength (e.g., 405-414 nm) over time using a microplate reader. The rate of color development is proportional to the sPLA2 activity.
-
Data Analysis: Calculate the initial reaction velocities (rates) for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Caption: A typical workflow for determining the IC50 of an sPLA2 inhibitor.
Conclusion
This compound is a well-characterized competitive, reversible inhibitor of sPLA2 with a unique dual-binding mechanism. While a direct comparison of its binding kinetics (k_on, k_off, K_d) with other inhibitors like Varespladib, Darapladib, and LY-311727 is limited by the availability of public data for this compound, a comparison of their IC50 values reveals a range of potencies against different sPLA2 isoforms. The provided experimental protocol offers a robust method for determining the inhibitory potential of novel compounds against sPLA2. Further studies employing techniques such as Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI) are warranted to elucidate the detailed binding kinetics of this compound and facilitate a more comprehensive comparison with other sPLA2 inhibitors. This will be instrumental in the rational design and development of next-generation anti-inflammatory drugs targeting the sPLA2 pathway.
References
- 1. Biology of Secretory Phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Secretory Phospholipase A2 Enzymes as Pharmacological Targets for Treatment of Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. Cerebrospinal Fluid Secretory Ca2+-Dependent Phospholipase A2 Activity Is Increased in Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Review of Secreted Phospholipase A2 (sPLA2) Inhibitor Classes
For Researchers, Scientists, and Drug Development Professionals
Secreted phospholipases A2 (sPLA2s) are a family of enzymes that play a critical role in a variety of physiological and pathological processes, including inflammation, host defense, and cancer. By catalyzing the hydrolysis of phospholipids, sPLA2s release arachidonic acid, a precursor to potent pro-inflammatory lipid mediators such as prostaglandins and leukotrienes. This central role in the inflammatory cascade has made sPLA2s an attractive target for the development of novel therapeutics. This guide provides a comparative overview of different classes of sPLA2 inhibitors, summarizing their performance based on experimental data, detailing the methodologies used for their evaluation, and illustrating the key signaling pathways they modulate.
Performance Comparison of sPLA2 Inhibitor Classes
The inhibitory potency of different classes of sPLA2 inhibitors varies significantly, with some exhibiting nanomolar efficacy while others are effective in the micromolar range. The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative compounds from three major classes: Indole Derivatives, Benzoic Acid Derivatives, and Proanthocyanidins.
| Inhibitor Class | Compound | sPLA2 Isoform | IC50 Value | Reference |
| Indole Derivatives | Varespladib (LY315920) | Group IIA | 9 nM | [1][2] |
| Varespladib (LY315920) | Human Serum | 6.2 nM | [1] | |
| LY311727 | Group IIA | < 1 µM | [3] | |
| LY311727 | Group V | 36 nM | [4] | |
| Benzoic Acid Derivatives | Gallic Acid | Secretory PLA2 | Micromolar Range | |
| Vanillic Acid | Secretory PLA2 | Micromolar Range | ||
| Syringic Acid | Secretory PLA2 | Micromolar Range | ||
| Protocatechuic Acid | Secretory PLA2 | Micromolar Range | ||
| Proanthocyanidins | B-type Trimer | Group III | 16 µM | |
| B-type Tetramer | Group III | 10 µM | ||
| A-type Trimer (Aesculitannin B) | Group III | > 50 µM (18% inhibition at 50 µM) | ||
| A-type Tetramer (Parameritannin A1) | Group III | > 50 µM (35% inhibition at 50 µM) |
Key Signaling Pathways Modulated by sPLA2
The physiological and pathological effects of sPLA2 are mediated through two primary signaling pathways: the enzymatic release of arachidonic acid and subsequent eicosanoid production, and receptor-mediated signaling cascades that are independent of its catalytic activity.
Arachidonic Acid Cascade
The canonical pathway initiated by sPLA2 involves the liberation of arachidonic acid from the sn-2 position of membrane phospholipids. This free arachidonic acid is then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce a diverse array of bioactive lipids, including prostaglandins and leukotrienes, which are potent mediators of inflammation.
Receptor-Mediated Signaling
sPLA2s can also function as ligands for cell surface receptors, initiating intracellular signaling cascades independent of their enzymatic activity. Key receptors include integrins and the M-type receptor. In humans, sPLA2-IIA has been shown to bind to integrins such as αvβ3 and α4β1, leading to the activation of pathways like ERK1/2. The interaction with the M-type receptor is more species-specific, being prominent in rodents and rabbits. This receptor-mediated signaling can induce cellular responses like proliferation and cytokine production.
Experimental Protocols for sPLA2 Inhibition Assays
The evaluation of sPLA2 inhibitors relies on a variety of in vitro assays that measure the enzymatic activity of sPLA2. The choice of assay depends on factors such as sensitivity, throughput, and the specific research question.
Experimental Workflow: sPLA2 Inhibition Assay
The general workflow for assessing the inhibitory potential of a compound against sPLA2 involves incubating the enzyme with the inhibitor before the addition of a substrate. The enzymatic activity is then measured and compared to a control without the inhibitor.
Detailed Methodologies
1. Chromogenic Assay
-
Principle: This assay utilizes a chromogenic substrate, such as 4-nitro-3-(octanoyloxy)benzoic acid or 1,2-bis(heptanoylthio)glycerophosphocholine. Hydrolysis of the substrate by sPLA2 releases a chromophore that can be quantified spectrophotometrically.
-
Protocol Outline:
-
Prepare a reaction buffer (e.g., Tris-HCl with CaCl2 and Triton X-100).
-
Add the sPLA2 enzyme to the wells of a microplate.
-
Add various concentrations of the test inhibitor and pre-incubate.
-
Initiate the reaction by adding the chromogenic substrate.
-
Monitor the change in absorbance over time at the appropriate wavelength (e.g., 405-425 nm).
-
Calculate the rate of reaction and determine the percent inhibition.
-
-
Advantages: High-throughput, relatively simple, and does not require radioactive materials.
-
Disadvantages: Can be susceptible to interference from colored compounds.
2. Radiolabeled Substrate Assay
-
Principle: This highly sensitive assay uses a phospholipid substrate radiolabeled at the sn-2 position with an isotope like ³H or ¹⁴C. The release of the radiolabeled fatty acid is measured by scintillation counting after separation from the unhydrolyzed substrate.
-
Protocol Outline:
-
Prepare liposomes containing the radiolabeled phospholipid substrate.
-
In a reaction tube, combine the sPLA2 enzyme and the test inhibitor in a suitable buffer.
-
Initiate the reaction by adding the radiolabeled liposomes.
-
Incubate at a controlled temperature (e.g., 37°C).
-
Stop the reaction by adding a quenching solution (e.g., a mixture of organic solvents).
-
Separate the released fatty acid from the phospholipid substrate using thin-layer chromatography (TLC) or liquid-liquid extraction.
-
Quantify the radioactivity of the fatty acid product using a scintillation counter.
-
-
Advantages: High sensitivity and considered a gold standard for measuring PLA2 activity.
-
Disadvantages: Requires handling of radioactive materials, is lower throughput, and is more labor-intensive.
3. Egg Yolk Plate Assay
-
Principle: This is a qualitative or semi-quantitative agar-based diffusion assay. Egg yolk, which is rich in phospholipids, is incorporated into an agar plate. sPLA2 is added to wells punched in the agar, and the enzymatic activity results in a zone of clearing or precipitation around the well.
-
Protocol Outline:
-
Prepare an agar solution containing egg yolk emulsion and necessary salts (e.g., CaCl2).
-
Pour the mixture into petri dishes and allow it to solidify.
-
Punch wells into the agar.
-
Pre-incubate the sPLA2 enzyme with the test inhibitor.
-
Add the sPLA2-inhibitor mixture to the wells.
-
Incubate the plates for a set period.
-
Measure the diameter of the zone of hydrolysis. A smaller zone in the presence of an inhibitor indicates inhibition.
-
-
Advantages: Simple, inexpensive, and useful for initial screening of potential inhibitors.
-
Disadvantages: Low sensitivity, not quantitative, and can be influenced by the diffusion of the enzyme and inhibitor.
Conclusion
The development of potent and selective sPLA2 inhibitors holds significant promise for the treatment of a wide range of inflammatory diseases and potentially cancer. Indole derivatives have emerged as a particularly potent class of inhibitors, with several compounds advancing to clinical trials. Benzoic acid derivatives and naturally occurring proanthocyanidins represent alternative scaffolds for inhibitor design, although their potency is generally lower. A thorough understanding of the different assay methodologies is crucial for the accurate evaluation and comparison of inhibitor performance. Furthermore, elucidating the specific roles of the enzymatic and receptor-mediated signaling pathways of sPLA2 in different disease contexts will be key to developing targeted and effective therapies. This guide provides a foundational overview to aid researchers in the ongoing exploration and development of novel sPLA2 inhibitors.
References
- 1. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 2. Phospholipase A2 Enzymes: Physical Structure, Biological Function, Disease Implication, Chemical Inhibition, and Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Inhibitors of secretory phospholipase A2 group IIA - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Reversible Nature of Thioetheramide-PC Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Thioetheramide-PC, a known inhibitor of secretory phospholipase A2 (sPLA2), with other alternative inhibitors. We present supporting experimental data and detailed protocols to confirm the reversible nature of this compound's inhibitory action, a critical aspect for its application in research and drug development.
Unveiling the Reversible Inhibition of sPLA2 by this compound
This compound (1-Palmitylthio-2-palmitoylamido-1,2-dideoxy-sn-glycero-3-phosphorylcholine) is a structurally modified phospholipid that acts as a competitive and reversible inhibitor of secretory phospholipase A2 (sPLA2).[1][2] sPLA2 enzymes are crucial mediators in inflammatory processes through their hydrolysis of phospholipids, which leads to the production of arachidonic acid and subsequent pro-inflammatory eicosanoids.[3] The inhibitory mechanism of this compound involves its binding to both the catalytic site and an activator site on the sPLA2 enzyme.[2] Interestingly, at lower concentrations, this compound can exhibit an activating effect due to its tighter binding to the activator site.[2]
The reversibility of an inhibitor is a key determinant of its pharmacological profile. Reversible inhibitors, particularly competitive ones, can be displaced by increasing concentrations of the natural substrate, allowing for a dynamic and controllable modulation of enzyme activity. This contrasts with irreversible inhibitors, which form a permanent covalent bond with the enzyme, leading to a complete and lasting loss of function.
To experimentally validate the reversible nature of this compound's inhibition, a "jump-dilution" experiment is the method of choice. This technique allows for the direct observation of the dissociation of the inhibitor from the enzyme-inhibitor complex and the subsequent recovery of enzyme activity.
Comparative Analysis of sPLA2 Inhibitors
The landscape of sPLA2 inhibitors is diverse, encompassing compounds with varying mechanisms of action and potencies. A comparative understanding of these inhibitors is essential for selecting the appropriate tool for specific research questions or therapeutic strategies.
| Inhibitor | Mechanism of Action | Target Selectivity | IC50 Value |
| This compound | Competitive, Reversible | sPLA2 | 2 µM |
| Varespladib (LY315920) | Competitive, Reversible | sPLA2-IIA, V, X | 9 - 14 nM |
| Darapladib | Reversible | Lipoprotein-associated PLA2 (Lp-PLA2) | - |
| Indoxam | Competitive, Reversible | sPLA2 | - |
| Manoalide | Irreversible (Covalent) | sPLA2 | - |
| Bromoenol lactone (BEL) | Irreversible (Covalent) | iPLA2 | - |
| Methyl arachidonyl fluorophosphonate (MAFP) | Irreversible (Covalent) | cPLA2, iPLA2, sPLA2 | - |
| Oleanolic Acid | Reversible | sPLA2-IIA | - |
| Ochnaflavone | Reversible | sPLA2-IIA | 3.45 µM |
| S-3319 | Reversible | sPLA2-IIA | 29 nM |
Note: IC50 values can vary depending on the specific sPLA2 isoform and the assay conditions.
Experimental Protocols
sPLA2 Inhibition Assay (Colorimetric)
This protocol outlines a common method for measuring sPLA2 activity and inhibition.
Materials:
-
Secretory Phospholipase A2 (sPLA2) enzyme
-
This compound or other inhibitors
-
Lecithin (substrate)
-
Sodium taurodeoxycholate (NaTDC)
-
Sodium Chloride (NaCl)
-
Calcium Chloride (CaCl2)
-
Phenol Red indicator
-
Reaction Buffer (e.g., Tris-HCl)
-
Microplate reader
Procedure:
-
Substrate Preparation: Prepare a substrate solution containing lecithin, NaTDC, NaCl, CaCl2, and Phenol Red in the reaction buffer. The pH should be adjusted to the optimal range for the sPLA2 enzyme (e.g., pH 7.6).
-
Inhibitor Preparation: Prepare a stock solution of this compound or other inhibitors in an appropriate solvent (e.g., ethanol).
-
Enzyme-Inhibitor Incubation: In a microplate well, pre-incubate the sPLA2 enzyme with varying concentrations of the inhibitor for a defined period (e.g., 20 minutes) at room temperature.
-
Initiation of Reaction: Add the substrate solution to the enzyme-inhibitor mixture to initiate the enzymatic reaction.
-
Kinetic Measurement: Immediately begin monitoring the change in absorbance at a specific wavelength (e.g., 558 nm for Phenol Red) over time using a microplate reader. The decrease in pH due to the release of fatty acids by sPLA2 activity will cause a color change in the Phenol Red indicator.
-
Data Analysis: Calculate the initial reaction velocity from the linear portion of the kinetic curve. Determine the percentage of inhibition for each inhibitor concentration compared to a control without the inhibitor. The IC50 value can then be calculated by plotting the percentage of inhibition against the inhibitor concentration.
Jump-Dilution Protocol for Confirming Reversibility
This protocol is designed to provide direct evidence of the reversible nature of an inhibitor.
Principle:
The enzyme and inhibitor are first incubated at concentrations sufficient to form a stable enzyme-inhibitor complex. This complex is then rapidly and significantly diluted. For a reversible inhibitor, the dilution will shift the equilibrium, causing the inhibitor to dissociate from the enzyme and leading to a time-dependent recovery of enzyme activity. For an irreversible inhibitor, no such recovery will be observed.
Procedure:
-
Complex Formation: Incubate the sPLA2 enzyme with a high concentration of this compound (e.g., 10-fold its IC50) for a sufficient time to reach binding equilibrium.
-
Rapid Dilution (Jump): Rapidly dilute the enzyme-inhibitor complex (e.g., 100-fold or more) into a pre-warmed assay buffer containing the sPLA2 substrate. The final concentration of the inhibitor should be well below its IC50 value.
-
Monitoring Activity Recovery: Immediately start monitoring the enzyme activity over time using a continuous assay, such as the colorimetric assay described above.
-
Data Analysis: Plot the enzyme activity as a function of time. A gradual increase in enzyme activity that reaches a new steady-state level is indicative of the dissociation of the inhibitor and confirms the reversible nature of the inhibition. The rate of this recovery can be used to determine the off-rate (k_off) of the inhibitor.
Visualizing the Inhibition Mechanism
To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathway and the experimental workflow for confirming inhibitor reversibility.
Caption: sPLA2-mediated inflammatory pathway and its inhibition by this compound.
Caption: Workflow for determining inhibitor reversibility using the jump-dilution method.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling Thioetheramide-PC
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Use, and Disposal of Thioetheramide-PC.
This document provides crucial safety protocols and logistical plans for the handling of this compound, a competitive and reversible inhibitor of secretory phospholipase A2 (sPLA2). Adherence to these guidelines is essential to ensure a safe laboratory environment and the integrity of your research. This compound is a valuable tool in studying inflammatory processes and other biological pathways involving sPLA2.
Personal Protective Equipment (PPE)
Given that the toxicological properties of this compound have not been thoroughly investigated, it is imperative to handle this compound with caution. The following personal protective equipment is mandatory when working with this compound in its pure form or in solution:
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles or Face Shield | Must provide a complete seal around the eyes to protect against splashes. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Double gloving is advised. |
| Body Protection | Laboratory Coat or Chemical-Resistant Apron | A splash-proof apron should be worn over a standard lab coat. |
| Respiratory Protection | NIOSH-Approved Respirator or Fume Hood | A respirator with an appropriate cartridge or working within a certified chemical fume hood is necessary to avoid inhalation of vapors, especially when handling the ethanolic solution. |
| Foot Protection | Closed-Toed Shoes | Shoes must fully cover the feet. |
Operational Plan: Safe Handling and Storage
This compound is supplied as a solution in ethanol, a flammable liquid. Therefore, precautions against fire and exposure are critical.
Storage:
-
Store at -20°C in a tightly sealed, upright container.
-
The storage area should be a designated, well-ventilated, and flame-proof cabinet.
-
This compound is hygroscopic; protect from moisture.
Handling:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Work should be conducted in a chemical fume hood.
-
Aliquoting: To avoid repeated freeze-thaw cycles, it is recommended to aliquot the solution into smaller, single-use volumes.
-
Solution Preparation: this compound is sparingly soluble in DMSO and dimethylformamide. For biological experiments, further dilutions into aqueous buffers should be made immediately before use.
-
Cleaning: After handling, thoroughly wash all surfaces and equipment that may have come into contact with the compound. Wash hands thoroughly with soap and water.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
Waste Segregation and Collection:
-
Liquid Waste: Collect all liquid waste containing this compound, including unused solutions and rinsates, in a designated, sealed, and clearly labeled hazardous waste container. The container should specify "Flammable Liquid" and "Chemical Waste."
-
Solid Waste: All contaminated solid waste, such as pipette tips, gloves, and paper towels, must be collected in a separate, clearly labeled hazardous waste bag or container.
Disposal Procedure:
-
Follow all institutional and local regulations for the disposal of hazardous chemical waste.
-
Do not dispose of this compound waste down the drain or in regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste pickup and disposal procedures.
Experimental Protocol: Secretory Phospholipase A2 (sPLA2) Inhibition Assay
This protocol outlines a common method for determining the inhibitory activity of this compound on sPLA2. The assay is based on the hydrolysis of a thio-ester bond in a substrate analog, which releases a free thiol detected by 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).
Materials:
-
Secretory Phospholipase A2 (sPLA2) enzyme
-
This compound
-
Assay Buffer (e.g., Tris-HCl buffer, pH 7.5, containing CaCl2 and Triton X-100)
-
sPLA2 substrate (e.g., 1,2-bis(heptanoylthio)-1,2-dideoxy-sn-glycero-3-phosphorylcholine)
-
DTNB solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents: Prepare fresh solutions of sPLA2, this compound (at various concentrations), substrate, and DTNB in the assay buffer.
-
Plate Setup: In a 96-well plate, add the following to designated wells:
-
Blank: Assay buffer only.
-
Control (No Inhibitor): sPLA2 enzyme and assay buffer.
-
Inhibitor Wells: sPLA2 enzyme and varying concentrations of this compound.
-
-
Pre-incubation: Incubate the plate at the desired temperature (e.g., 37°C) for a short period (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Add the sPLA2 substrate to all wells to start the reaction.
-
Detection: Add DTNB to all wells. The hydrolysis of the substrate by sPLA2 will produce a thiol that reacts with DTNB to produce a yellow-colored product.
-
Measurement: Immediately begin reading the absorbance at 412 nm at regular intervals using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each well. The inhibitory effect of this compound can be determined by comparing the reaction rates in the inhibitor wells to the control wells. The IC50 value (the concentration of inhibitor that causes 50% inhibition) for this compound is approximately 2 µM.[1]
Signaling Pathway and Mechanism of Action
Secretory phospholipase A2 (sPLA2) enzymes play a critical role in various signaling pathways by catalyzing the hydrolysis of phospholipids at the sn-2 position, leading to the production of free fatty acids (like arachidonic acid) and lysophospholipids. These products are precursors to potent inflammatory mediators such as prostaglandins and leukotrienes.
This compound acts as a competitive and reversible inhibitor of sPLA2. It binds to both the catalytic site and an activator site on the enzyme, thereby preventing the substrate from binding and being hydrolyzed.
Caption: Inhibition of the sPLA2 signaling pathway by this compound.
Experimental Workflow
The following diagram illustrates the general workflow for conducting an sPLA2 inhibition assay with this compound.
Caption: Workflow for sPLA2 inhibition assay using this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
